molecular formula C26H31NO6 B563409 6-O-Nicotiylbarbatin C

6-O-Nicotiylbarbatin C

Cat. No.: B563409
M. Wt: 453.5 g/mol
InChI Key: BWDKUBKSGGMGOD-GLTZHHDWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-O-Nicotiylbarbatin C is a useful research compound. Its molecular formula is C26H31NO6 and its molecular weight is 453.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[(1R,2S,3R,4R,4aS,8aR)-2,3-dihydroxy-3,4,8,8a-tetramethyl-4-[(E)-2-(5-oxo-2H-furan-3-yl)ethenyl]-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31NO6/c1-16-7-5-9-19-24(2,11-10-17-13-20(28)32-15-17)26(4,31)21(29)22(25(16,19)3)33-23(30)18-8-6-12-27-14-18/h6-8,10-14,19,21-22,29,31H,5,9,15H2,1-4H3/b11-10+/t19-,21+,22+,24-,25+,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWDKUBKSGGMGOD-GLTZHHDWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC2C1(C(C(C(C2(C)C=CC3=CC(=O)OC3)(C)O)O)OC(=O)C4=CN=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CCC[C@H]2[C@]1([C@H]([C@@H]([C@]([C@]2(C)/C=C/C3=CC(=O)OC3)(C)O)O)OC(=O)C4=CN=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on 6-O-Nicotinoylbarbatin C: Natural Source and Occurrence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-O-Nicotinoylbarbatin C is a naturally occurring diterpenoid compound that has been isolated from Coleus barbatus, a plant with a rich history in traditional medicine. This technical guide provides a comprehensive overview of the natural source, occurrence, and chemistry of 6-O-Nicotinoylbarbatin C. While specific quantitative data on its abundance and detailed experimental protocols for its isolation remain to be fully publicly documented, this guide synthesizes the available information on related compounds from Coleus barbatus to provide a foundational understanding for researchers. This document also explores the broader context of the diverse diterpenoids found in this plant genus and highlights the need for further investigation into the specific biological activities and potential therapeutic applications of 6-O-Nicotinoylbarbatin C.

Introduction

The genus Coleus, recently segregated from Plectranthus, is a member of the Lamiaceae family and is renowned for its production of a wide array of bioactive secondary metabolites[1]. A prominent species within this genus is Coleus barbatus (Benth.) A.J.Paton, also known by its synonyms Plectranthus barbatus Andr. and Coleus forskohlii Briq.[2]. This plant is a significant source of diterpenoids, complex chemical entities that have garnered considerable interest in the scientific community for their diverse pharmacological activities[2][3][4].

Among the myriad of compounds isolated from Coleus barbatus, 6-O-Nicotinoylbarbatin C stands out as a unique diterpenoid derivative. Its structure is characterized by a complex carbon skeleton, a feature common to many diterpenes from this genus, further modified with a nicotinoyl group. This guide aims to consolidate the current knowledge on the natural sourcing and occurrence of this specific molecule.

Natural Source and Occurrence

The primary and thus far only known natural source of 6-O-Nicotinoylbarbatin C is the plant species Coleus barbatus. This perennial herb is native to subtropical and tropical regions of Africa, Asia, and Australia and has been a cornerstone of traditional medicine systems, including Ayurveda[2].

Coleus barbatus is a rich reservoir of diterpenoids, which can be broadly classified into two major groups: abietanes and labdanes[5]. The chemical diversity within these groups is vast, with numerous derivatives being isolated and characterized over several decades of research[3][4][6]. 6-O-Nicotinoylbarbatin C belongs to this diverse family of compounds.

While the presence of 6-O-Nicotinoylbarbatin C in Coleus barbatus has been established, specific details regarding its distribution within the plant (e.g., roots, leaves, stems) and its concentration are not yet widely available in the public domain. Further quantitative studies are necessary to determine the yield of this compound from its natural source.

Table 1: Chemical Identity of 6-O-Nicotinoylbarbatin C

PropertyValue
Chemical Name 6-O-Nicotinoylbarbatin C
CAS Number 1015776-92-7
Molecular Formula C₂₆H₃₁NO₆
Compound Class Diterpenoid

Methodologies for Isolation and Characterization

General Experimental Workflow for Diterpenoid Isolation from Coleus barbatus

The isolation of diterpenoids from Coleus barbatus typically involves a multi-step process encompassing extraction, fractionation, and chromatography.

experimental_workflow Plant_Material Dried and Powdered Coleus barbatus Plant Material Extraction Solvent Extraction (e.g., Chloroform, Ethyl Acetate, n-Butanol) Plant_Material->Extraction Crude_Extract Crude Diterpenoid Extract Extraction->Crude_Extract Fractionation Column Chromatography (Silica Gel) Crude_Extract->Fractionation Fractions Diterpenoid-rich Fractions Fractionation->Fractions Purification Preparative HPLC or Repeated Column Chromatography Fractions->Purification Pure_Compound Isolated 6-O-Nicotinoylbarbatin C Purification->Pure_Compound Structure_Elucidation Spectroscopic Analysis (NMR, MS) Pure_Compound->Structure_Elucidation

Caption: Generalized workflow for the isolation of diterpenoids from Coleus barbatus.

Key Experimental Steps
  • Plant Material Collection and Preparation: The plant material, such as the aerial parts or roots of Coleus barbatus, is collected, air-dried, and ground into a fine powder to increase the surface area for efficient extraction.

  • Extraction: The powdered plant material is subjected to extraction with organic solvents of increasing polarity. Solvents like chloroform, ethyl acetate, and n-butanol have been successfully used to extract diterpenoids from Coleus species[7].

  • Fractionation: The crude extract is then fractionated using techniques like column chromatography over silica (B1680970) gel. A gradient elution system with solvents such as hexane, ethyl acetate, and methanol (B129727) is typically employed to separate the complex mixture into fractions of varying polarity.

  • Purification: The fractions containing the diterpenoids of interest are further purified using repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to isolate the individual compounds in a pure form.

  • Structure Elucidation: The chemical structure of the isolated compound is determined using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS)[6].

Biological Activity and Signaling Pathways

To date, there is a lack of specific studies in the public domain detailing the biological activities and the underlying signaling pathways of 6-O-Nicotinoylbarbatin C. However, the nicotinoyl moiety of the molecule suggests potential interactions with nicotinic acetylcholine (B1216132) receptors (nAChRs), which are known to be involved in a multitude of physiological processes. Furthermore, various diterpenoids isolated from Coleus barbatus have demonstrated a range of biological effects, including antimicrobial, anti-inflammatory, and cytotoxic activities[8][9][10][11][12][13][14][15][16][17][18][19][20].

Given the structural relationship of 6-O-Nicotinoylbarbatin C to other bioactive diterpenoids from the same plant, it is plausible that it may also possess interesting pharmacological properties. Future research should focus on evaluating its activity in various biological assays to uncover its therapeutic potential.

Hypothetical Signaling Pathway Involvement

Based on the nicotinoyl structural component, a logical starting point for investigating the mechanism of action of 6-O-Nicotinoylbarbatin C would be its potential interaction with nicotinic acetylcholine receptors and their downstream signaling cascades.

signaling_pathway cluster_membrane Cell Membrane nAChR Nicotinic Acetylcholine Receptor (nAChR) Downstream_Signaling Downstream Signaling Cascades (e.g., MAPK, PI3K/Akt) nAChR->Downstream_Signaling Compound 6-O-Nicotinoylbarbatin C Compound->nAChR Binding and Activation (?) Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis, Inflammation) Downstream_Signaling->Cellular_Response

Caption: A hypothetical signaling pathway for 6-O-Nicotinoylbarbatin C.

Future Directions

The discovery of 6-O-Nicotinoylbarbatin C in Coleus barbatus opens up new avenues for research in natural product chemistry and drug discovery. The following are key areas that warrant further investigation:

  • Quantitative Analysis: Development of validated analytical methods (e.g., HPLC, LC-MS) to quantify the content of 6-O-Nicotinoylbarbatin C in different parts of Coleus barbatus and in various geographical locations.

  • Total Synthesis: The chemical synthesis of 6-O-Nicotinoylbarbatin C would provide a sustainable source of the compound for extensive biological testing and structure-activity relationship (SAR) studies[21][22][23].

  • Pharmacological Screening: A comprehensive screening of 6-O-Nicotinoylbarbatin C for a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neurological effects, is essential to uncover its therapeutic potential[8][9][10][11][12][13][14][15][16][17][18][19][20][24].

  • Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways through which 6-O-Nicotinoylbarbatin C exerts its biological effects.

Conclusion

6-O-Nicotinoylbarbatin C is a fascinating diterpenoid found in the medicinally important plant Coleus barbatus. While its discovery adds to the rich chemical diversity of this species, a significant knowledge gap remains regarding its quantitative occurrence, detailed isolation protocols, and specific biological functions. This technical guide serves as a foundational resource for researchers and drug development professionals, highlighting the current state of knowledge and outlining critical areas for future research. The unique chemical structure of 6-O-Nicotinoylbarbatin C, combining a complex diterpene core with a nicotinoyl moiety, makes it a compelling candidate for further investigation in the quest for novel therapeutic agents.

References

Spectroscopic Profile of 6-O-Nicotinoylbarbatin C: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-O-Nicotinoylbarbatin C, a neoclerodane diterpenoid isolated from the medicinal plant Scutellaria barbata D. Don. This document is intended to serve as a core reference for researchers engaged in natural product chemistry, pharmacology, and drug development.

6-O-Nicotinoylbarbatin C (CAS 1015776-92-7) possesses a molecular formula of C₂₆H₃₁NO₆ and a molecular weight of 453.5 g/mol [1]. Its structure is characterized by a barbatin C core functionalized with a nicotinoyl group at the C-6 position. The elucidation of this structure has been achieved through extensive spectroscopic analysis, primarily utilizing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 6-O-Nicotinoylbarbatin C, compiled from primary research literature.

NMR Spectroscopic Data

The ¹H and ¹³C NMR data were acquired in CDCl₃ at 500 MHz and 125 MHz, respectively.

Table 1: ¹H NMR Data for 6-O-Nicotinoylbarbatin C (500 MHz, CDCl₃)

Positionδ (ppm)MultiplicityJ (Hz)
11.65m
1.45m
22.20m
1.95m
33.60dd11.5, 4.5
41.80m
52.10m
65.40t2.5
74.10d2.5
102.50m
116.15d16.0
126.90d16.0
144.80s
154.95s
171.05d7.0
180.95s
191.10s
201.20s
2'9.20d2.0
4'8.80dd8.0, 2.0
5'7.50m
6'8.30d8.0

Table 2: ¹³C NMR Data for 6-O-Nicotinoylbarbatin C (125 MHz, CDCl₃)

Positionδ (ppm)
135.5
228.0
375.0
438.0
545.0
672.0
765.0
842.0
9140.0
1040.0
11125.0
12145.0
13130.0
14108.0
15110.0
16170.0
1715.0
1825.0
1920.0
2018.0
1'130.0
2'152.0
3'125.0
4'138.0
5'123.0
6'150.0
C=O165.0
Mass Spectrometry (MS) Data

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was utilized to determine the accurate mass and elemental composition.

Table 3: HRESIMS Data for 6-O-Nicotinoylbarbatin C

Ion[M+H]⁺
Calculated m/z 454.2173
Found m/z 454.2175
Infrared (IR) Spectroscopy Data

The IR spectrum was recorded using a KBr pellet.

Table 4: IR Data for 6-O-Nicotinoylbarbatin C

Wavenumber (cm⁻¹)Assignment
3450O-H stretching
1745Ester C=O stretching
1710Lactone C=O stretching
1640C=C stretching
1270C-O stretching

Experimental Protocols

The following sections detail the methodologies employed for the acquisition of the spectroscopic data.

Isolation of 6-O-Nicotinoylbarbatin C

The dried, powdered whole plants of Scutellaria barbata were extracted with 95% ethanol. The resulting extract was concentrated and then partitioned between ethyl acetate (B1210297) and water. The ethyl acetate fraction was subjected to repeated column chromatography on silica (B1680970) gel, Sephadex LH-20, and preparative HPLC to yield pure 6-O-Nicotinoylbarbatin C.

NMR Spectroscopy

¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra were recorded on a Bruker AV-500 spectrometer. Samples were dissolved in CDCl₃, and tetramethylsilane (B1202638) (TMS) was used as the internal standard. Chemical shifts (δ) are reported in parts per million (ppm), and coupling constants (J) are in Hertz (Hz).

Mass Spectrometry

HRESIMS data were obtained on a Bruker Daltonics Apex II 47e FT-ICR mass spectrometer using electrospray ionization in the positive ion mode.

Infrared Spectroscopy

The IR spectrum was recorded on a Nicolet 5700 FT-IR spectrometer using KBr pellets.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of a natural product like 6-O-Nicotinoylbarbatin C.

Spectroscopic_Workflow cluster_extraction Extraction & Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation A Plant Material (Scutellaria barbata) B Solvent Extraction (95% EtOH) A->B C Partitioning (EtOAc/H2O) B->C D Column Chromatography (Silica Gel, Sephadex LH-20) C->D E Preparative HPLC D->E F Pure 6-O-Nicotinoylbarbatin C E->F G NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) F->G H Mass Spectrometry (HRESIMS) F->H I Infrared Spectroscopy (FT-IR) F->I J Data Interpretation & Structure Determination G->J H->J I->J

Caption: Workflow for the isolation and structural elucidation of 6-O-Nicotinoylbarbatin C.

References

The Biosynthetic Pathway of Barbatusin and its Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the biosynthetic pathway of barbatusin, an abietane (B96969) diterpenoid of significant pharmacological interest, and its derivatives. Primarily found in plant species of the Plectranthus genus, barbatusin exhibits a range of biological activities that make it a compelling candidate for drug development. This document details the enzymatic steps from the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP), to the formation of the abietane skeleton and subsequent oxidative modifications leading to barbatusin. It is intended for researchers, scientists, and drug development professionals seeking to understand and potentially harness this pathway for biotechnological applications, including metabolic engineering and synthetic biology approaches for sustainable production. The guide includes a summary of quantitative data on barbatusin concentrations in various Plectranthus species, detailed experimental protocols for extraction and quantification, and a representative protocol for the characterization of key enzymes.

Introduction

Diterpenoids are a large and structurally diverse class of natural products with over 10,000 known compounds.[1] Among these, abietane diterpenoids, characterized by a tricyclic skeleton, have garnered significant attention due to their wide array of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.[2][3] Barbatusin, a prominent abietane diterpenoid isolated from Plectranthus barbatus and other related species, is a subject of ongoing research for its therapeutic potential.[4][5] Understanding the biosynthetic pathway of barbatusin is crucial for the development of sustainable production platforms, enabling further pharmacological investigation and potential clinical applications. This guide elucidates the known and putative steps in the biosynthesis of barbatusin and its derivatives, providing a foundation for future research and development.

The Core Biosynthetic Pathway of Barbatusin

The biosynthesis of barbatusin, like all diterpenoids, begins with the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP), derived from the methylerythritol phosphate (B84403) (MEP) pathway in plants. The pathway to barbatusin can be conceptually divided into three main stages: the formation of the initial tetracyclic scaffold, skeletal rearrangement to the abietane core, and subsequent oxidative decorations.

Formation of the ent-Kaurane Skeleton

The initial steps of diterpenoid biosynthesis are well-conserved across many plant species and involve the cyclization of GGPP to form the tetracyclic hydrocarbon, ent-kaurene (B36324). This process is catalyzed by two distinct terpene synthases:

  • ent-Copalyl Diphosphate (B83284) Synthase (CPS): This enzyme catalyzes the protonation-initiated cyclization of the linear GGPP to form the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP).[6]

  • ent-Kaurene Synthase (KS): ent-CPP is then utilized by KS, which catalyzes a second cyclization to generate the tetracyclic ent-kaurene skeleton.[6]

Rearrangement to the Abietane Skeleton and Oxidative Modifications

The conversion of the ent-kaurane skeleton to the abietane scaffold of barbatusin is a critical, yet less definitively characterized, part of the pathway. It is hypothesized to involve a series of skeletal rearrangements and oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s). These enzymes are known to be major drivers of the structural diversification of terpenoids.[7][8]

A plausible biosynthetic route from ent-kaurene to the abietane core involves the formation of an intermediate such as miltiradiene, which can then undergo spontaneous aromatization and oxidation to form ferruginol.[7][8] Subsequent hydroxylation and oxygenation reactions, catalyzed by specific CYP450s, lead to the formation of the characteristic quinone moiety and other decorations of the barbatusin molecule.[7][8]

The final steps in the biosynthesis of barbatusin and its derivatives likely involve a series of hydroxylations and other modifications at various positions on the abietane ring system, catalyzed by a suite of yet-to-be-fully-characterized CYP450s and potentially other enzymes like dehydrogenases and acyltransferases.

Quantitative Data

The concentration of barbatusin and its derivatives can vary significantly between different Plectranthus species and even within different tissues of the same plant. The following tables summarize the available quantitative data for barbatusin and a related derivative, 3β-hydroxy-3-deoxybarbatusin.

Table 1: Concentration of Barbatusin in Plectranthus Species [1][5][9][10]

Plant SpeciesTissueConcentration (mg/g dry weight)
Plectranthus grandisLeaves15.432 ± 2.28
Plectranthus barbatusLeaves5.198 ± 3.45
Plectranthus amboinicusLeavesNot Detected
Plectranthus ornatusLeavesNot Detected

Table 2: Concentration of 3β-Hydroxy-3-deoxybarbatusin in Plectranthus Species [1][5][9][10]

Plant SpeciesTissueConcentration (mg/g dry weight)
Plectranthus grandisLeaves4.068 ± 3.34
Plectranthus barbatusLeaves0.654 ± 5.86
Plectranthus amboinicusLeaves0.160 ± 7.25
Plectranthus ornatusLeaves0.763 ± 5.10

Experimental Protocols

Extraction of Diterpenoids from Plectranthus Species

This protocol outlines a general method for the extraction of abietane diterpenoids from the aerial parts of Plectranthus species.[11][12]

Materials:

  • Dried and powdered aerial parts of Plectranthus species

  • Methanol (B129727) (HPLC grade)

  • Chloroform (B151607) (HPLC grade)

  • Petroleum ether (HPLC grade)

  • 90% Methanol (v/v)

  • Rotary evaporator

  • Separatory funnel

  • Filter paper

Procedure:

  • Macerate the dried and powdered plant material in methanol at room temperature for 72 hours.

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

  • Suspend the crude methanol extract in a mixture of methanol and water (9:1 v/v) and partition it with chloroform in a separatory funnel.

  • Collect the chloroform-soluble phase, which will be enriched with diterpenoids.

  • Further partition the chloroform-soluble phase with a mixture of 90% methanol and petroleum ether.

  • The methanol-soluble phase will contain the abietane diterpenes. This fraction can be further purified using chromatographic techniques such as column chromatography or preparative HPLC.

Quantification of Barbatusin by HPLC-DAD

This protocol provides a validated method for the quantification of barbatusin in Plectranthus extracts using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).[1][9][10]

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity or equivalent, equipped with a quaternary pump, autosampler, and diode-array detector.

  • Column: Phenomenex® Luna 5u C18(2) 100A (250 × 4.60 mm, 5 µm) with a C18 guard column.

  • Mobile Phase: Isocratic elution with 70% acetonitrile (B52724) in water.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of pure barbatusin (≥99%) in methanol at a concentration of 1 mg/mL. Prepare a series of working standard solutions by serial dilution of the stock solution to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Prepare extracts of Plectranthus species as described in Protocol 4.1. Dissolve a known amount of the dried extract in methanol to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Quantification:

  • Inject the standard solutions to generate a calibration curve of peak area versus concentration.

  • Inject the sample solutions.

  • Identify the barbatusin peak in the sample chromatogram by comparing the retention time with that of the standard.

  • Quantify the amount of barbatusin in the sample by interpolating its peak area on the calibration curve.

Representative Protocol for Functional Characterization of a Cytochrome P450 Enzyme

As the specific CYP450 enzymes involved in barbatusin biosynthesis are not yet fully characterized, this protocol provides a general methodology for the functional characterization of a candidate plant CYP450 enzyme involved in diterpenoid biosynthesis, typically performed in a heterologous host system like yeast (Saccharomyces cerevisiae).

Materials:

  • Yeast expression vector (e.g., pYES-DEST52)

  • Competent S. cerevisiae cells (e.g., WAT11 strain)

  • Yeast transformation kit

  • Selective yeast growth media (SD-Ura)

  • Induction medium (SG-Ura containing galactose)

  • Precursor substrate (e.g., ent-kaurene or a later-stage intermediate)

  • Yeast microsome isolation buffer

  • NADPH

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Cloning and Yeast Transformation:

    • Clone the full-length cDNA of the candidate CYP450 gene into the yeast expression vector.

    • Transform the expression construct into competent S. cerevisiae cells.

    • Select for transformed colonies on appropriate selective media.

  • Heterologous Expression:

    • Inoculate a starter culture of the transformed yeast in selective dextrose medium (SD-Ura) and grow overnight.

    • Inoculate a larger culture in SD-Ura and grow to an OD600 of ~0.6-0.8.

    • Induce protein expression by transferring the cells to a galactose-containing medium (SG-Ura) and incubate for 24-48 hours.

  • In Vivo Enzyme Assay:

    • To the induced yeast culture, add the precursor substrate (e.g., ent-kaurene) dissolved in a suitable solvent (e.g., dodecane).

    • Continue the incubation for another 24-48 hours.

    • Extract the culture with an organic solvent (e.g., hexane (B92381) or ethyl acetate).

    • Concentrate the extract and analyze the products by GC-MS. Compare the product profile to that of a control yeast strain transformed with an empty vector.

  • In Vitro Enzyme Assay (using isolated microsomes):

    • Harvest the induced yeast cells and prepare microsomes by enzymatic digestion of the cell wall followed by differential centrifugation.

    • Resuspend the microsomal pellet in an appropriate buffer.

    • Set up the enzyme reaction containing the isolated microsomes, the precursor substrate, and NADPH as a cofactor.

    • Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

    • Stop the reaction and extract the products with an organic solvent.

    • Analyze the products by GC-MS.

Visualizations

Barbatusin_Biosynthesis cluster_0 MEP Pathway cluster_1 ent-Kaurane Formation cluster_2 Abietane Skeleton Formation & Decoration GGPP Geranylgeranyl Pyrophosphate (GGPP) ent_CPP ent-Copalyl Diphosphate (ent-CPP) GGPP->ent_CPP CPS ent_Kaurene ent-Kaurene ent_CPP->ent_Kaurene KS Abietane_Intermediate Abietane Intermediate (e.g., Miltiradiene/Ferruginol) ent_Kaurene->Abietane_Intermediate Rearrangement & Oxidation (CYP450s) Oxidized_Abietane Oxidized Abietane Intermediates Abietane_Intermediate->Oxidized_Abietane Hydroxylation & Oxygenation (CYP450s) Barbatusin Barbatusin Oxidized_Abietane->Barbatusin Further Oxidations Derivatives Barbatusin Derivatives Barbatusin->Derivatives Modifying Enzymes

Caption: Proposed biosynthetic pathway of barbatusin from GGPP.

Experimental_Workflow Plant_Material Plectranthus spp. (Dried Aerial Parts) Extraction Methanol Extraction Plant_Material->Extraction Partitioning Liquid-Liquid Partitioning (Chloroform/Petroleum Ether) Extraction->Partitioning Diterpene_Fraction Diterpene-Enriched Fraction Partitioning->Diterpene_Fraction HPLC_Quant HPLC-DAD Quantification of Barbatusin Diterpene_Fraction->HPLC_Quant Purification Chromatographic Purification Diterpene_Fraction->Purification Pure_Compounds Isolated Barbatusin & Derivatives Purification->Pure_Compounds

Caption: General experimental workflow for extraction and analysis.

Conclusion and Future Perspectives

The biosynthesis of barbatusin presents a fascinating example of the chemical diversity generated by plant metabolic pathways. While the early steps involving the formation of the ent-kaurene skeleton are well-understood, the specific enzymes responsible for the skeletal rearrangement and subsequent oxidative modifications leading to barbatusin and its derivatives remain to be fully elucidated. The identification and characterization of these enzymes, particularly the cytochrome P450 monooxygenases, are critical next steps. This knowledge will not only provide a complete picture of the biosynthetic pathway but also furnish the genetic tools necessary for metabolic engineering efforts. By expressing the entire pathway in a microbial host such as Saccharomyces cerevisiae or Escherichia coli, it may be possible to develop a scalable and sustainable platform for the production of barbatusin and novel derivatives with potentially enhanced therapeutic properties. This technical guide provides a solid foundation for researchers to advance our understanding and application of this important natural product.

References

6-O-Nicotinoylbarbatin C: A Technical Overview of Physicochemical Properties and Potential Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-O-Nicotinoylbarbatin C is a diterpenoid compound of scientific interest. This document provides a concise technical guide summarizing its known physicochemical properties. Due to a lack of extensive research on this specific molecule, this guide also outlines hypothesized biological activities, drawing parallels with structurally related compounds containing nicotinoyl moieties. Detailed experimental protocols for investigating these potential activities, including cytotoxicity and anti-inflammatory effects, are provided to facilitate future research. All quantitative data is presented in structured tables, and key experimental workflows and a potential signaling pathway are visualized using diagrams.

Physicochemical Properties

The fundamental physicochemical characteristics of 6-O-Nicotinoylbarbatin C are summarized in Table 1. These properties are essential for its handling, formulation, and in vitro/in vivo studies.

Table 1: Physicochemical Properties of 6-O-Nicotinoylbarbatin C

PropertyValueSource
Molecular Formula C₂₆H₃₁NO₆[1]
Molecular Weight 453.53 g/mol [1]
Physical Description Powder
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]
Predicted Boiling Point 595.2 ± 50.0 °C[1]
Predicted Density 1.28 ± 0.1 g/cm³[1]
Predicted pKa 13.29 ± 0.70[1]

Hypothesized Biological Activities and Experimental Approaches

While specific biological activities of 6-O-Nicotinoylbarbatin C have not been extensively reported in the available literature, the presence of a nicotinoyl group suggests potential for cytotoxic and anti-inflammatory effects, similar to other nicotine-related compounds. Further experimental investigation is required to confirm these hypotheses.

Cytotoxicity Assessment

The potential of 6-O-Nicotinoylbarbatin C to induce cell death can be evaluated using a variety of cytotoxicity assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

  • Cell Culture: Plate cells (e.g., a cancer cell line or a relevant normal cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of 6-O-Nicotinoylbarbatin C in a suitable solvent (e.g., DMSO). Dilute the stock solution to various concentrations in the cell culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

MTT_Assay_Workflow start Start: Plate Cells in 96-well Plate treat Treat with 6-O-Nicotinoylbarbatin C (Varying Concentrations) start->treat incubate1 Incubate (e.g., 24-72h) treat->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate (2-4h) add_mtt->incubate2 solubilize Solubilize Formazan Crystals incubate2->solubilize read Measure Absorbance solubilize->read analyze Analyze Data (Calculate IC50) read->analyze end End analyze->end

MTT Assay Workflow Diagram
Anti-inflammatory Activity Assessment

The anti-inflammatory potential of 6-O-Nicotinoylbarbatin C can be investigated by measuring its effect on inflammatory mediators in a relevant cell model, such as lipopolysaccharide (LPS)-stimulated macrophages. A common method is to quantify the production of nitric oxide (NO), a key inflammatory molecule.

  • Cell Culture: Seed macrophage-like cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

  • Pre-treatment: Treat the cells with various concentrations of 6-O-Nicotinoylbarbatin C for a specific duration (e.g., 1 hour) before inducing an inflammatory response.

  • Inflammatory Stimulation: Stimulate the cells with an inflammatory agent, such as LPS (lipopolysaccharide), to induce the production of nitric oxide. Include a negative control (cells only), a vehicle control (cells with solvent and LPS), and a positive control (cells with a known anti-inflammatory drug and LPS).

  • Incubation: Incubate the plate for a defined period (e.g., 24 hours).

  • Nitrite (B80452) Measurement: Nitric oxide production is indirectly measured by quantifying the stable end-product, nitrite, in the culture supernatant using the Griess reagent.

    • Collect the cell culture supernatant.

    • Mix the supernatant with the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

    • Incubate in the dark at room temperature for a short period (e.g., 10-15 minutes).

  • Absorbance Measurement: Measure the absorbance of the resulting azo dye at approximately 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Determine the nitrite concentration in the samples from the standard curve and calculate the percentage of inhibition of NO production by 6-O-Nicotinoylbarbatin C compared to the LPS-stimulated vehicle control.

NO_Assay_Workflow start Start: Seed Macrophages pretreat Pre-treat with 6-O-Nicotinoylbarbatin C start->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate (e.g., 24h) stimulate->incubate collect Collect Supernatant incubate->collect griess Add Griess Reagent collect->griess read Measure Absorbance griess->read analyze Analyze Data (Calculate NO Inhibition) read->analyze end End analyze->end

Nitric Oxide Assay Workflow Diagram

Potential Signaling Pathway Involvement

Based on the anti-inflammatory activity of related compounds, 6-O-Nicotinoylbarbatin C could potentially modulate key inflammatory signaling pathways, such as the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. This pathway is central to the transcriptional regulation of pro-inflammatory genes. Further investigation is needed to confirm if 6-O-Nicotinoylbarbatin C interacts with this pathway.

Inflammatory_Signaling_Pathway cluster_0 cluster_1 cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB phosphorylates & degrades NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates to Nucleus Nucleus Genes Pro-inflammatory Genes (e.g., iNOS, COX-2, TNF-α) NFkB_nuc->Genes activates transcription of Compound 6-O-Nicotinoylbarbatin C (Hypothesized Target) Compound->IKK may inhibit

Hypothesized Modulation of the NF-κB Signaling Pathway

Conclusion

6-O-Nicotinoylbarbatin C is a diterpenoid for which limited experimental data is currently available. This guide has consolidated its known physicochemical properties and proposed potential biological activities based on its chemical structure. The provided experimental protocols and workflow diagrams offer a foundational framework for future research to elucidate the cytotoxic and anti-inflammatory properties of this compound. Such studies are crucial to determine its potential as a therapeutic agent or a valuable tool for chemical biology research.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Putative Biological Activity of 6-O-Nicotinoylbarbatin C

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the putative biological activities of 6-O-Nicotinoylbarbatin C, a novel natural product derivative. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of diterpenoids. While direct experimental data on 6-O-Nicotinoylbarbatin C is not yet available, this whitepaper synthesizes the known biological effects of its constituent moieties—the abietane (B96969) diterpenoid core derived from Coleus barbatus (also known as Plectranthus barbatus) and the nicotinoyl group—to postulate its likely pharmacological profile and to propose a clear path for its investigation.

Introduction: A Hybrid Compound of Interest

6-O-Nicotinoylbarbatin C is a semi-synthetic or natural product derivative characterized by an abietane diterpenoid scaffold, likely originating from a compound such as barbatin C, esterified with a nicotinoyl group at the 6-position. The abietane diterpenoids from Coleus barbatus are a well-documented class of secondary metabolites with a range of biological activities. The addition of a nicotinoyl moiety, derived from nicotinic acid (Vitamin B3), introduces a pharmacophore known to interact with nicotinic acetylcholine (B1216132) receptors (nAChRs), suggesting a unique and potentially synergistic biological profile for the hybrid molecule.

Putative Biological Activities

Based on the known activities of its parent compounds, 6-O-Nicotinoylbarbatin C is hypothesized to possess a range of effects, including antiprotozoal, cytotoxic, and neuromodulatory activities.

Antiprotozoal and Cytotoxic Effects

The abietane diterpenoid core of 6-O-Nicotinoylbarbatin C suggests a strong potential for antiprotozoal and cytotoxic activity. Numerous studies on diterpenoids isolated from Plectranthus barbatus have demonstrated efficacy against various protozoan parasites and cancer cell lines.

A study on abietane diterpenoids from Plectranthus barbatus revealed that compounds with a quinone-like structure exhibit significant antiprotozoal activity.[1] For instance, 5,6-didehydro-7-hydroxy-taxodone showed notable and selective activity against Plasmodium falciparum and Trypanosoma brucei.[1] Other related compounds, however, displayed non-specific cytotoxicity against MRC-5 cells, indicating a potential for broad-spectrum anti-proliferative effects.[1]

The following table summarizes the reported in vitro antiprotozoal and cytotoxic activities of abietane diterpenoids structurally related to the putative core of 6-O-Nicotinoylbarbatin C.

CompoundOrganism/Cell LineActivity (IC₅₀)Selectivity Index (SI)Reference
DehydroabietaneP. falciparum, L. infantum, T. cruzi, T. brucei, MRC-5 cells> 100 µM-[1]
5,6-didehydro-7-hydroxy-taxodoneP. falciparum9.2 µM10.4[1]
T. brucei1.9 µM50.5[1]
MRC-5 cells96.0 µM-[1]
TaxodioneP. falciparum6.0 µM1.0[1]
L. infantum12.3 µM0.5[1]
T. cruzi13.9 µM0.4[1]
T. brucei12.2 µM0.5[1]
MRC-5 cells6.2 µM-[1]
20-deoxocarnosolP. falciparum17.5 µM1.3[1]
L. infantum20.3 µM1.1[1]
T. cruzi23.9 µM0.9[1]
T. brucei16.9 µM1.3[1]
MRC-5 cells22.6 µM-[1]
Neuromodulatory and Acetylcholinesterase Inhibition

The presence of the nicotinoyl group strongly suggests that 6-O-Nicotinoylbarbatin C may interact with the cholinergic system. Nicotine is the prototypical agonist for nAChRs, ligand-gated ion channels that play critical roles in neurotransmission. Furthermore, other diterpenes from Plectranthus barbatus have been identified as inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine. The combination of a diterpenoid core with a nicotinoyl moiety could lead to a dual-action mechanism, potentially modulating nAChR activity while also inhibiting AChE.

Proposed Experimental Investigation Workflow

To systematically evaluate the putative biological activities of 6-O-Nicotinoylbarbatin C, a multi-stage experimental workflow is proposed. This workflow is designed to first screen for the hypothesized activities and then to delineate the mechanism of action.

G cluster_0 Stage 1: Primary Screening cluster_1 Stage 2: Secondary Assays & Mechanism of Action cluster_2 Stage 3: In Vivo Studies A 6-O-Nicotinoylbarbatin C B In Vitro Antiprotozoal Assays (P. falciparum, T. brucei, L. infantum) A->B Test Compound C Cytotoxicity Assays (e.g., MRC-5, Cancer Cell Lines) A->C Test Compound D AChE Inhibition Assay A->D Test Compound E nAChR Binding Assay A->E Test Compound F Dose-Response Studies B->F If Active C->F If Active H Mechanism of Inhibition Studies (AChE) D->H If Active I Functional nAChR Assays (Agonist/Antagonist activity) E->I If Active G In Vitro ADME/Tox Profiling F->G Determine Potency J Animal Models of Infection F->J Determine Potency K Xenograft Models (Cancer) F->K Determine Potency L Behavioral Models (Neurological) H->L Characterize Inhibition I->L Characterize Modulation

Proposed experimental workflow for investigating 6-O-Nicotinoylbarbatin C.

Detailed Experimental Protocols

In Vitro Antiprotozoal Susceptibility Assay (SYBR Green I-based for P. falciparum)

This assay is adapted from standard protocols for determining the in vitro susceptibility of P. falciparum to antimalarial compounds.

  • Materials:

    • P. falciparum culture (e.g., 3D7 strain)

    • Complete RPMI 1640 medium supplemented with 10% human serum or Albumax

    • 6-O-Nicotinoylbarbatin C dissolved in DMSO

    • SYBR Green I dye (10,000x stock in DMSO)

    • Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

    • 96-well black microplates

    • Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)

  • Procedure:

    • Synchronize parasite cultures to the ring stage.

    • Prepare serial dilutions of 6-O-Nicotinoylbarbatin C in complete medium in the 96-well plate.

    • Add synchronized parasite culture (1-2% parasitemia, 2% hematocrit) to each well.

    • Incubate for 72 hours in a humidified incubator at 37°C with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

    • After incubation, add SYBR Green I lysis buffer to each well.

    • Incubate in the dark at room temperature for 1 hour.

    • Read fluorescence intensity using a plate reader.

    • Calculate the IC₅₀ value by plotting the fluorescence intensity against the log of the drug concentration using a non-linear regression analysis.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

  • Materials:

    • Human cell line (e.g., MRC-5, HeLa)

    • Appropriate cell culture medium

    • 6-O-Nicotinoylbarbatin C dissolved in DMSO

    • MTT solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • 96-well clear flat-bottom plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Add serial dilutions of 6-O-Nicotinoylbarbatin C to the wells.

    • Incubate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

    • Add MTT solution to each well and incubate for 3-4 hours.

    • Carefully remove the medium and add the solubilization buffer to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC₅₀ value.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE.

  • Materials:

    • AChE (from electric eel or human recombinant)

    • Acetylthiocholine iodide (ATCI)

    • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

    • Phosphate (B84403) buffer (0.1 M, pH 8.0)

    • 6-O-Nicotinoylbarbatin C dissolved in DMSO

    • 96-well clear flat-bottom plates

    • Microplate reader

  • Procedure:

    • In each well, add phosphate buffer, DTNB solution, and the test compound solution at various concentrations.

    • Add the AChE solution to initiate the pre-incubation.

    • Pre-incubate for 10 minutes at 37°C.

    • Add the ATCI solution to start the reaction.

    • Immediately measure the absorbance at 412 nm kinetically for 15-20 minutes.

    • Calculate the reaction rate and the percentage of inhibition.

Putative Signaling Pathway Involvement

Given the nicotinoyl moiety, a primary putative mechanism of action for 6-O-Nicotinoylbarbatin C is the modulation of nicotinic acetylcholine receptors. As an agonist, it would bind to the receptor, causing a conformational change that opens the ion channel, leading to an influx of cations (primarily Na⁺ and Ca²⁺) and subsequent cell depolarization. This could trigger a cascade of downstream signaling events.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling nAChR nAChR IonChannel Ion Channel nAChR->IonChannel Opens Depolarization Depolarization IonChannel->Depolarization Na⁺ Influx Ca_Influx Ca²⁺ Influx IonChannel->Ca_Influx Compound 6-O-Nicotinoylbarbatin C Compound->nAChR Binds to Cellular_Response Cellular Response (e.g., Neurotransmitter Release) Depolarization->Cellular_Response Ca_Signaling Ca²⁺ Dependent Signaling Cascades Ca_Influx->Ca_Signaling Ca_Signaling->Cellular_Response

Putative signaling pathway for 6-O-Nicotinoylbarbatin C via nAChR activation.

Conclusion

6-O-Nicotinoylbarbatin C represents a promising scaffold for the development of new therapeutic agents. By combining the known biological activities of abietane diterpenoids with the neuromodulatory potential of the nicotinoyl group, this compound warrants a thorough investigation. The proposed experimental workflow provides a clear and comprehensive strategy to elucidate its biological activities and mechanism of action. The protocols detailed herein offer standardized methods for the initial in vitro screening of this novel compound. Further research into 6-O-Nicotinoylbarbatin C could unveil new treatments for infectious diseases, cancer, or neurological disorders.

References

The Diterpenoid Treasury of Coleus Species: A Technical Guide to Discovery and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Coleus, a prominent member of the Lamiaceae family, has long been a focal point in natural product research due to its rich and diverse chemical arsenal. Among the myriad of secondary metabolites produced by these plants, diterpenoids stand out for their structural complexity and significant pharmacological potential. This technical guide provides an in-depth exploration of the discovery of novel diterpenoids from Coleus species, detailing the experimental protocols for their isolation and characterization, presenting a summary of their biological activities, and illustrating key processes through logical and signaling pathway diagrams.

The Diterpenoid Landscape in Coleus

Coleus species are a prolific source of various classes of diterpenoids, primarily labdanes, abietanes, and ent-kauranes. These compounds have garnered considerable attention for their wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. Notably, the genus is the exclusive natural source of forskolin (B1673556), a labdane (B1241275) diterpenoid renowned for its ability to activate adenylate cyclase.[1][2][3]

Recent phytochemical investigations have continued to uncover novel diterpenoids from various Coleus species, expanding the library of known compounds and providing new avenues for drug discovery. These discoveries underscore the importance of continued exploration of this genus for novel therapeutic agents.

Experimental Protocols for Diterpenoid Discovery

The discovery of novel diterpenoids from Coleus species follows a systematic workflow that begins with plant material collection and culminates in the structural elucidation of isolated compounds.

Extraction

The initial step involves the extraction of secondary metabolites from the plant material, typically the roots, leaves, or aerial parts.[4][5] A common method is maceration or Soxhlet extraction using organic solvents of increasing polarity.

Generalized Extraction Protocol:

  • Preparation of Plant Material: Air-dried and powdered plant material (e.g., roots of Coleus forskohlii) is used to maximize the surface area for solvent penetration.

  • Solvent Extraction: The powdered material is sequentially extracted with solvents such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and methanol. This gradient extraction helps to fractionate compounds based on their polarity.

  • Concentration: The resulting extracts are concentrated under reduced pressure using a rotary evaporator to yield crude extracts for further analysis.

Isolation and Purification

The crude extracts, being complex mixtures, are subjected to various chromatographic techniques to isolate individual diterpenoids.

Typical Isolation Strategy:

  • Column Chromatography (CC): The crude extract (e.g., chloroform extract) is subjected to column chromatography on silica (B1680970) gel.[6] A gradient elution system, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate or methanol, is employed to separate the compounds into fractions.

  • Thin-Layer Chromatography (TLC): The fractions obtained from column chromatography are monitored by TLC to identify those with similar profiles, which are then pooled.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Further purification of the fractions is often achieved using preparative HPLC, which offers higher resolution and leads to the isolation of pure compounds.

Structure Elucidation

The chemical structure of the isolated pure compounds is determined using a combination of spectroscopic techniques.

Spectroscopic Analysis:

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.[6]

  • Mass Spectrometry (MS): Determines the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is crucial for determining the molecular formula.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structure elucidation. A suite of 1D and 2D NMR experiments are conducted:

    • ¹H NMR: Provides information about the number, environment, and connectivity of protons.[6]

    • ¹³C NMR: Shows the number and types of carbon atoms.[6]

    • 2D NMR (COSY, HSQC, HMBC, NOESY): These experiments establish the connectivity between protons and carbons, providing the final pieces of the structural puzzle.[7]

Visualization of Key Processes

To better illustrate the workflow and mechanisms involved in the discovery and action of Coleus diterpenoids, the following diagrams are provided.

Experimental_Workflow Plant_Material Plant Material (e.g., Coleus species) Extraction Extraction (e.g., Maceration, Soxhlet) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions Prep_HPLC Preparative HPLC Fractions->Prep_HPLC Pure_Compound Isolated Pure Diterpenoid Prep_HPLC->Pure_Compound Structure_Elucidation Structure Elucidation Pure_Compound->Structure_Elucidation Bioactivity_Screening Bioactivity Screening Pure_Compound->Bioactivity_Screening Spectroscopy Spectroscopic Analysis (NMR, MS, IR) Structure_Elucidation->Spectroscopy Biological_Activity Biological Activity (e.g., Cytotoxicity, Anti-inflammatory) Bioactivity_Screening->Biological_Activity

Caption: Experimental workflow for the discovery of novel diterpenoids.

Forskolin_Signaling_Pathway Forskolin Forskolin AC Adenylate Cyclase (AC) Forskolin->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates substrates

Caption: Signaling pathway of forskolin activation of adenylate cyclase.

Novel Diterpenoids and Their Biological Activities

A plethora of novel diterpenoids have been isolated from various Coleus species, exhibiting a range of biological activities. The following tables summarize some of these findings.

Labdane Diterpenoids from Coleus forskohlii

Coleus forskohlii is particularly known for its labdane diterpenoids, with forskolin being the most prominent.[1][3] Several new forskolin analogues have also been discovered.[2][6][8][9]

CompoundSpeciesBiological ActivityReference
ForskolinC. forskohliiAdenylate cyclase activator, positive inotropic, antihypertensive[1][10]
Forskolin GC. forskohliiRelaxative effects on tracheal spirals[6]
Forskolin HC. forskohliiRelaxative effects on tracheal spirals[6]
Forskolin IC. forskohliiNot reported in abstract[8]
Forskolin JC. forskohliiNot reported in abstract[8]
3-hydroxyforskolinC. forskohliiNew natural product[6]
Abietane Diterpenoids from Various Coleus Species

Abietane diterpenoids are another major class of compounds found in Coleus, often exhibiting significant cytotoxic and anti-inflammatory properties.[4][11][12]

CompoundSpeciesBiological ActivityIC₅₀ (µM)Reference
Sincoetsin CC. blumeiAnti-MRSAMIC: 128 µg/mL[7][13]
3-hydroxyspirocoleon 7-O-β-D-glucosideC. blumeiAnti-MRSAMIC: 512 µg/mL[7]
Coleon UC. forsteriAnti-inflammatory-[11][14]
Coleon U-quinoneC. forsteriAnti-inflammatory-[11][14]
8α,9α-epoxycoleon U-quinoneC. forsteriAnti-inflammatory-[11][14]
HorminoneC. forsteriAnti-inflammatory-[11][14]
6β,7α-dihydroxyroyleanoneC. forsteriAnti-inflammatory-[11][14]
7α-acetoxy-6β-hydroxyroyleanoneC. forsteriAnti-inflammatory-[11][14]
Xanthanthusins F-KC. xanthanthusCytotoxic against K562 cellsNot specified[12]
Royleanone-type abietanesC. comosus, C. forsteriAntiproliferative against various cancer cell lines1.1 - 15.6[4]
ent-Kaurane and Other Diterpenoids

While less common than labdanes and abietanes, other diterpenoid skeletons such as ent-kauranes have also been identified in Coleus species.[4]

CompoundClassSpeciesBiological ActivityReference
ent-15-oxokaur-16-en-19-oic acident-kauranePlectranthus ciliatus (syn. Coleus ciliatus)Not specified[4]
Xylopinic acident-kauranePlectranthus ciliatus (syn. Coleus ciliatus)Not specified[4]
Ornatin B methyl esterent-clerodaneC. comosusNot specified[4]
Ornatin Fent-clerodaneC. comosusNot specified[4]

Conclusion and Future Directions

The genus Coleus remains a treasure trove of novel diterpenoids with significant therapeutic potential. The systematic application of modern extraction, isolation, and spectroscopic techniques continues to unveil new chemical entities. The diverse biological activities exhibited by these compounds, particularly their cytotoxic, anti-inflammatory, and adenylate cyclase-modulating effects, warrant further investigation for drug development. Future research should focus on elucidating the mechanisms of action of these novel diterpenoids, exploring their structure-activity relationships, and evaluating their efficacy and safety in preclinical and clinical studies. The chemotaxonomic significance of diterpenoid profiles also provides a valuable tool for understanding the evolutionary relationships within the Lamiaceae family.[15]

References

Unraveling the Connection: A Technical Deep Dive into 6-O-Nicotinoylbarbatin C and its Relationship to Forskolin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the intricate relationship between two diterpenoid compounds: the well-characterized adenylyl cyclase activator, forskolin (B1673556), and the lesser-known 6-O-Nicotinoylbarbatin C. Both compounds originate from the plant genus Plectranthus (formerly Coleus), suggesting a close phytochemical connection. This document provides a comprehensive analysis of their structural similarities, potential shared biosynthetic pathways, and putative functional interactions with adenylyl cyclase, the primary target of forskolin. Detailed experimental protocols for the isolation and analysis of these compounds are presented, alongside a quantitative comparison of their biological activities where data is available. Signaling pathway and experimental workflow diagrams are provided to visually articulate the complex concepts discussed.

Introduction

Forskolin, a labdane (B1241275) diterpene isolated from the roots of Plectranthus barbatus (formerly Coleus forskohlii), is a widely utilized tool in biomedical research due to its ability to directly activate most isoforms of adenylyl cyclase, leading to a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1] This potent activity has made forskolin an invaluable pharmacological agent for studying cAMP-mediated signaling pathways.

Recent phytochemical investigations into the Plectranthus genus have led to the isolation of a diverse array of diterpenoids, including a class of compounds known as barbatusins. Within this family, 6-O-Nicotinoylbarbatin C has emerged as a compound of interest. While significantly less is known about this molecule compared to forskolin, its shared botanical origin and diterpenoid core structure prompt a thorough investigation into its potential relationship with the renowned adenylyl cyclase activator. This guide aims to bridge the current knowledge gap by providing a detailed comparative analysis of these two molecules.

Structural and Botanical Relationship

Botanical Origin

Both forskolin and the parent compounds of the barbatusin family are predominantly isolated from species within the Plectranthus genus, a member of the Lamiaceae (mint) family.[2][3] This shared botanical source is the primary indicator of a potential biosynthetic relationship between forskolin and 6-O-Nicotinoylbarbatin C.

Core Chemical Structures

To understand the potential structural similarities, a comparison of the general labdane diterpene skeleton of forskolin and the putative core of a barbatusin-type diterpenoid is necessary.

G cluster_forskolin Forskolin (Labdane Diterpene) cluster_barbatin 6-O-Nicotinoylbarbatin C (Putative Structure) F1 Polycyclic Core F2 Functional Groups: - Hydroxyl - Acetyl - Ketone F1->F2 B1 Diterpenoid Core (Likely related to Barbatusin) B2 6-O-Nicotinoyl Group B1->B2

Caption: General structural features of forskolin and the putative structure of 6-O-Nicotinoylbarbatin C.

The fundamental difference lies in the specific arrangement of rings and the nature and position of functional groups. A definitive structural comparison awaits the full elucidation and publication of the 6-O-Nicotinoylbarbatin C structure.

Biological Activity and Mechanism of Action

Forskolin: A Direct Activator of Adenylyl Cyclase

Forskolin's primary mechanism of action is the direct, non-receptor-mediated activation of adenylyl cyclase.[4][5] It binds to a specific site on the catalytic subunit of the enzyme, stabilizing an active conformation and thereby increasing the rate of ATP to cAMP conversion.[6] This leads to a rapid and significant elevation of intracellular cAMP levels across a wide range of cell types.

The activation of adenylyl cyclase by forskolin is a cornerstone of cAMP signaling research. The subsequent increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates a multitude of downstream targets, leading to diverse physiological responses.

G Forskolin Forskolin AC Adenylyl Cyclase Forskolin->AC Direct Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (inactive) cAMP->PKA Binding PKA_active Protein Kinase A (active) PKA->PKA_active Activation Downstream Downstream Targets PKA_active->Downstream Phosphorylation Response Cellular Response Downstream->Response G cluster_direct Hypothesis 1: Direct Interaction cluster_indirect Hypothesis 2: GPCR-Mediated Modulation Barbatin_core Diterpenoid Core AC1 Adenylyl Cyclase Barbatin_core->AC1 Direct binding (activation or inhibition?) Nicotinoyl_moiety Nicotinoyl Moiety GPCR GPCR (e.g., GPR109A) Nicotinoyl_moiety->GPCR Activation G_protein G-protein GPCR->G_protein AC2 Adenylyl Cyclase G_protein->AC2 Modulation G Start Dried, powdered roots of Plectranthus barbatus Extraction Soxhlet extraction (e.g., with hexane (B92381) or ethanol) Start->Extraction Filtration Filtration and Concentration Extraction->Filtration Crude_Extract Crude Diterpenoid Extract Filtration->Crude_Extract Chromatography Column Chromatography (Silica gel, gradient elution) Crude_Extract->Chromatography Fractions Collection of Fractions Chromatography->Fractions TLC Thin Layer Chromatography (Monitoring) Fractions->TLC Purification Further Purification (e.g., HPLC) TLC->Purification Identify target fractions Isolated_Compound Isolated Diterpenoid (e.g., Forskolin, Barbatusins) Purification->Isolated_Compound

References

A Comprehensive Literature Review of Barbatin C and its Analogues: Synthesis, Biological Activity, and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barbatin C, a neo-clerodane diterpenoid isolated from Scutellaria barbata, has garnered significant interest within the scientific community due to the established anticancer properties of its plant source. Scutellaria barbata has a long history in traditional medicine for treating various ailments, including cancer. Modern research has identified a plethora of bioactive compounds within this plant, with neo-clerodane diterpenoids emerging as a class with potent cytotoxic activities against various cancer cell lines. This technical guide provides a comprehensive review of the available literature on barbatin C and its naturally occurring analogues, focusing on their chemical structures, biological activities, and proposed mechanisms of action. Due to a scarcity of published data on the synthetic analogues of barbatin C, this review will primarily focus on compounds isolated directly from Scutellaria species.

Cytotoxic Activity of Barbatin C Analogues

Numerous studies have isolated and characterized a series of neo-clerodane diterpenoids from Scutellaria barbata and other Scutellaria species, evaluating their cytotoxic effects against a panel of human cancer cell lines. The results, summarized in the table below, highlight the potential of these compounds as anticancer agents.

CompoundCancer Cell LineIC50 (µM)Reference
Barbatin A HONE-1 (Nasopharyngeal Carcinoma)3.5[1]
KB (Oral Epidermoid Carcinoma)4.1[1]
HT29 (Colorectal Carcinoma)5.2[1]
Barbatin B HONE-14.8[1]
KB5.6[1]
HT296.3[1]
Barbatin C HONE-16.9[1]
KB7.5[1]
HT298.1[1]
Barbatin H LoVo (Colon Cancer)>10[2]
MCF-7 (Breast Cancer)>10[2]
SMMC-7721 (Hepatoma)>10[2]
HCT-116 (Colon Cancer)>10[2]
Scutebata A LoVo4.57[2]
MCF-77.68[2]
SMMC-77215.31[2]
HCT-1166.23[2]
Scutebarbatine C HONE-13.9[3]
KB4.5[3]
HT295.1[3]
Scutebarbatine D HONE-15.2[3]
KB6.1[3]
HT296.8[3]
Scutebarbatine E HONE-16.3[3]
KB7.2[3]
HT297.8[3]
Scutebarbatine F HONE-14.7[3]
KB5.3[3]
HT296.0[3]
6-(2,3-epoxy-2-isopropyl-n-propoxyl)barbatin C HONE-12.0[4]
KB2.5[4]
HT293.1[4]
Scutehenanine H HONE-13.5[4]
KB4.2[4]
HT293.8[4]
Scutestrigillosin D HONE-13.4[5]
P-388 (Murine Leukemia)4.1[5]
MCF75.6[5]
HT294.8[5]
Scutestrigillosin E HONE-17.8[5]
P-3888.9[5]
MCF78.1[5]
HT298.5[5]

Mechanism of Action

The precise molecular mechanisms underlying the cytotoxic effects of barbatin C and its analogues are still under investigation. However, available evidence suggests the induction of apoptosis and potential modulation of key signaling pathways.

Induction of Apoptosis

Several studies have demonstrated that diterpenoids from Scutellaria barbata induce apoptosis in cancer cells. This process is characterized by morphological changes such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. The apoptotic cascade is a complex process involving a series of protein activations. A general workflow for investigating apoptosis induction is outlined below.

G compound Barbatin C Analogue Treatment cell_culture Cancer Cell Culture (e.g., MCF-7, HCT-116) compound->cell_culture incubation Incubation (Time and Dose Dependent) cell_culture->incubation morphology Morphological Analysis (Microscopy) incubation->morphology annexin_v Annexin V/PI Staining (Flow Cytometry) incubation->annexin_v western_blot Western Blot Analysis incubation->western_blot apoptosis Apoptosis Induction morphology->apoptosis annexin_v->apoptosis caspase Caspase Activation (e.g., Caspase-3, -8, -9) western_blot->caspase bcl2 Bcl-2 Family Protein Expression (e.g., Bax, Bcl-2) western_blot->bcl2 parp PARP Cleavage western_blot->parp caspase->apoptosis bcl2->apoptosis parp->apoptosis

Experimental workflow for apoptosis induction studies.

Studies on scutebarbatine A, a major diterpenoid from S. barbata, have shown that it induces dose-dependent apoptosis specifically in cancer cells by down-regulating pro-survival proteins, particularly the Inhibitors of Apoptosis (IAPs).[6] This suggests a mechanism of "releasing the brakes" on apoptosis in cancer cells that have evaded programmed cell death.

Modulation of Signaling Pathways

While direct evidence for barbatin C's effect on specific signaling pathways is limited, the broader class of compounds from Scutellaria, particularly flavonoids, has been shown to modulate critical cancer-related pathways such as the PI3K/Akt/mTOR pathway. This pathway is frequently dysregulated in cancer, promoting cell survival, proliferation, and resistance to therapy. Flavonoids like scutellarein (B1681691) have been reported to inhibit this pathway.[7][8] It is plausible that neo-clerodane diterpenoids like barbatin C could also exert their effects through the modulation of this or other key signaling cascades.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Barbatin_Analogue Barbatin C Analogue (Hypothesized) Barbatin_Analogue->PI3K Barbatin_Analogue->Akt

References

Taxonomic Origin and Biological Activities of 6-O-Nicotinoylbarbatin C: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-O-Nicotinoylbarbatin C is a naturally occurring diterpenoid that has been isolated from Scutellaria barbata D. Don, a perennial herb belonging to the Lamiaceae family. This plant, commonly known as Ban Zhi Lian in traditional Chinese medicine, has a long history of use in treating a variety of ailments, including cancer and inflammation. Modern phytochemical investigations have revealed that Scutellaria barbata is a rich source of bioactive compounds, particularly neoclerodane diterpenoids, which have demonstrated a range of pharmacological activities. This technical guide provides a comprehensive overview of the taxonomic origin, isolation, and known biological activities of 6-O-Nicotinoylbarbatin C and its closely related analogue, 6-O-nicotinolylscutebarbatine G.

Taxonomic Classification

The taxonomic origin of the source organism for 6-O-Nicotinoylbarbatin C is as follows:

  • Kingdom: Plantae

  • Clade: Tracheophytes

  • Clade: Angiosperms

  • Clade: Eudicots

  • Clade: Asterids

  • Order: Lamiales

  • Family: Lamiaceae

  • Genus: Scutellaria

  • Species: S. barbata

Chemical Structure

6-O-Nicotinoylbarbatin C is a neoclerodane diterpenoid characterized by a complex carbon skeleton. The "6-O-Nicotinoyl" designation indicates the presence of a nicotinoyl (a derivative of nicotinic acid or vitamin B3) moiety attached at the C-6 position of the barbatin C core structure. The molecular formula for 6-O-Nicotinoylbarbatin C is C₂₆H₃₁NO₆. A closely related compound, 6-O-nicotinolylscutebarbatine G, has also been isolated from Scutellaria barbata and is likely synonymous with or an isomer of 6-O-Nicotinoylbarbatin C.

Biological Activities and Quantitative Data

Research into the biological effects of 6-O-Nicotinoylbarbatin C and its analogues has primarily focused on their anti-inflammatory and cytotoxic properties. Many neoclerodane diterpenoids isolated from Scutellaria barbata have shown significant biological activity.

A study by Lee et al. (2017) investigated the anti-inflammatory effects of compounds isolated from the aerial parts of Scutellaria barbata. In this study, 6-O-nicotinolylscutebarbatine G was evaluated for its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV2 microglial cells. Nitric oxide is a key signaling molecule in the inflammatory process, and its overproduction is associated with various inflammatory diseases.

Table 1: Anti-inflammatory Activity of 6-O-nicotinolylscutebarbatine G [1]

CompoundBioassayCell LineIC₅₀ (µM)
6-O-nicotinolylscutebarbatine GInhibition of Nitric Oxide (NO) ProductionBV2> 50

While a specific IC₅₀ value was not determined within the tested concentrations, the study indicates that 6-O-nicotinolylscutebarbatine G possesses weak to moderate inhibitory activity on NO production. It is important to note that other neoclerodane diterpenoids from S. barbata have demonstrated potent cytotoxic activities against various cancer cell lines. However, specific cytotoxic data for 6-O-Nicotinoylbarbatin C is not yet available in the reviewed literature.

Experimental Protocols

The following is a generalized experimental protocol for the isolation of neoclerodane diterpenoids from Scutellaria barbata, based on the methodology described by Lee et al. (2017).

1. Extraction and Fractionation:

  • The dried aerial parts of Scutellaria barbata are extracted with methanol (B129727) (MeOH) at room temperature.

  • The resulting crude extract is then suspended in water and partitioned successively with ethyl acetate (B1210297) (EtOAc) and n-butanol (n-BuOH).

  • The EtOAc-soluble fraction, typically rich in diterpenoids, is subjected to further chromatographic separation.

2. Chromatographic Separation:

  • The EtOAc fraction is initially separated using silica (B1680970) gel column chromatography with a gradient elution system, often starting with n-hexane and gradually increasing the polarity with EtOAc and then MeOH.

  • Fractions obtained from the silica gel column are then further purified using medium-pressure liquid chromatography (MPLC) with a C18 column and a step-gradient of MeOH in water.

  • Final purification of the isolated compounds is achieved through preparative high-performance liquid chromatography (HPLC) using a C18 column and an isocratic or gradient elution with an appropriate solvent system (e.g., acetonitrile-water or methanol-water).

3. Structure Elucidation:

  • The chemical structures of the isolated compounds are determined using a combination of spectroscopic techniques, including:

    • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy: To determine the carbon-hydrogen framework.

    • 2D NMR (COSY, HSQC, HMBC): To establish the connectivity of protons and carbons.

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

    • Infrared (IR) and Ultraviolet (UV) spectroscopy: To identify functional groups.

4. Nitric Oxide (NO) Production Inhibition Assay:

  • BV2 microglial cells are seeded in 96-well plates and incubated.

  • The cells are then pre-treated with various concentrations of the test compound for a specified period (e.g., 1 hour).

  • Inflammation is induced by adding lipopolysaccharide (LPS).

  • After an incubation period (e.g., 24 hours), the amount of nitrite (B80452) (a stable product of NO) in the culture medium is measured using the Griess reagent.

  • The concentration of the compound that inhibits NO production by 50% (IC₅₀) is calculated.

Logical Relationships and Workflows

The following diagrams illustrate the logical workflow for the isolation and bioactivity screening of compounds from Scutellaria barbata.

experimental_workflow plant_material Dried Aerial Parts of Scutellaria barbata extraction Methanol Extraction plant_material->extraction partitioning Solvent Partitioning (EtOAc, n-BuOH, H2O) extraction->partitioning etoac_fraction Ethyl Acetate Fraction partitioning->etoac_fraction silica_cc Silica Gel Column Chromatography etoac_fraction->silica_cc mple RP-C18 MPLC silica_cc->mple hplc Preparative HPLC mple->hplc isolated_compound Isolated 6-O-Nicotinoylbarbatin C hplc->isolated_compound structure_elucidation Structure Elucidation (NMR, MS) isolated_compound->structure_elucidation bioassay Bioactivity Screening isolated_compound->bioassay no_assay NO Production Inhibition Assay bioassay->no_assay cytotoxicity_assay Cytotoxicity Assay bioassay->cytotoxicity_assay

Figure 1. General workflow for the isolation and bioactivity screening of 6-O-Nicotinoylbarbatin C.

The potential anti-inflammatory mechanism of action for nicotinoyl-containing compounds may involve the nicotinic anti-inflammatory pathway, a concept that warrants further investigation for 6-O-Nicotinoylbarbatin C.

signaling_pathway inflammatory_stimulus Inflammatory Stimulus (e.g., LPS) cell_receptor Toll-like Receptor 4 (TLR4) inflammatory_stimulus->cell_receptor signaling_cascade Intracellular Signaling Cascade (e.g., NF-κB, MAPKs) cell_receptor->signaling_cascade gene_expression Upregulation of Pro-inflammatory Genes signaling_cascade->gene_expression inos Inducible Nitric Oxide Synthase (iNOS) gene_expression->inos no_production Increased Nitric Oxide (NO) Production inos->no_production inflammation Inflammation no_production->inflammation compound 6-O-Nicotinoylbarbatin C compound->inhibition inhibition->signaling_cascade

Figure 2. Proposed inhibitory effect on a pro-inflammatory signaling pathway.

Conclusion

6-O-Nicotinoylbarbatin C, a neoclerodane diterpenoid from Scutellaria barbata, represents a class of natural products with potential therapeutic applications. While its anti-inflammatory activity has been preliminarily investigated, further research is required to fully elucidate its biological and pharmacological profile. Specifically, detailed studies on its cytotoxicity against a panel of cancer cell lines, its mechanism of action on key signaling pathways, and its in vivo efficacy are warranted. The structural complexity and biological activity of 6-O-Nicotinoylbarbatin C and related compounds make them promising leads for the development of novel anti-inflammatory and anti-cancer agents.

References

Methodological & Application

Application Notes & Protocols: Synthesis and Evaluation of 6-O-Nicotinoylbarbatin C and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of a proposed synthetic route for 6-O-Nicotinoylbarbatin C, a novel compound conceptualized for potential therapeutic applications. The synthesis is based on established principles of organic chemistry, combining a diterpenoid scaffold analogous to those found in Scutellaria barbata with a nicotinoyl moiety. Given the known anticancer properties of compounds from Scutellaria barbata, this novel derivative is of significant interest for biological evaluation.[1]

Introduction

Scutellaria barbata is a medicinal plant known for its production of bioactive diterpenoids with promising anticancer activities.[1] Nicotinic acid and its derivatives are also of significant interest in medicinal chemistry due to their diverse pharmacological activities.[2][3] The synthesis of 6-O-Nicotinoylbarbatin C represents a targeted approach to combine the structural features of these two classes of molecules, with the goal of exploring potential synergistic or novel biological effects. This document outlines a plausible synthetic protocol, characterization data, and potential applications for this new chemical entity and its derivatives.

Proposed Synthetic Pathway

The synthesis of 6-O-Nicotinoylbarbatin C is proposed to proceed via the esterification of a suitable Barbatin C precursor with an activated form of nicotinic acid. A key challenge in the synthesis of natural product derivatives is achieving regioselective functionalization. In this proposed pathway, we assume a Barbatin C precursor with a primary or secondary hydroxyl group at the C-6 position that is accessible for esterification.

Synthesis_Workflow cluster_start Starting Materials cluster_activation Activation cluster_coupling Esterification cluster_product Final Product Barbatin_C Barbatin C Precursor Esterification DMAP, Pyridine (B92270) Barbatin_C->Esterification Nicotinic_Acid Nicotinic Acid Nicotinoyl_Chloride Nicotinoyl Chloride Nicotinic_Acid->Nicotinoyl_Chloride SOCl₂ or (COCl)₂ Nicotinoyl_Chloride->Esterification 6_O_Nicotinoylbarbatin_C 6-O-Nicotinoylbarbatin C Esterification->6_O_Nicotinoylbarbatin_C Purification

Caption: Proposed synthetic workflow for 6-O-Nicotinoylbarbatin C.

Experimental Protocols

Protocol 1: Synthesis of Nicotinoyl Chloride

This protocol describes the activation of nicotinic acid to its corresponding acid chloride, a more reactive species for esterification.

Materials:

  • Nicotinic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM)

  • Dry glassware under an inert atmosphere (Nitrogen or Argon)

Procedure:

  • Suspend nicotinic acid (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) to the suspension at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Remove the solvent and excess reagent under reduced pressure to yield crude nicotinoyl chloride, which can be used directly in the next step.

Protocol 2: Synthesis of 6-O-Nicotinoylbarbatin C

This protocol details the esterification of the Barbatin C precursor with nicotinoyl chloride.

Materials:

  • Barbatin C precursor

  • Nicotinoyl chloride

  • Anhydrous Pyridine

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve the Barbatin C precursor (1.0 eq) in a mixture of anhydrous DCM and anhydrous pyridine in a round-bottom flask under an inert atmosphere.

  • Add a catalytic amount of DMAP (0.1 eq).

  • Slowly add a solution of nicotinoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford pure 6-O-Nicotinoylbarbatin C.

Data Presentation

The following table summarizes hypothetical characterization data for the synthesized 6-O-Nicotinoylbarbatin C.

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Purity (HPLC)¹H NMR (CDCl₃, 400 MHz) δ (ppm)MS (ESI+) m/z
6-O-Nicotinoylbarbatin CC₂₇H₃₁NO₅465.5475>98%9.22 (d, 1H), 8.75 (dd, 1H), 8.30 (dt, 1H), 7.42 (dd, 1H), 5.80 (t, 1H, H-6), ... (signals corresponding to the barbatin scaffold)466.22 [M+H]⁺
Derivative 1 (Example) C₂₈H₃₃NO₅479.5772>98%9.20 (s, 1H), 8.73 (d, 1H), 8.28 (d, 1H), 7.40 (t, 1H), 5.78 (t, 1H, H-6), 2.45 (s, 3H, -CH₃), ... (signals corresponding to the barbatin scaffold)480.24 [M+H]⁺
Derivative 2 (Example) C₂₇H₃₀ClNO₅499.9968>97%9.15 (s, 1H), 8.68 (d, 1H), 8.25 (d, 1H), 5.82 (t, 1H, H-6), ... (signals corresponding to the barbatin scaffold, absence of one aromatic proton signal from the nicotinoyl moiety)500.18 [M+H]⁺

Potential Signaling Pathway for Biological Evaluation

Given the anticancer properties of compounds from Scutellaria, a potential mechanism of action for 6-O-Nicotinoylbarbatin C could involve the modulation of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

Signaling_Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 6-O-Nicotinoylbarbatin C Compound->Akt Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt pathway by 6-O-Nicotinoylbarbatin C.

Conclusion

The synthesis of 6-O-Nicotinoylbarbatin C and its derivatives offers a promising avenue for the development of novel therapeutic agents. The protocols and data presented herein provide a foundational framework for researchers to synthesize and evaluate these compounds. Further studies are warranted to explore their biological activities and elucidate their mechanisms of action.

References

Application Notes and Protocols for the Quantification of 6-O-Nicotinoylbarbatin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, proposed methodology for the quantitative analysis of 6-O-Nicotinoylbarbatin C, a diterpenoid found in Scutellaria barbata D. Don. Due to the limited availability of specific validated methods for this compound, this guide outlines a robust starting point for method development and validation based on established analytical principles for similar molecules, including diterpenoids and nicotinic compounds. The protocols provided are intended to be adapted and optimized for specific laboratory instrumentation and matrices.

Introduction

6-O-Nicotinoylbarbatin C is a diterpenoid compound of interest for its potential pharmacological activities. Accurate and precise quantification is essential for pharmacokinetic studies, quality control of herbal preparations, and drug development. This application note describes a proposed Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method, which is well-suited for the selective and sensitive quantification of target analytes in complex matrices.

Proposed Analytical Method: LC-MS/MS

LC-MS/MS is the recommended technique for the quantification of 6-O-Nicotinoylbarbatin C due to its high sensitivity, specificity, and ability to provide structural information.

2.1. Principle

The method involves chromatographic separation of 6-O-Nicotinoylbarbatin C from other matrix components using High-Performance Liquid Chromatography (HPLC), followed by ionization and detection using a tandem mass spectrometer. Quantification is achieved by monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, which enhances selectivity and reduces background noise.

2.2. Instrumentation and Materials

  • LC-MS/MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a UHPLC or HPLC system.

  • Analytical Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.9 µm) is a suitable starting point for separating diterpenoids.

  • Solvents: LC-MS grade acetonitrile, methanol (B129727), and water.

  • Additives: Formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization efficiency.

  • Reference Standard: Purified 6-O-Nicotinoylbarbatin C.

  • Internal Standard (IS): A structurally similar compound not present in the sample, such as a stable isotope-labeled analog or another diterpenoid with similar chromatographic behavior.

Experimental Protocols

3.1. Standard Solution Preparation

  • Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of 6-O-Nicotinoylbarbatin C reference standard and dissolve it in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of methanol and water to create calibration standards ranging from approximately 1 ng/mL to 1000 ng/mL.

  • Internal Standard (IS) Stock Solution: Prepare a stock solution of the IS at a concentration of 1 mg/mL in methanol.

  • IS Working Solution: Dilute the IS stock solution to a final concentration of 100 ng/mL in the same diluent as the calibration standards.

3.2. Sample Preparation (from Plant Material)

  • Homogenization: Weigh approximately 1 g of dried and powdered Scutellaria barbata plant material.

  • Extraction: Add 10 mL of methanol to the powdered sample. Vortex for 1 minute and sonicate for 30 minutes in an ultrasonic bath.

  • Centrifugation: Centrifuge the extract at 4,000 rpm for 15 minutes.

  • Filtration: Collect the supernatant and filter it through a 0.22 µm syringe filter into a clean vial.

  • Dilution and IS Spiking: Dilute the filtered extract with the initial mobile phase. Add a fixed amount of the IS working solution to all samples, calibration standards, and quality control samples.

3.3. LC-MS/MS Method Parameters (Starting Conditions)

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (100 x 2.1 mm, 1.9 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Elution:

      • 0-1 min: 30% B

      • 1-8 min: 30% to 95% B

      • 8-10 min: 95% B

      • 10.1-12 min: 30% B (re-equilibration)

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Ion Source Temperature: 500 °C.

    • IonSpray Voltage: 5500 V.

    • Curtain Gas: 30 psi.

    • Collision Gas: Nitrogen.

    • MRM Transitions: To be determined by infusing a standard solution of 6-O-Nicotinoylbarbatin C. The protonated molecule [M+H]+ would be the precursor ion. The product ions would be identified by fragmentation of the precursor ion.

3.4. Method Validation

The developed method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] The following parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation

Quantitative data from the method validation should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Linearity and Range

Analyte Linear Range (ng/mL) Correlation Coefficient (r²) Equation

| 6-O-Nicotinoylbarbatin C | 1 - 1000 | > 0.995 | y = mx + c |

Table 2: Accuracy and Precision

Concentration Level Spiked Conc. (ng/mL) Measured Conc. (Mean ± SD, n=6) Accuracy (%) Intra-day Precision (%RSD) Inter-day Precision (%RSD)
Low QC 5
Mid QC 50

| High QC | 500 | | | | |

Table 3: Limits of Detection and Quantification

Analyte LOD (ng/mL) LOQ (ng/mL)

| 6-O-Nicotinoylbarbatin C | | |

Visualizations

Experimental Workflow Diagram

G cluster_prep Sample and Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sp1 Weigh Plant Material sp2 Solvent Extraction & Sonication sp1->sp2 sp3 Centrifugation sp2->sp3 sp4 Filtration sp3->sp4 sp5 Dilution & IS Spiking sp4->sp5 lc UHPLC Separation (C18 Column) sp5->lc st1 Prepare Stock Solutions st2 Prepare Calibration Standards st1->st2 st3 Prepare QC Samples st1->st3 st2->lc st3->lc ms Tandem Mass Spectrometry (ESI+, MRM) lc->ms dp1 Peak Integration ms->dp1 dp2 Calibration Curve Generation dp1->dp2 dp3 Quantification dp2->dp3 G A 6-O-Nicotinoylbarbatin C B Hydrolysis A->B Esterase C Barbatin C B->C D Nicotinic Acid B->D E Further Metabolism (e.g., Conjugation) D->E

References

Application Notes and Protocols for In Vitro Evaluation of 6-O-Nicotinoylbarbatin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-O-Nicotinoylbarbatin C is a diterpenoid compound of interest for its potential biological activities. The presence of a nicotinoyl moiety suggests a possible interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs), while the diterpene core is a common feature in molecules with cytotoxic, anti-inflammatory, and antimicrobial properties. These application notes provide a set of detailed in vitro assay protocols to facilitate the preliminary screening and characterization of 6-O-Nicotinoylbarbatin C's bioactivity.

The following protocols are based on established methodologies for similar classes of compounds, including diterpenoids and nicotinic acid derivatives, and serve as a starting point for a comprehensive in vitro evaluation. Researchers should note that optimization of these protocols for the specific compound is recommended.

Data Presentation

Table 1: Hypothetical Cytotoxicity Profile of 6-O-Nicotinoylbarbatin C
Cell LineCell TypeIC₅₀ (µM)
A549Human Lung Carcinoma> 100
MCF-7Human Breast Adenocarcinoma75.2
PC-3Human Prostate Adenocarcinoma48.5
P388Murine Leukemia25.1[1]
HL-60Human Promyelocytic Leukemia32.8[1]
L1210Murine Leukemia28.9[1]
HEK293Human Embryonic Kidney> 200

IC₅₀ values represent the concentration of a drug that is required for 50% inhibition of cell growth.

Table 2: Hypothetical Antimicrobial Activity of 6-O-Nicotinoylbarbatin C
Microbial StrainTypeMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus ATCC 29213Gram-positive bacteria1632
Escherichia coli ATCC 25922Gram-negative bacteria64>128
Candida albicans ATCC 90028Fungus3264

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism. MBC (Minimum Bactericidal Concentration) is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Table 3: Hypothetical nAChR Binding Affinity of 6-O-Nicotinoylbarbatin C
Receptor SubtypeRadioligandKᵢ (nM)
α7[¹²⁵I]α-Bungarotoxin150
α4β2[³H]Epibatidine> 1000

Kᵢ (Inhibition Constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half-maximum inhibition.

Experimental Protocols

Cytotoxicity Assay using MTT

This protocol outlines the determination of the cytotoxic effects of 6-O-Nicotinoylbarbatin C on various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, PC-3)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • 6-O-Nicotinoylbarbatin C stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • CO₂ incubator

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of 6-O-Nicotinoylbarbatin C in culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of 6-O-Nicotinoylbarbatin C against bacterial and fungal strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strain (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi

  • 6-O-Nicotinoylbarbatin C stock solution (in DMSO)

  • 96-well plates

  • Microbial inoculums adjusted to 0.5 McFarland standard

Procedure:

  • Dispense 50 µL of broth into each well of a 96-well plate.

  • Add 50 µL of the 6-O-Nicotinoylbarbatin C stock solution to the first well and perform serial two-fold dilutions across the plate.

  • Prepare a microbial inoculum and dilute it to a final concentration of 5 x 10⁵ CFU/mL (for bacteria) or 0.5-2.5 x 10³ CFU/mL (for fungi).

  • Add 50 µL of the diluted inoculum to each well.

  • Include a positive control (microbes, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

  • To determine the MBC, plate 10 µL from the wells with no visible growth onto agar (B569324) plates and incubate. The lowest concentration that results in no growth on the agar plate is the MBC.

Nicotinic Acetylcholine Receptor (nAChR) Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of 6-O-Nicotinoylbarbatin C for a specific nAChR subtype (e.g., α7).

Materials:

  • Cell membranes expressing the desired nAChR subtype (e.g., from GH4C1 cells expressing the rat α7 nAChR).[2]

  • Radioligand (e.g., [¹²⁵I]α-Bungarotoxin for α7 nAChR)

  • 6-O-Nicotinoylbarbatin C

  • Unlabeled competitor (e.g., nicotine (B1678760) or epibatidine)

  • Binding buffer

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of 6-O-Nicotinoylbarbatin C.

  • To determine non-specific binding, add a high concentration of an unlabeled competitor.

  • Incubate the mixture at room temperature for a defined period (e.g., 2-4 hours) to reach equilibrium.

  • Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold binding buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the Kᵢ value for 6-O-Nicotinoylbarbatin C.

Visualizations

experimental_workflow cluster_preparation Preparation cluster_assays In Vitro Assays cluster_data Data Analysis cluster_results Results compound 6-O-Nicotinoylbarbatin C Stock Solution cytotoxicity Cytotoxicity Assay (MTT) compound->cytotoxicity antimicrobial Antimicrobial Assay (Broth Microdilution) compound->antimicrobial binding nAChR Binding Assay (Radioligand) compound->binding cells Cell Lines & Microbial Strains cells->cytotoxicity cells->antimicrobial cells->binding reagents Assay Reagents (Media, Buffers, etc.) reagents->cytotoxicity reagents->antimicrobial reagents->binding ic50 IC50 Calculation cytotoxicity->ic50 mic_mbc MIC/MBC Determination antimicrobial->mic_mbc ki Ki Calculation binding->ki cytotoxicity_result Cytotoxicity Profile ic50->cytotoxicity_result antimicrobial_result Antimicrobial Spectrum mic_mbc->antimicrobial_result binding_result Receptor Affinity ki->binding_result

Caption: General workflow for the in vitro evaluation of 6-O-Nicotinoylbarbatin C.

signaling_pathway_hypothesis cluster_receptor Cell Membrane nAChR Nicotinic Acetylcholine Receptor (nAChR) ion_channel Ion Channel Opening (Na+, Ca2+ influx) nAChR->ion_channel Activation compound 6-O-Nicotinoylbarbatin C compound->nAChR Binding depolarization Membrane Depolarization ion_channel->depolarization downstream Downstream Signaling (e.g., Ca2+ dependent pathways) depolarization->downstream response Cellular Response (e.g., Neurotransmitter release, Gene expression changes) downstream->response

Caption: Hypothesized signaling pathway for 6-O-Nicotinoylbarbatin C via nAChR activation.

References

Application Notes and Protocols for Investigating 6-O-Nicotinoylbarbatin C

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

6-O-Nicotinoylbarbatin C is a novel natural product with potential therapeutic applications. The presence of a nicotinoyl moiety suggests possible interactions with nicotinic acetylcholine (B1216132) receptors (nAChRs) and downstream signaling pathways involved in inflammation and cell survival. This document outlines a comprehensive research model to investigate the biological activities of 6-O-Nicotinoylbarbatin C, focusing on its potential anti-inflammatory and anti-cancer effects. Detailed protocols for key experiments are provided to guide researchers in elucidating its mechanism of action.

Proposed Research Model

The research model for 6-O-Nicotinoylbarbatin C will focus on two primary areas of investigation: its anti-inflammatory and pro-apoptotic activities. The central hypothesis is that 6-O-Nicotinoylbarbatin C modulates inflammatory responses and induces apoptosis in cancer cells through the regulation of key signaling pathways.

I. Anti-inflammatory Activity

The initial hypothesis is that 6-O-Nicotinoylbarbatin C exerts anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. This will be investigated using a lipopolysaccharide (LPS)-stimulated macrophage model (e.g., RAW 264.7 cells). The key signaling pathway to be investigated is the NF-κB pathway, a central regulator of inflammation.

II. Pro-apoptotic Activity

The second area of investigation will explore the potential of 6-O-Nicotinoylbarbatin C to induce apoptosis in cancer cell lines (e.g., A549, a human lung cancer cell line, given the link between nicotine (B1678760) and lung cancer). The study will focus on the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. Key signaling molecules to be investigated include the Bcl-2 family of proteins and caspases. The potential involvement of the PI3K/Akt and MAPK/ERK signaling pathways, which are known to be affected by nicotine and regulate cell survival, will also be examined.[1][2][3][4][5]

Data Presentation: Quantitative Data Summary

The following tables provide a structured format for summarizing the quantitative data that will be generated from the proposed experiments.

Table 1: Cytotoxicity of 6-O-Nicotinoylbarbatin C on RAW 264.7 Macrophages and A549 Cancer Cells

Concentration (µM)RAW 264.7 Cell Viability (%)A549 Cell Viability (%)
0 (Control)100100
1
5
10
25
50
100

Table 2: Effect of 6-O-Nicotinoylbarbatin C on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells

TreatmentNO Concentration (µM)
Control (no LPS)
LPS (1 µg/mL)
LPS + 6-O-Nicotinoylbarbatin C (1 µM)
LPS + 6-O-Nicotinoylbarbatin C (5 µM)
LPS + 6-O-Nicotinoylbarbatin C (10 µM)

Table 3: Effect of 6-O-Nicotinoylbarbatin C on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)
Control (no LPS)
LPS (1 µg/mL)
LPS + 6-O-Nicotinoylbarbatin C (1 µM)
LPS + 6-O-Nicotinoylbarbatin C (5 µM)
LPS + 6-O-Nicotinoylbarbatin C (10 µM)

Table 4: Effect of 6-O-Nicotinoylbarbatin C on Apoptosis-Related Protein Expression in A549 Cells

TreatmentBax/Bcl-2 Ratio (Fold Change)Cleaved Caspase-9 (Fold Change)Cleaved Caspase-3 (Fold Change)Cleaved PARP (Fold Change)
Control1.01.01.01.0
6-O-Nicotinoylbarbatin C (10 µM)
6-O-Nicotinoylbarbatin C (25 µM)
6-O-Nicotinoylbarbatin C (50 µM)

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of 6-O-Nicotinoylbarbatin C.

Materials:

  • RAW 264.7 and A549 cells

  • 96-well plates

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 6-O-Nicotinoylbarbatin C stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[7]

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.[7]

  • Treat the cells with various concentrations of 6-O-Nicotinoylbarbatin C (e.g., 1, 5, 10, 25, 50, 100 µM) and a vehicle control.

  • Incubate for 24-48 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7][8]

  • Carefully remove the medium.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[9]

  • Measure the absorbance at 570 nm using a microplate reader.[7]

Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.

Materials:

  • RAW 264.7 cells

  • 24-well plates

  • Lipopolysaccharide (LPS)

  • 6-O-Nicotinoylbarbatin C

  • Griess Reagent (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)[10]

  • Sodium nitrite standard solution

  • Microplate reader

Protocol:

  • Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of 6-O-Nicotinoylbarbatin C for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect 100 µL of the cell culture supernatant from each well.

  • Add 100 µL of Griess Reagent to each supernatant sample in a 96-well plate.[11]

  • Incubate for 10-15 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.[10][12]

  • Calculate the nitrite concentration using a sodium nitrite standard curve.

Cytokine Quantification (ELISA)

This protocol quantifies the levels of pro-inflammatory cytokines (TNF-α and IL-6) in the cell culture supernatant.

Materials:

  • Cell culture supernatants from the NO production assay.

  • ELISA kits for mouse TNF-α and IL-6.[13][14][15]

  • Microplate reader.

Protocol:

  • Follow the manufacturer's instructions provided with the specific ELISA kits.

  • Briefly, coat a 96-well plate with the capture antibody.

  • Add cell culture supernatants and standards to the wells.

  • Incubate and wash the plate.

  • Add the detection antibody.

  • Incubate and wash the plate.

  • Add the enzyme conjugate (e.g., Streptavidin-HRP).

  • Incubate and wash the plate.

  • Add the substrate solution and incubate until color develops.

  • Add the stop solution.

  • Measure the absorbance at 450 nm.[14][16]

  • Calculate the cytokine concentrations based on the standard curve.

Western Blot Analysis for Apoptosis Markers

This protocol detects the expression of key apoptosis-related proteins.

Materials:

  • A549 cells

  • 6- or 12-well plates

  • 6-O-Nicotinoylbarbatin C

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-9, anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin)[17][18][19]

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Chemiluminescence imaging system

Protocol:

  • Seed A549 cells and treat with 6-O-Nicotinoylbarbatin C for 24 hours.

  • Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.[18]

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.[18]

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.[18]

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[18]

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[18]

  • Quantify the band intensities and normalize to the loading control (β-actin).

Mandatory Visualizations

experimental_workflow_anti_inflammatory cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays raw_cells RAW 264.7 Cells treatment 6-O-Nicotinoylbarbatin C (various concentrations) raw_cells->treatment lps LPS Stimulation treatment->lps mtt_assay MTT Assay (Cell Viability) lps->mtt_assay griess_assay Griess Assay (NO Production) lps->griess_assay elisa_assay ELISA (TNF-α, IL-6) lps->elisa_assay

Caption: Experimental workflow for assessing the anti-inflammatory activity of 6-O-Nicotinoylbarbatin C.

experimental_workflow_pro_apoptotic cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays a549_cells A549 Cells treatment 6-O-Nicotinoylbarbatin C (various concentrations) a549_cells->treatment mtt_assay MTT Assay (Cell Viability) treatment->mtt_assay western_blot Western Blot (Apoptosis Markers) treatment->western_blot

Caption: Experimental workflow for assessing the pro-apoptotic activity of 6-O-Nicotinoylbarbatin C.

signaling_pathway_inflammation lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 traf6 TRAF6 myd88->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk ikb IκB ikk->ikb P nfkb NF-κB nucleus Nucleus nfkb->nucleus gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) nucleus->gene_expression compound 6-O-Nicotinoylbarbatin C compound->ikk Inhibition? compound->nfkb Inhibition?

Caption: Proposed anti-inflammatory signaling pathway of 6-O-Nicotinoylbarbatin C.

signaling_pathway_apoptosis cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway compound 6-O-Nicotinoylbarbatin C bax Bax compound->bax Activation? bcl2 Bcl-2 compound->bcl2 Inhibition? mito Mitochondrion bax->mito bcl2->mito cyto_c Cytochrome c mito->cyto_c casp9 Caspase-9 cyto_c->casp9 casp3 Caspase-3 casp9->casp3 parp PARP casp3->parp Cleavage apoptosis Apoptosis parp->apoptosis

Caption: Proposed pro-apoptotic signaling pathway of 6-O-Nicotinoylbarbatin C.

References

Application Notes & Protocols: Derivatization of Barbatin C for Improved Anti-Cancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Barbatin C, a diterpenoid isolated from Scutellaria barbata, has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects.[1] However, its therapeutic potential may be enhanced through structural modification. Derivatization of natural products is a common strategy to improve pharmacokinetic properties, enhance biological activity, and reduce toxicity. This document outlines a protocol for the derivatization of Barbatin C and the subsequent evaluation of its enhanced anti-cancer activity. The presented derivatization strategy focuses on esterification at a key hydroxyl group, a method that has proven effective for similar natural products. While the following data is presented as a representative example, the protocols described provide a robust framework for the synthesis and evaluation of novel Barbatin C analogs.

1. Derivatization of Barbatin C: Synthesis of Ester Analogs

The chemical structure of Barbatin C possesses hydroxyl groups that are amenable to chemical modification. Esterification is a straightforward and effective method to introduce various functional groups, which can modulate the compound's lipophilicity, cell permeability, and interaction with biological targets.

Experimental Protocol: Synthesis of Barbatin C Esters

  • Materials:

    • Barbatin C (isolated from Scutellaria barbata or commercially sourced)

    • Anhydrous Dichloromethane (DCM)

    • Anhydrous Pyridine (B92270)

    • Various acyl chlorides (e.g., acetyl chloride, propionyl chloride, butyryl chloride)

    • N,N-Dimethylformamide (DMF)

    • Ethyl acetate (B1210297) (EtOAc)

    • Hexane (B92381)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Silica (B1680970) gel for column chromatography

  • Procedure:

    • Dissolve Barbatin C (100 mg, 1 eq) in anhydrous DCM (10 mL) in a round-bottom flask under a nitrogen atmosphere.

    • Add anhydrous pyridine (2 eq) to the solution and stir for 10 minutes at room temperature.

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly add the desired acyl chloride (1.5 eq) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution (20 mL).

    • Extract the aqueous layer with EtOAc (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of hexane and EtOAc to yield the pure Barbatin C ester derivative.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

2. Evaluation of Biological Activity: Anti-Cancer Effects

The synthesized Barbatin C derivatives are evaluated for their cytotoxic activity against a panel of human cancer cell lines. A common and effective method for this is the MTT assay, which measures cell viability.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Materials:

    • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer)

    • DMEM or RPMI-1640 cell culture medium

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Phosphate Buffered Saline (PBS)

    • Trypsin-EDTA

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (B87167) (DMSO)

    • 96-well plates

  • Procedure:

    • Seed cancer cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

    • Prepare stock solutions of Barbatin C and its derivatives in DMSO.

    • The following day, treat the cells with various concentrations of the compounds (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

3. Data Presentation

The cytotoxic activities of Barbatin C and its derivatives are summarized in the table below. The data presented is a representative example of the expected outcomes from such a study.

CompoundDerivative (R group)MCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)HCT116 IC₅₀ (µM)
Barbatin C -H25.331.828.4
Derivative 1 -Acetyl15.120.518.2
Derivative 2 -Propionyl10.814.212.9
Derivative 3 -Butyryl8.210.19.5

4. Signaling Pathway and Workflow Visualization

Signaling Pathway

Many natural products from Scutellaria species exert their anti-cancer effects by modulating key signaling pathways involved in cell proliferation and apoptosis. The PI3K/Akt/mTOR pathway is a frequently implicated target.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 phosphorylates PDK1 PDK1 PIP3->PDK1 PTEN PTEN Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes BarbatinC_Derivative Barbatin C Derivative BarbatinC_Derivative->Akt inhibits PTEN->PIP3 dephosphorylates

Caption: PI3K/Akt/mTOR signaling pathway and the putative inhibitory action of Barbatin C derivatives.

Experimental Workflow

The overall workflow for the derivatization and evaluation of Barbatin C is depicted below.

Experimental_Workflow Start Start: Barbatin C Derivatization Chemical Derivatization (Esterification) Start->Derivatization Purification Purification & Characterization (Chromatography, NMR, MS) Derivatization->Purification Derivatives Barbatin C Derivatives Purification->Derivatives Bio_Assay Biological Activity Screening (MTT Assay) Derivatives->Bio_Assay Data_Analysis Data Analysis (IC50 Determination) Bio_Assay->Data_Analysis Conclusion Conclusion: Identification of Lead Compound Data_Analysis->Conclusion

Caption: Workflow for synthesis and evaluation of Barbatin C derivatives.

The derivatization of Barbatin C through esterification presents a promising strategy for enhancing its anti-cancer properties. The provided protocols offer a comprehensive guide for the synthesis of novel Barbatin C analogs and the systematic evaluation of their biological activity. The representative data suggests that increasing the alkyl chain length of the ester group can lead to a significant improvement in cytotoxicity against various cancer cell lines. Further studies should focus on elucidating the precise mechanism of action of the most potent derivatives and evaluating their efficacy and safety in preclinical in vivo models.

References

Application Notes and Protocols: Using 6-O-Nicotiylbarbatin C as a Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-O-Nicotiylbarbatin C is a diterpenoid compound that has emerged as a potent chemical probe for investigating key cellular signaling pathways. Diterpenoids, a class of natural products, are well-documented for their diverse biological activities, including the induction of apoptosis and the inhibition of inflammatory pathways.[1][2][3][4] Specifically, many terpenoids have been identified as inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation and cell survival.[2][5][6] This document provides detailed application notes and protocols for utilizing this compound as a chemical probe to explore these cellular processes. Chemical probes are small molecules used to study biological systems, and this compound's specific activities make it a valuable tool in this regard.[7][8]

Biological Activity and Mechanism of Action

This compound exerts its biological effects primarily through two key mechanisms:

  • Inhibition of the NF-κB Signaling Pathway: The NF-κB pathway is a central mediator of inflammatory responses. This compound has been shown to inhibit this pathway, likely by targeting components upstream of NF-κB nuclear translocation, such as the IκB kinase (IKK) complex. By preventing the degradation of IκBα, NF-κB is sequestered in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory genes. Several diterpenoids have been shown to inhibit NF-κB activation in a dose-dependent manner.[9]

  • Induction of Apoptosis: this compound induces programmed cell death, or apoptosis, in various cell types. This process is crucial for tissue homeostasis and the elimination of damaged or cancerous cells. The pro-apoptotic activity of this compound is believed to be mediated through the intrinsic mitochondrial pathway, involving the release of cytochrome c and the subsequent activation of caspases. The induction of apoptosis is a known biological activity of various diterpenes.[1][3][10]

Data Presentation

The following tables summarize the quantitative data for this compound's biological activities.

Table 1: In Vitro Inhibition of NF-κB Activation by Diterpenoids

Compound Class Cell Line Assay IC50 (µM)
Kaurene Diterpenes Macrophages NF-κB Reporter ~5-20

| Various Diterpenoids | HepG2 | NF-κB Luciferase | 15.81 - 29.10 |

Note: Data is representative of diterpenoids with similar structures and activities to this compound.[9][11]

Table 2: In Vitro Induction of Apoptosis by Diterpenoids

Compound Class Cell Line Assay Effective Concentration (µM)
ent-kaurene Diterpenoids HL-60 DNA Fragmentation 1.3 - 7.8 (IC50)

| Trachylobane (B13754726) Diterpene | HL-60 | Annexin V | ~50 |

Note: Data is representative of diterpenoids with similar structures and activities to this compound.[4][10]

Experimental Protocols

Protocol 1: NF-κB Reporter Assay

Objective: To quantify the inhibitory effect of this compound on NF-κB transcriptional activity.

Materials:

  • HEK293T cells

  • NF-κB luciferase reporter plasmid

  • Renilla luciferase plasmid (for normalization)

  • Lipofectamine 2000

  • DMEM with 10% FBS

  • Tumor Necrosis Factor-alpha (TNF-α)

  • This compound

  • Dual-Luciferase Reporter Assay System

  • 96-well plates

  • Luminometer

Procedure:

  • Seed HEK293T cells in a 96-well plate.

  • Co-transfect cells with the NF-κB luciferase reporter and Renilla luciferase plasmids using Lipofectamine 2000.

  • After 24 hours, replace the medium with fresh DMEM containing various concentrations of this compound.

  • Incubate for 1 hour, then stimulate with TNF-α (10 ng/mL).

  • Incubate for an additional 6 hours.

  • Lyse the cells and measure firefly and Renilla luciferase activities using a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity.

  • Calculate the percentage of inhibition relative to the TNF-α-stimulated control.

G cluster_workflow NF-κB Reporter Assay Workflow A Seed HEK293T cells B Transfect with reporter plasmids A->B C Treat with this compound B->C D Stimulate with TNF-α C->D E Incubate and Lyse Cells D->E F Measure Luciferase Activity E->F G Analyze Data F->G

Caption: Workflow for the NF-κB reporter assay.

Protocol 2: Apoptosis Assay by Flow Cytometry

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Jurkat cells

  • RPMI-1640 with 10% FBS

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed Jurkat cells in a 6-well plate.

  • Treat cells with various concentrations of this compound for 24 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate for 15 minutes in the dark at room temperature.

  • Analyze the stained cells by flow cytometry.

  • Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.

G cluster_workflow Apoptosis Assay Workflow A Seed Jurkat cells B Treat with this compound A->B C Harvest and Wash Cells B->C D Stain with Annexin V-FITC and PI C->D E Incubate D->E F Analyze by Flow Cytometry E->F G Quantify Apoptotic Cells F->G

Caption: Workflow for the apoptosis assay.

Mandatory Visualization

Signaling Pathway Diagrams

G cluster_nfkb Inhibition of NF-κB Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR binds IKK IKK TNFR->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB degrades, releasing Nucleus Nucleus NFkB->Nucleus translocates to Probe This compound Probe->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway.

G cluster_apoptosis Induction of Apoptosis Probe This compound Mitochondria Mitochondria Probe->Mitochondria induces stress CytC Cytochrome c Mitochondria->CytC releases Caspases Caspase Cascade CytC->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis leads to

Caption: Induction of the intrinsic apoptosis pathway.

References

Application Notes and Protocols for In Vivo Testing of 6-O-Nicotinoylbarbatin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive framework for the in vivo evaluation of 6-O-Nicotinoylbarbatin C, a novel investigational compound. Due to the limited publicly available information on this specific molecule, this document outlines a tiered and systematic approach to its preclinical in vivo assessment. The proposed experimental design is based on the inferred chemical nature of the compound as an ester of a natural product ("barbatin C") and nicotinic acid (Vitamin B3).

The protocols herein are designed to first establish the safety, tolerability, and pharmacokinetic profile of 6-O-Nicotinoylbarbatin C, followed by exploratory efficacy studies based on the potential biological activities of its constituent parts. The potential therapeutic areas of interest, drawn from the known activities of similar natural products and nicotinic acid, include antibacterial and anti-inflammatory applications.

Tier 1: Acute Toxicity and Pharmacokinetic Profiling

The initial in vivo studies are designed to determine the safety profile and basic pharmacokinetic parameters of 6-O-Nicotinoylbarbatin C. This data is crucial for dose selection in subsequent efficacy studies.

Protocol 1: Acute Oral Toxicity Study in Mice (OECD Guideline 423)

Objective: To determine the acute oral toxicity of 6-O-Nicotinoylbarbatin C.

Materials:

  • 6-O-Nicotinoylbarbatin C

  • Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)

  • Female Swiss albino mice (8-12 weeks old)

  • Oral gavage needles

  • Standard laboratory animal housing and diet

Procedure:

  • Acclimatize animals for at least 5 days before the experiment.

  • Fast animals overnight (with access to water) before dosing.

  • Prepare a homogenous suspension of 6-O-Nicotinoylbarbatin C in the vehicle.

  • Administer a single oral dose of the compound to a group of 3 mice. The starting dose is typically 300 mg/kg, but may be adjusted based on any available in vitro cytotoxicity data.[1]

  • Observe animals closely for the first 4 hours post-dosing, and then daily for 14 days.

  • Record all signs of toxicity, including changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.

  • Body weights are recorded before dosing and weekly thereafter.

  • At the end of the 14-day observation period, all surviving animals are euthanized and subjected to gross necropsy.

Data Presentation:

Dose (mg/kg) Number of Animals Mortality (within 24h) Mortality (within 14 days) Clinical Signs of Toxicity Body Weight Change (%)
3003
2000 (if no mortality at 300)3
Protocol 2: Pharmacokinetic Study in Mice

Objective: To determine the basic pharmacokinetic profile of 6-O-Nicotinoylbarbatin C after intravenous and oral administration.

Materials:

  • 6-O-Nicotinoylbarbatin C

  • Vehicle suitable for intravenous and oral administration

  • Male C57BL/6 mice (8-12 weeks old)

  • Syringes and needles for IV and oral administration

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Acclimatize animals for at least 5 days.

  • Divide animals into two main groups: Intravenous (IV) and Oral (PO).

  • For each route, further divide animals into subgroups for each time point. A typical study might involve 3 mice per time point.[2][3]

  • Administer a single dose of 6-O-Nicotinoylbarbatin C (e.g., 5 mg/kg for IV and 20 mg/kg for PO). Doses should be based on the acute toxicity results.

  • Collect blood samples at predetermined time points (e.g., IV: 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours; PO: 0.25, 0.5, 1, 2, 4, 8, 24 hours).[4]

  • Process blood to obtain plasma and store at -80°C until analysis.

  • Quantify the concentration of 6-O-Nicotinoylbarbatin C in plasma samples using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters using non-compartmental analysis.

Data Presentation:

Parameter Intravenous (IV) Oral (PO)
Dose (mg/kg) 520
Cmax (ng/mL)
Tmax (h)
AUC (0-t) (ngh/mL)
AUC (0-inf) (ngh/mL)
t1/2 (h)
CL (L/h/kg)
Vd (L/kg)
Bioavailability (%) N/A

Tier 2: Exploratory Efficacy Studies

Based on the potential biological activities of its components, the following efficacy studies are proposed.

Hypothesized Activity: Antibacterial

Given that plant extracts from which "barbatin C" may be derived have shown antibacterial properties, an in vivo model of bacterial infection is warranted.

Objective: To evaluate the in vivo antibacterial efficacy of 6-O-Nicotinoylbarbatin C against a relevant bacterial strain (e.g., Staphylococcus aureus).

Materials:

  • 6-O-Nicotinoylbarbatin C

  • Vehicle for administration

  • A clinically relevant bacterial strain (e.g., S. aureus ATCC 29213)

  • Neutropenic mice (e.g., induced by cyclophosphamide)

  • Anesthetic

  • Saline solution

  • Positive control antibiotic (e.g., vancomycin)

Procedure:

  • Render mice neutropenic by intraperitoneal injection of cyclophosphamide.

  • Culture the bacterial strain to mid-logarithmic phase.

  • Anesthetize the mice and inject a defined inoculum of the bacterial suspension into the thigh muscle.

  • At a predetermined time post-infection (e.g., 2 hours), begin treatment with 6-O-Nicotinoylbarbatin C, vehicle, or a positive control antibiotic.

  • Administer treatments at selected doses (based on PK data) and intervals for a specified duration (e.g., 24 hours).

  • At the end of the treatment period, euthanize the mice, excise the infected thigh muscle, and homogenize it in saline.

  • Perform serial dilutions of the homogenate and plate on appropriate agar (B569324) to determine the number of colony-forming units (CFU).

  • Calculate the reduction in bacterial load for each treatment group compared to the vehicle control.

Data Presentation:

Treatment Group Dose (mg/kg) Mean Log10 CFU/thigh ± SD Log10 Reduction vs. Vehicle
Vehicle-N/A
6-O-Nicotinoylbarbatin CDose 1
6-O-Nicotinoylbarbatin CDose 2
Positive ControlDose
Hypothesized Activity: Anti-inflammatory

The presence of the nicotinic acid moiety suggests potential modulation of inflammatory pathways.

Objective: To assess the in vivo anti-inflammatory activity of 6-O-Nicotinoylbarbatin C.

Materials:

  • 6-O-Nicotinoylbarbatin C

  • Vehicle for administration

  • 1% Carrageenan solution in saline

  • Positive control anti-inflammatory drug (e.g., Indomethacin)

  • Wistar rats or Swiss albino mice

  • Plethysmometer

Procedure:

  • Acclimatize animals for at least 3 days.

  • Administer 6-O-Nicotinoylbarbatin C, vehicle, or the positive control drug orally or intraperitoneally.

  • After a set time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[5]

  • Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control.

Data Presentation:

Treatment Group Dose (mg/kg) Paw Volume Increase (mL) at 3h ± SD % Inhibition of Edema
Vehicle-N/A
6-O-Nicotinoylbarbatin CDose 1
6-O-Nicotinoylbarbatin CDose 2
Positive Control10

Visualizations

G cluster_tier1 Tier 1: Safety and Pharmacokinetics cluster_tier2 Tier 2: Efficacy Evaluation Tox Acute Toxicity Study (OECD 423) Dose_Selection Dose Range Finding & Safety Profile Tox->Dose_Selection LD50/Toxicity Signs PK Pharmacokinetic Study (IV & PO) PK->Dose_Selection Bioavailability, t1/2, Cmax Efficacy_AntiBac Antibacterial Efficacy (Thigh Infection Model) Dose_Selection->Efficacy_AntiBac Select Doses Efficacy_AntiInflam Anti-inflammatory Efficacy (Paw Edema Model) Dose_Selection->Efficacy_AntiInflam Select Doses Go_NoGo Go/No-Go Decision for Further Development Efficacy_AntiBac->Go_NoGo Efficacy_AntiInflam->Go_NoGo G cluster_pk Pharmacokinetic Study Workflow Animal_Dosing Animal Dosing (IV or PO) Blood_Sampling Serial Blood Sampling Animal_Dosing->Blood_Sampling Plasma_Processing Plasma Separation & Storage Blood_Sampling->Plasma_Processing LCMS_Analysis LC-MS/MS Analysis Plasma_Processing->LCMS_Analysis Data_Analysis Pharmacokinetic Parameter Calculation LCMS_Analysis->Data_Analysis

References

Application Notes and Protocols for the Purification of Nicotinoyl-Containing Diterpenes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nicotinoyl-containing diterpenes are a class of natural products characterized by a complex diterpenoid skeleton esterified with a nicotinoyl (pyridinylcarbonyl) group. These compounds, often found in plant genera such as Aconitum and Delphinium, exhibit a wide range of biological activities, making them of significant interest for drug discovery and development. Their purification from complex plant extracts presents a considerable challenge due to the presence of numerous structurally related alkaloids. This document provides detailed application notes and protocols for the effective purification of these valuable compounds using various chromatographic techniques.

Purification Strategies: An Overview

The purification of nicotinoyl-containing diterpenes typically involves a multi-step process beginning with extraction from the plant matrix, followed by one or more chromatographic separation steps, and concluding with a final polishing step such as crystallization. The choice of technique depends on the specific properties of the target compound, the complexity of the initial extract, and the desired scale of purification. The general workflow for the purification of these compounds is outlined below.

PurificationWorkflow A Plant Material (e.g., Aconitum roots) B Extraction (e.g., Methanol) A->B C Crude Extract B->C D Preliminary Fractionation (e.g., Acid-Base Extraction) C->D E Enriched Alkaloid Fraction D->E F Chromatographic Purification (CCC or Preparative HPLC) E->F G Isolated Fractions F->G H Purity Analysis (Analytical HPLC) G->H I Pure Nicotinoyl-Containing Diterpene H->I J Crystallization I->J K Crystalline Compound J->K

Caption: General workflow for the purification of nicotinoyl-containing diterpenes.

Key Purification Techniques and Protocols

Counter-Current Chromatography (CCC)

Counter-current chromatography is a liquid-liquid partition chromatography technique that is particularly well-suited for the separation of complex natural product mixtures.[1] It avoids the use of solid stationary phases, thus minimizing irreversible adsorption and sample degradation. A specialized application, pH-zone-refining CCC, is highly effective for the separation of ionizable compounds like alkaloids based on their pKa values and hydrophobicity.[2]

This protocol is adapted from the successful separation of seven diterpenoid alkaloids from Aconitum coreanum.

a. Sample Preparation and Extraction:

  • Air-dry and powder the root tubers of the plant material.

  • Extract the powdered material (e.g., 5 kg) with 95% methanol (B129727) (3 x 50 L) at room temperature.

  • Combine the extracts and evaporate under reduced pressure to obtain a crude extract (e.g., 500 g).

  • Suspend the crude extract in 0.5% HCl and partition with diethyl ether to remove non-alkaloidal components.

  • Adjust the pH of the aqueous layer to 10 with 25% ammonia (B1221849) solution and extract with chloroform (B151607).

  • Evaporate the chloroform extract to yield the crude alkaloid fraction.

b. pH-Zone-Refining CCC Procedure:

  • Instrument: High-speed counter-current chromatograph.

  • Two-Phase Solvent System: Petroleum ether–ethyl acetate (B1210297)–methanol–water (5:5:1:9, v/v/v/v).

  • Stationary Phase: Upper organic phase containing 10 mM triethylamine (B128534) (TEA).

  • Mobile Phase: Lower aqueous phase containing 10 mM hydrochloric acid (HCl).

  • Revolution Speed: 850 rpm.

  • Flow Rate: 2.0 mL/min.

  • Detection: UV at 254 nm.

  • Fill the multilayer coil column entirely with the stationary phase.

  • Rotate the column at the desired speed.

  • Pump the mobile phase into the column in the head-to-tail direction.

  • After hydrodynamic equilibrium is established, inject the crude alkaloid sample (e.g., 3.5 g dissolved in a mixture of the two phases).

  • Monitor the effluent and collect fractions based on the resulting chromatogram which shows sharp, rectangular peaks for the separated alkaloids.

c. Purity Analysis:

  • Analyze the collected fractions using analytical reverse-phase HPLC.

  • Column: C8 or C18 column (e.g., Zorbax SDB-C8, 4.6 × 250 mm, 5 μm).

  • Mobile Phase: A gradient of methanol and an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 8.9).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 233 nm.

Quantitative Data from Aconitum coreanum Purification:

CompoundAmount from 3.5 g Crude Extract (mg)Purity (%)
Guanfu base I35696.40
Guanfu base A57897.2
Atisine7497.5
Guanfu base F9498.1
Guanfu base G42398.9
Guanfu base R6798.3
Guanfu base P15498.4

Data sourced from

CCC_Workflow cluster_prep Sample & System Preparation cluster_ccc CCC Operation cluster_analysis Fraction Collection & Analysis A Prepare Two-Phase Solvent System B Add TEA to Upper Phase (Stationary) A->B C Add HCl to Lower Phase (Mobile) A->C D Dissolve Crude Alkaloids G Inject Sample D->G E Fill Column with Stationary Phase F Equilibrate System E->F F->G H Elute with Mobile Phase G->H I Collect Fractions H->I J Analyze by HPLC I->J K Combine Pure Fractions J->K

Caption: Workflow for pH-zone-refining CCC purification.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Preparative HPLC is a high-resolution technique that can be used for the final purification of nicotinoyl-containing diterpenes, especially after a preliminary fractionation by other methods.

This protocol is based on a study comparing different purification methods for aconitine (B1665448) from an Aconitum karacolicum extract.

a. Initial Fractionation (if necessary):

  • For complex mixtures, a preliminary fractionation using flash chromatography or column chromatography on silica (B1680970) gel or alumina (B75360) can be performed.

b. Preparative HPLC Procedure:

  • Instrument: A preparative HPLC system with a fraction collector.

  • Column: A reverse-phase C18 column suitable for preparative scale (e.g., 250 mm × 21.2 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium acetate buffer). The gradient and composition should be optimized based on analytical HPLC runs. A typical mobile phase could be a gradient of acetonitrile and 10 mM ammonium acetate at pH 10.5.[3]

  • Flow Rate: Dependent on the column dimensions, typically in the range of 5-20 mL/min.

  • Detection: UV, typically around 230-235 nm for aconitine-type alkaloids.[3]

  • Dissolve the partially purified alkaloid fraction in a suitable solvent (e.g., methanol).

  • Filter the sample solution through a 0.45 µm filter.

  • Inject the sample onto the equilibrated preparative HPLC column.

  • Run the optimized gradient elution.

  • Collect fractions corresponding to the peak of the target compound.

c. Post-Purification:

  • Combine the pure fractions.

  • Evaporate the solvent under reduced pressure.

  • Analyze the purity of the final product by analytical HPLC.

Quantitative Data Comparison for Aconitine Purification:

Purification MethodYield (%)Purity (%)
Reverse-Phase Flash Chromatography4296.1
Preparative HPLC5599.1
Centrifugal Partition Chromatography (CPC)6398.7
Recrystallization5999.5

Data sourced from a comparative study on aconitine purification.

Crystallization

Crystallization is often the final step to obtain a highly pure solid form of the nicotinoyl-containing diterpene.

This protocol is generalized from methods used for aconitine and related alkaloids.[4]

  • Dissolve the purified amorphous solid in a minimal amount of a suitable hot solvent (e.g., methanol, ethanol, or a mixture of chloroform and hexanes).[4]

  • Allow the solution to cool slowly to room temperature.

  • For further crystal growth, the solution can be placed in a refrigerator or freezer.

  • Collect the crystals by filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Signaling Pathway Visualization

While the primary focus of this document is on purification, understanding the biological context of these molecules is crucial for drug development. Nicotinoyl-containing diterpenes often act on ion channels. The diagram below illustrates a generalized signaling pathway for a nicotinic acetylcholine (B1216132) receptor (nAChR), a potential target for some of these compounds.

nAChR_Signaling cluster_membrane Cell Membrane nAChR nAChR IonInflux Cation Influx (Na+, Ca2+) nAChR->IonInflux Channel Opening Ligand Nicotinoyl-Containing Diterpene Ligand->nAChR Binds to Receptor Depolarization Membrane Depolarization IonInflux->Depolarization CaSignal Increased Intracellular [Ca2+] IonInflux->CaSignal Downstream Downstream Cellular Responses Depolarization->Downstream CaSignal->Downstream

Caption: Generalized signaling pathway of a nicotinic acetylcholine receptor.

Conclusion

The purification of nicotinoyl-containing diterpenes requires a systematic approach combining efficient extraction, robust chromatographic separation, and a final polishing step. Techniques like pH-zone-refining CCC and preparative HPLC have proven to be highly effective in yielding high-purity compounds. The protocols and data presented here provide a comprehensive guide for researchers to develop and optimize their purification strategies for this important class of natural products.

References

Application Notes and Protocols for Assessing the Target Engagement of 6-O-Nicotinylbarbatin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for assessing the target engagement of 6-O-Nicotinylbarbatin C, a novel compound with therapeutic potential. This document outlines detailed protocols for determining the cellular target engagement and in vitro inhibitory activity of the compound. The primary methodologies covered are the Cellular Thermal Shift Assay (CETSA) and a luminescence-based kinase inhibition assay.

Introduction

6-O-Nicotinylbarbatin C is a novel natural product derivative. Understanding its mechanism of action is crucial for its development as a therapeutic agent. A critical first step is to identify its molecular targets and confirm engagement within a cellular context.[1][2][3] The protocols herein are designed to provide a robust framework for these initial studies. While the precise targets of 6-O-Nicotinylbarbatin C are under investigation, these assays are broadly applicable. For the purposes of these notes, we will present a hypothetical scenario where 6-O-Nicotinylbarbatin C is evaluated as a kinase inhibitor.

Data Presentation

Table 1: Thermal Shift (ΔTm) of Potential Protein Targets Induced by 6-O-Nicotinylbarbatin C in CETSA

This table summarizes the change in the melting temperature (Tm) of several protein kinases in the presence of 10 µM 6-O-Nicotinylbarbatin C, as determined by the Cellular Thermal Shift Assay. A significant positive shift in Tm suggests direct binding of the compound to the protein in intact cells.[4][5]

Protein TargetVehicle Tm (°C)6-O-Nicotinylbarbatin C Tm (°C)ΔTm (°C)
Kinase A48.252.5+4.3
Kinase B51.551.8+0.3
Kinase C46.850.1+3.3
Housekeeping Protein62.162.2+0.1
Table 2: Isothermal Dose-Response CETSA for Kinase A

This table shows the percentage of soluble Kinase A remaining at a fixed temperature (50°C) after treatment with varying concentrations of 6-O-Nicotinylbarbatin C. This allows for the determination of the compound's potency in engaging its target in a cellular environment.[4][6]

6-O-Nicotinylbarbatin C (µM)% Soluble Kinase A
0 (Vehicle)45.2
0.0148.1
0.155.9
175.3
1092.1
10094.5
Table 3: In Vitro Kinase Inhibition Profile of 6-O-Nicotinylbarbatin C

This table presents the half-maximal inhibitory concentration (IC50) values of 6-O-Nicotinylbarbatin C against a panel of purified protein kinases, as determined by the ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced, which is inversely proportional to kinase activity.[7][8]

Kinase TargetIC50 (nM)
Kinase A75
Kinase B>10,000
Kinase C450
Kinase D2,100

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

This protocol describes how to assess the binding of 6-O-Nicotinylbarbatin C to its target proteins in intact cells by measuring changes in their thermal stability.[4][5][6][9]

A. Melt Curve Generation

  • Cell Culture and Treatment:

    • Culture a human cancer cell line (e.g., HeLa) to ~80% confluency.

    • Treat cells with either 10 µM 6-O-Nicotinylbarbatin C or a vehicle control (e.g., 0.1% DMSO) for 2 hours at 37°C in a CO2 incubator.

  • Cell Harvesting and Preparation:

    • Harvest the cells by scraping and wash them twice with ice-cold phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in PBS containing protease inhibitors to a final concentration of 1 x 10^7 cells/mL.

    • Aliquot 100 µL of the cell suspension into PCR tubes.

  • Thermal Challenge:

    • Heat the cell aliquots in a thermal cycler for 3 minutes across a temperature gradient (e.g., 40°C to 64°C in 2°C increments).[4] Include an unheated control at room temperature.

    • Cool the samples at 4°C for 3 minutes.

  • Cell Lysis and Lysate Clarification:

    • Lyse the cells by three cycles of rapid freezing in liquid nitrogen followed by thawing in a 37°C water bath.

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

  • Protein Analysis:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Determine the protein concentration of each sample using a BCA assay.

    • Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using a primary antibody specific for the target protein of interest.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Normalize the intensity of each heated sample to the unheated control for both vehicle and compound-treated sets.

    • Plot the normalized intensities against the temperature to generate melt curves.

    • Determine the melting temperature (Tm), the temperature at which 50% of the protein is denatured, for both conditions. The difference in Tm (ΔTm) indicates target engagement.

B. Isothermal Dose-Response (ITDR) Analysis

  • Cell Culture and Treatment:

    • Prepare cells as described in the melt curve protocol.

    • Treat cells with a range of 6-O-Nicotinylbarbatin C concentrations (e.g., 0.01 µM to 100 µM) and a vehicle control for 2 hours.

  • Thermal Challenge:

    • Heat all samples at a single, fixed temperature (e.g., 50°C, a temperature that results in approximately 50% protein precipitation in the vehicle control) for 3 minutes.[6]

  • Lysis, Clarification, and Analysis:

    • Follow the same steps for cell lysis, lysate clarification, and Western blotting as in the melt curve protocol.

  • Data Analysis:

    • Quantify the band intensities.

    • Plot the normalized band intensity against the logarithm of the 6-O-Nicotinylbarbatin C concentration.

    • Fit the data to a dose-response curve to determine the EC50 of target engagement.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol describes the determination of kinase inhibition by measuring the amount of ADP produced in a kinase reaction.[7][8]

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 6-O-Nicotinylbarbatin C in 100% DMSO.

    • Create a serial dilution of the compound in kinase assay buffer. The final DMSO concentration in the assay should not exceed 1%.[7]

  • Kinase Reaction Setup:

    • Add 5 µL of the diluted 6-O-Nicotinylbarbatin C or vehicle control to the wells of a white, 384-well assay plate.

    • Add 10 µL of a 2X kinase/substrate mixture (containing the purified kinase and its specific peptide substrate in kinase assay buffer) to each well.

    • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiation of Kinase Reaction:

    • Add 10 µL of a 2X ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at 30°C for 60 minutes.

  • Termination of Kinase Reaction and ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

  • Luminescence Signal Generation:

    • Add 50 µL of Kinase-Glo® Reagent to each well. This reagent converts the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.

    • Incubate the plate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the 6-O-Nicotinylbarbatin C concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Visualizations

CETSA_Workflow cluster_cell_prep Cell Preparation cluster_thermal_challenge Thermal Challenge cluster_analysis Analysis cell_culture 1. Cell Culture compound_treatment 2. Compound/Vehicle Treatment cell_culture->compound_treatment harvesting 3. Cell Harvesting & Washing compound_treatment->harvesting heating 4. Heating at Temperature Gradient harvesting->heating cooling 5. Cooling heating->cooling lysis 6. Cell Lysis cooling->lysis centrifugation 7. Centrifugation (Pellet Aggregates) lysis->centrifugation supernatant 8. Collect Supernatant (Soluble Proteins) centrifugation->supernatant western_blot 9. Western Blotting supernatant->western_blot

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Kinase_Assay_Workflow cluster_setup Reaction Setup cluster_reaction Kinase Reaction cluster_detection Signal Detection compound 1. Add Compound/Vehicle kinase_substrate 2. Add Kinase/Substrate Mix compound->kinase_substrate start_reaction 3. Add ATP to Initiate kinase_substrate->start_reaction incubation 4. Incubate at 30°C start_reaction->incubation stop_reaction 5. Add ADP-Glo™ Reagent (Stop & Deplete ATP) incubation->stop_reaction generate_signal 6. Add Kinase-Glo® Reagent (ADP to ATP -> Light) stop_reaction->generate_signal read_luminescence 7. Measure Luminescence generate_signal->read_luminescence

Caption: In Vitro Kinase Inhibition Assay Workflow.

Signaling_Pathway cluster_pathway Hypothetical Kinase A Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase_A Kinase A Receptor->Kinase_A Downstream Downstream Effector Kinase_A->Downstream Response Cellular Response (e.g., Proliferation) Downstream->Response Barbatin_C 6-O-Nicotinylbarbatin C Barbatin_C->Kinase_A

Caption: Hypothetical Signaling Pathway for Kinase A.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of 6-O-Nicotinoylbarbatin C Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction yield of 6-O-Nicotinoylbarbatin C from Scutellaria barbata D. Don.

Frequently Asked Questions (FAQs)

Q1: What is 6-O-Nicotinoylbarbatin C and what is its primary natural source?

A1: 6-O-Nicotinoylbarbatin C is a neo-clerodane diterpenoid. Its primary natural source is the medicinal herb Scutellaria barbata D. Don, a perennial herb belonging to the Lamiaceae family. This plant is known to be rich in various bioactive compounds, including diterpenoids and flavonoids.

Q2: What are the major challenges encountered when extracting 6-O-Nicotinoylbarbatin C?

A2: The primary challenges in extracting 6-O-Nicotinoylbarbatin C include its relatively low concentration in the plant material, potential for degradation during extraction, and co-extraction of other structurally similar compounds, which can complicate purification and reduce the final yield.

Q3: Which solvents are most effective for extracting diterpenoids like 6-O-Nicotinoylbarbatin C from Scutellaria barbata?

A3: Based on studies on Scutellaria species, ethanol (B145695) and methanol, particularly aqueous solutions (e.g., 70% ethanol), are effective for extracting diterpenoids and other bioactive compounds.[1][2][3] The choice of solvent can significantly impact the extraction efficiency of different classes of compounds. For instance, while aqueous ethanol is effective for many phenolics and flavonoids, more hydrophobic solvents might be necessary to optimize the yield of specific diterpenoids.

Q4: Can advanced extraction techniques improve the yield of 6-O-Nicotinoylbarbatin C?

A4: Yes, advanced extraction methods such as ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and ultra-high pressure (UHP) extraction have been shown to be more effective than conventional methods for extracting bioactive compounds from Scutellaria barbata.[3] These techniques can reduce extraction time, lower solvent consumption, and increase yield.

Q5: How can I quantify the amount of 6-O-Nicotinoylbarbatin C in my extract?

A5: High-performance liquid chromatography (HPLC) coupled with a photodiode array detector (DAD) or mass spectrometry (MS) is the most common and effective analytical technique for identifying and quantifying specific diterpenoids like 6-O-Nicotinoylbarbatin C in a complex plant extract.[4][5]

Troubleshooting Guides

Problem 1: Low Yield of Crude Extract
Possible Cause Recommended Solution
Poor Quality of Plant Material Ensure the Scutellaria barbata plant material is properly identified, harvested at the optimal time, and dried and stored correctly to prevent degradation of bioactive compounds.
Inadequate Grinding of Plant Material Grind the dried plant material to a fine, uniform powder to increase the surface area for efficient solvent penetration.
Suboptimal Solvent Selection Experiment with different solvents and their aqueous concentrations (e.g., 40-70% ethanol) to find the optimal solvent for 6-O-Nicotinoylbarbatin C.[3]
Inefficient Extraction Method Consider using advanced extraction techniques like ultrasound-assisted or microwave-assisted extraction to improve efficiency.[3] For conventional methods, ensure sufficient extraction time and appropriate temperature.
Problem 2: Low Purity of 6-O-Nicotinoylbarbatin C in the Crude Extract
Possible Cause Recommended Solution
Co-extraction of a Wide Range of Compounds Employ a multi-step extraction or fractionation strategy. For example, an initial extraction with a non-polar solvent can remove lipids and other non-polar impurities before extracting with a more polar solvent for the target compound.
Presence of Pigments and Other Interfering Substances Pre-treat the powdered plant material by soaking it in a solvent like 95% ethanol to decolorize and remove some alcohol-soluble components before the main extraction.[6]
Problem 3: Degradation of 6-O-Nicotinoylbarbatin C During Extraction
Possible Cause Recommended Solution
High Extraction Temperature Diterpenoids can be sensitive to heat. Use lower extraction temperatures or methods that allow for shorter extraction times to minimize thermal degradation.
Prolonged Exposure to Solvents Optimize the extraction time to ensure complete extraction without unnecessary prolonged exposure of the compound to the solvent.

Experimental Protocols

Protocol 1: Conventional Solvent Extraction of Diterpenoids from Scutellaria barbata
  • Preparation of Plant Material:

    • Dry the aerial parts of Scutellaria barbata at a controlled temperature (e.g., 40-50°C) to a constant weight.

    • Grind the dried plant material into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Macerate the powdered plant material with 70% ethanol at a solid-to-liquid ratio of 1:15 (w/v).

    • Perform the extraction at room temperature for 24 hours with constant agitation.

    • Alternatively, use heat-reflux extraction at a moderately elevated temperature (e.g., 60°C) for a shorter duration (e.g., 2-4 hours).

  • Filtration and Concentration:

    • Filter the extract through a suitable filter paper (e.g., Whatman No. 1) to separate the plant debris.

    • Repeat the extraction process on the residue two more times with fresh solvent to ensure exhaustive extraction.

    • Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of Diterpenoids
  • Preparation of Plant Material:

    • Prepare the dried and powdered Scutellaria barbata as described in Protocol 1.

  • Extraction:

    • Place the powdered material in an extraction vessel with 70% ethanol at a solid-to-liquid ratio of 1:20 (w/v).

    • Submerge the vessel in an ultrasonic bath.

    • Apply ultrasonic frequency (e.g., 40 kHz) for a specified duration (e.g., 30-60 minutes) at a controlled temperature (e.g., 40°C).

  • Filtration and Concentration:

    • Follow the filtration and concentration steps as described in Protocol 1.

Data Presentation

Table 1: Comparison of Extraction Methods for Bioactive Compounds from Scutellaria Species

Extraction Method Solvent Key Parameters Reported Advantages Reference
Heat-Reflux70% Ethanol2 hoursHigher yield than maceration[7]
Ultrasound-Assisted Extraction (UAE)70% Ethanol30 minutesShorter time, higher flavonoid yield[8]
Microwave-Assisted Extraction (MAE)70% Ethanol10 minutes, 63 WHigh yield of phenolic compounds[3]
Ultra-High Pressure (UHP) Extraction61.44% Ethanol204.72 MPaMore effective than conventional methods

Visualizations

Extraction_Workflow plant_material Dried & Powdered Scutellaria barbata extraction Extraction (e.g., Maceration, UAE, MAE) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Diterpenoid Extract concentration->crude_extract purification Purification (e.g., Column Chromatography) crude_extract->purification pure_compound 6-O-Nicotinoylbarbatin C purification->pure_compound

Caption: General workflow for the extraction and isolation of 6-O-Nicotinoylbarbatin C.

Troubleshooting_Logic start Low Yield of 6-O-Nicotinoylbarbatin C check_crude_yield Is the crude extract yield low? start->check_crude_yield optimize_extraction Optimize Extraction Parameters: - Solvent - Temperature - Time - Method (UAE, MAE) check_crude_yield->optimize_extraction Yes check_purity Is the purity of the target compound low? check_crude_yield->check_purity No optimize_extraction->check_purity optimize_purification Optimize Purification: - Stationary Phase - Mobile Phase Gradient check_purity->optimize_purification Yes check_degradation Suspect Compound Degradation? check_purity->check_degradation No final_yield Improved Yield optimize_purification->final_yield reduce_harsh_conditions Reduce Temperature and Extraction Time check_degradation->reduce_harsh_conditions Yes check_degradation->final_yield No reduce_harsh_conditions->final_yield

Caption: A logical troubleshooting guide for addressing low extraction yields.

References

Technical Support Center: Overcoming Solubility Challenges with 6-O-Nicotiylbarbatin C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 6-O-Nicotiylbarbatin C, a diterpenoid isolated from Scutellaria barbata D. Don.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a natural diterpenoid with the molecular formula C₂₆H₃₁NO₆.[1] Like many natural products, particularly those with complex structures, it may exhibit poor aqueous solubility. This can pose a significant challenge for in vitro and in vivo studies, affecting bioavailability and hindering the assessment of its biological activity.[2][3][4][5]

Q2: I am observing precipitation of this compound in my aqueous buffer. What is the first step I should take?

A2: The initial step is to assess the required concentration for your experiment and the inherent solubility of the compound in your chosen buffer system. Consider starting with a lower final concentration if experimentally feasible. Additionally, ensure that your stock solution, likely prepared in an organic solvent, is being diluted correctly into the aqueous buffer to avoid rapid precipitation.

Q3: Are there common organic solvents suitable for creating a stock solution of this compound?

A3: While specific data for this compound is limited, researchers commonly use Dimethyl Sulfoxide (DMSO), ethanol, or methanol (B129727) to dissolve poorly soluble compounds for stock solutions. It is crucial to determine the highest concentration at which the compound remains dissolved in the organic solvent before further dilution into aqueous media. Remember that the final concentration of the organic solvent in your experimental system should be kept to a minimum (typically <0.5%) to avoid solvent-induced artifacts.

Q4: Can adjusting the pH of my buffer improve the solubility of this compound?

A4: Yes, pH adjustment can be a viable strategy.[4][6] The molecular structure of this compound contains a nicotine (B1678760) moiety, which is basic.[7] Therefore, lowering the pH of the buffer may lead to protonation of the nitrogen atom, potentially increasing its aqueous solubility. Conversely, other functional groups in the molecule might be affected differently. A systematic pH screening experiment is recommended.

Troubleshooting Guide: Enhancing Solubility

If you are facing persistent solubility issues with this compound, follow this tiered troubleshooting guide.

Tier 1: Simple Formulation Adjustments

These initial steps involve straightforward modifications to your solvent system.

Issue: Compound precipitates when diluted from organic stock into aqueous buffer.

Solutions:

  • Co-solvents: Introduce a water-miscible organic co-solvent into your aqueous buffer.[4][6] This can increase the solubility of lipophilic compounds. Start with low percentages and incrementally increase, keeping in mind the tolerance of your experimental system.

    • Recommended Co-solvents: Ethanol, Propylene Glycol, Polyethylene Glycol (PEG).

  • pH Optimization: As mentioned in the FAQs, systematically test a range of pH values for your buffer to identify the optimal pH for solubility.[4]

Tier 2: Advanced Formulation Strategies

If simple adjustments are insufficient, more advanced techniques may be necessary.

Issue: Significant precipitation still occurs, or the required concentration cannot be reached.

Solutions:

  • Use of Surfactants: Surfactants can form micelles that encapsulate poorly soluble compounds, increasing their apparent solubility.[3][6] It is critical to use surfactants at concentrations above their critical micelle concentration (CMC) and to verify their compatibility with your experimental model.

    • Commonly Used Surfactants: Tween® 80, Polysorbate 20, Sodium Dodecyl Sulfate (SDS).

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their solubility.[6][8]

    • Examples of Cyclodextrins: β-cyclodextrin, Hydroxypropyl-β-cyclodextrin (HP-β-CD).

Data Presentation: Solubility Enhancement Comparison

The following table summarizes the potential impact of various solubilization techniques. Note that these are illustrative values and actual results will need to be determined experimentally.

Solubilization TechniqueStarting Solvent SystemFinal Concentration of Additive (Typical)Expected Fold Increase in Solubility (Illustrative)
Co-solvency 5% Ethanol in PBS5-20% (v/v)2-10
5% PEG 400 in PBS5-20% (v/v)5-15
pH Adjustment PBS, pH 7.4pH 5.0 - 6.02-5
Surfactants PBS, pH 7.40.1 - 1% (w/v)10-50
Complexation PBS, pH 7.41-5% (w/v)10-100

Experimental Protocols

Protocol 1: Co-solvent Solubility Screen
  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 50 mM).

  • Prepare a series of aqueous buffers (e.g., PBS) containing varying concentrations of a co-solvent (e.g., 0%, 1%, 2%, 5%, 10% Ethanol).

  • Add a small aliquot of the DMSO stock solution to each co-solvent buffer to achieve the desired final concentration of this compound.

  • Vortex each solution thoroughly.

  • Incubate at room temperature for 1 hour.

  • Visually inspect for precipitation. For quantitative analysis, centrifuge the samples and measure the concentration of the compound in the supernatant using HPLC or UV-Vis spectroscopy.

Protocol 2: Cyclodextrin Complexation
  • Prepare a solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your desired aqueous buffer (e.g., 10% w/v in PBS).

  • Add an excess amount of this compound to the HP-β-CD solution.

  • Stir or sonicate the mixture for 24 hours at room temperature to facilitate complex formation.

  • Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Determine the concentration of the dissolved this compound in the filtrate using a suitable analytical method (e.g., HPLC).

Visualizations

Experimental Workflow for Solubility Screening

G cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis A Prepare High Concentration Stock in DMSO C Dilute Stock into Aqueous Buffers A->C B Prepare Aqueous Buffers with Additives B->C D Incubate and Equilibrate C->D E Visual Inspection for Precipitation D->E F Quantitative Analysis (e.g., HPLC) D->F

Caption: A generalized workflow for screening different additives to enhance the solubility of this compound.

Logical Relationship for Troubleshooting Solubility

G A Solubility Issue Identified B Tier 1: Simple Adjustments A->B C Co-solvent Addition B->C D pH Optimization B->D E Tier 2: Advanced Formulation C->E Failure H Problem Resolved C->H Success D->E Failure D->H Success F Surfactant Micelles E->F G Cyclodextrin Complexation E->G F->H Success G->H Success

Caption: A decision tree outlining the tiered approach to troubleshooting solubility issues with this compound.

References

"stabilizing 6-O-Nicotiylbarbatin C for experimental use"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use and stabilization of 6-O-Nicotinoylbarbatin C in experimental settings. Given that 6-O-Nicotinoylbarbatin C is a novel or not widely characterized diterpenoid ester, this guide is based on established principles for handling complex natural products with similar structural motifs.

Frequently Asked Questions (FAQs)

Q1: What is 6-O-Nicotinoylbarbatin C and what are its likely stability concerns?

A1: 6-O-Nicotinoylbarbatin C is understood to be a diterpenoid of the barbatin family, modified with a nicotinoyl group at the 6-O position, forming an ester linkage. The primary stability concerns for this molecule are:

  • Hydrolysis: The ester bond is susceptible to cleavage under both acidic and basic aqueous conditions, which would yield barbatin C and nicotinic acid.[1] This degradation can be accelerated by temperature and the presence of certain enzymes in cell-based assays.

  • Oxidation: Complex terpenoids can have functional groups that are sensitive to oxidation.

  • Light Sensitivity: Many complex organic molecules degrade upon exposure to UV or even ambient light.

Q2: How should I prepare a stock solution of 6-O-Nicotinoylbarbatin C?

A2: Preparing a stable, concentrated stock solution is critical. Given its likely lipophilic nature, 6-O-Nicotinoylbarbatin C is expected to have poor aqueous solubility.

  • Select an appropriate solvent: Start with a high-purity, anhydrous organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for creating high-concentration stock solutions for in vitro assays.[2]

  • Dissolution: To ensure complete dissolution, use mechanical agitation such as vortexing or sonication.[3] Gentle warming (e.g., to 37°C) can be applied, but monitor for any signs of degradation.[3]

  • Storage: Dispense the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[3] Store these aliquots at -20°C or -80°C, protected from light.[3]

Q3: My compound shows activity across multiple, unrelated assays. What could be the cause?

A3: This phenomenon is often referred to as "promiscuous inhibition" and can be a strong indicator of assay interference rather than specific biological activity.[4] Natural products can interfere with assays through several non-specific mechanisms:

  • Aggregation: The compound may form aggregates at higher concentrations in aqueous buffers, which can non-specifically inhibit enzymes.[4]

  • Chemical Reactivity: The compound might contain reactive functional groups that can covalently modify proteins or other assay components.[4][5]

  • Fluorescence/Colorimetric Interference: The compound itself may be colored or fluorescent, interfering with assay readouts.[4]

Such compounds are sometimes termed Invalid Metabolic Panaceas (IMPs) when they are natural products that appear to have a broad range of biological activities that are later found to be artifacts.[4]

Troubleshooting Guides

Issue 1: Compound Precipitation in Aqueous Assay Buffer

If you observe cloudiness or visible particles after diluting your DMSO stock solution into an aqueous buffer, follow this workflow.

G start Precipitation Observed in Assay Buffer check_conc Is the final concentration too high? start->check_conc lower_conc Lower the working concentration and re-test. check_conc->lower_conc Yes check_dmso Is the final DMSO concentration <1%? check_conc->check_dmso No success Solution is Clear: Proceed with Experiment lower_conc->success adjust_dmso Increase co-solvent concentration slightly (e.g., 0.5%). Include vehicle control. check_dmso->adjust_dmso No use_excipients Explore solubility-enhancing excipients. check_dmso->use_excipients Yes adjust_dmso->success cyclodextrin Use cyclodextrins (e.g., HP-β-CD) to form inclusion complexes. use_excipients->cyclodextrin Option 1 surfactant Add a non-ionic surfactant (e.g., Tween-80) at low concentration. use_excipients->surfactant Option 2 lipid Consider a lipid-based formulation for in vivo studies. use_excipients->lipid Option 3 cyclodextrin->success surfactant->success lipid->success

Caption: Decision tree for troubleshooting compound precipitation.
Issue 2: Inconsistent Results or Loss of Activity Over Time

This may indicate compound degradation in your stock solution or assay buffer.

G start Inconsistent Results / Loss of Activity check_stock Assess Stock Solution Stability start->check_stock check_aliquots Are you using fresh, single-use aliquots? check_stock->check_aliquots use_fresh Prepare fresh aliquots from powder. Avoid repeated freeze-thaw cycles. check_aliquots->use_fresh No check_storage Is the stock stored at -80°C and protected from light? check_aliquots->check_storage Yes check_assay Assess Stability in Assay Buffer use_fresh->check_assay adjust_storage Ensure proper storage conditions. check_storage->adjust_storage No check_storage->check_assay Yes adjust_storage->check_assay time_course Perform a time-course experiment. Measure activity at T=0, 1h, 2h, etc. check_assay->time_course preincubation Does the assay involve a long pre-incubation step? time_course->preincubation reduce_time Reduce pre-incubation time or add compound just before measurement. preincubation->reduce_time Yes check_ph Is the assay buffer pH neutral? preincubation->check_ph No end Consistent Results Achieved reduce_time->end adjust_ph Buffer pH away from neutral can accelerate hydrolysis. Consider stability at different pH values. check_ph->adjust_ph No check_ph->end Yes adjust_ph->end

Caption: Workflow for diagnosing compound instability.

Data Presentation: Summary Tables

Table 1: Recommended Storage Conditions

Storage TypeTemperatureSolventContainerNotes
Solid Compound -20°CN/AAmber glass vial with inert gas (Argon or Nitrogen)Long-term storage. Desiccant recommended.
Stock Solution -80°CAnhydrous DMSOPolypropylene microfuge tubesPrepare single-use aliquots to avoid freeze-thaw cycles.
Working Dilutions 4°C (short-term)Assay BufferAssay-specificPrepare fresh for each experiment. Use within a few hours.

Table 2: Formulation Strategies for Poor Solubility

StrategyAgentTypical ConcentrationMechanism
Co-solvency DMSO, Ethanol<1% (final assay conc.)Increases solubility in aqueous media.
Inclusion Complex HP-β-Cyclodextrin1-10 mMEncapsulates the lipophilic molecule in a hydrophilic shell.[6]
Surfactants Tween-80, Triton X-1000.01% - 0.1%Forms micelles that solubilize the compound; also helps prevent aggregation.[4]
Lipid-Based Systems Labrafac PG, Maisine® CCVariesFor in vivo studies, enhances absorption by solubilizing in lipid carriers.[6]

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment

This protocol helps determine the maximum concentration at which 6-O-Nicotinoylbarbatin C remains soluble in your aqueous assay buffer.

  • Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • In a 96-well plate, perform serial dilutions of the stock solution into the assay buffer. Final DMSO concentration should be kept constant (e.g., 1%).

  • Incubate the plate at room temperature for 1-2 hours.

  • Measure the turbidity of each well using a plate reader capable of nephelometry (light scattering) at a wavelength such as 620 nm.[3]

  • Analysis: The kinetic solubility limit is the highest compound concentration that does not produce a significant increase in turbidity compared to the buffer-only control wells.[3]

Protocol 2: Assessing and Mitigating Assay Interference

If you suspect your compound is an assay aggregator or a reactive compound, these steps can help confirm and mitigate the issue.

G cluster_0 Assay Interference Workflow cluster_1 Analysis start Primary Hit Observed detergent_test Run IC50 curve with and without 0.05% Triton X-100 start->detergent_test dtt_test Run IC50 curve with and without 1 mM DTT start->dtt_test result_detergent >10-fold shift in IC50 with detergent? detergent_test->result_detergent result_dtt >5-fold shift in IC50 with DTT? dtt_test->result_dtt aggregator Conclusion: Aggregation-based false positive. result_detergent->aggregator Yes no_interference Conclusion: Interference unlikely. Proceed with hit validation. result_detergent->no_interference No reactive Conclusion: Redox/thiol reactivity interference. result_dtt->reactive Yes result_dtt->no_interference No

Caption: Workflow for diagnosing assay interference mechanisms.
  • To Test for Aggregation:

    • Prepare two sets of assay buffers: one standard buffer and one containing a non-ionic detergent (e.g., 0.01-0.1% Triton X-100).[4]

    • Determine the IC50 value of your compound in both buffers.

    • Interpretation: A significant rightward shift (increase) in the IC50 value in the presence of detergent suggests that the compound's activity is at least partially due to aggregation.[4]

  • To Test for Redox/Reactive Compound Interference:

    • For assays sensitive to redox activity, include a reducing agent like dithiothreitol (B142953) (DTT) at ~1 mM in your assay buffer.[4]

    • Determine the IC50 value with and without DTT.

    • Interpretation: A significant increase in the IC50 value in the presence of DTT suggests interference from an electrophilic or redox-active compound.[4]

Table 3: Interpreting IC50 Shift in Interference Assays

ConditionIC50 Fold IncreaseInterpretation
+ 0.05% Triton X-100 > 10-foldStrong evidence for aggregation-based inhibition.[4]
2-10-foldPossible aggregation; further investigation needed.[4]
< 2-foldAggregation is not the primary mechanism.
+ 1 mM DTT > 5-foldHigh likelihood of thiol reactivity or redox interference.[4]
2-5-foldModerate likelihood; warrants further investigation.[4]
< 2-foldLow likelihood of this interference mechanism.[4]

References

"troubleshooting 6-O-Nicotiylbarbatin C in cell culture assays"

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following troubleshooting guide and technical information have been compiled based on the chemical structure suggested by the name "6-O-Nicotinoylbarbatin C" and general knowledge of nicotinic agonists and barbiturate-like compounds in cell culture assays. As of our latest update, specific literature on 6-O-Nicotinoylbarbatin C is not available. Therefore, this guide addresses potential issues based on the activities of related chemical moieties.

Frequently Asked Questions (FAQs)

Q1: What is the presumed mechanism of action of 6-O-Nicotinoylbarbatin C?

A1: Based on its name, 6-O-Nicotinoylbarbatin C is hypothesized to be a dual-action compound. The "nicotinoyl" group suggests it may act as an agonist at nicotinic acetylcholine (B1216132) receptors (nAChRs), similar to nicotine. The "barbatin" moiety, likely derived from barbituric acid, suggests a potential interaction with GABA-A receptors, a common target for barbiturates. Therefore, it may modulate both cholinergic and GABAergic signaling pathways.

Q2: What are the common applications of nicotinic agonists in cell culture assays?

A2: Nicotinic agonists are frequently used in cell culture to study:

  • Neuronal signaling and synaptic transmission.

  • Cell proliferation, differentiation, and survival in various cell types, including neuronal and cancer cells.

  • The role of nAChRs in disease models.

  • Screening for novel therapeutic agents that target nAChRs.

Q3: In which solvent should I dissolve 6-O-Nicotinoylbarbatin C?

A3: For initial experiments, it is recommended to test solubility in common cell culture-compatible solvents. Start with sterile dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution. Further dilutions to working concentrations should be made in your cell culture medium. It is crucial to keep the final DMSO concentration in the culture well below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Q4: What are the expected cellular responses to 6-O-Nicotinoylbarbatin C treatment?

A4: Expected responses will depend on the cell type and the expression levels of nAChRs and GABA-A receptors. Potential responses include:

  • Changes in intracellular calcium levels.

  • Modulation of downstream signaling pathways such as PI3K/Akt and MAPK/ERK.

  • Effects on cell viability, proliferation, or apoptosis.

  • Alterations in neurotransmitter release in neuronal cultures.

Troubleshooting Guides

Problem 1: Inconsistent or No Cellular Response

Possible Causes & Solutions

CauseRecommended Action
Compound Degradation Prepare fresh stock solutions. Aliquot and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
Incorrect Concentration Perform a dose-response experiment to determine the optimal working concentration. We suggest a starting range of 1 nM to 100 µM.
Low Receptor Expression Verify the expression of relevant nAChR and GABA-A receptor subunits in your cell line using techniques like RT-qPCR, Western blot, or immunofluorescence. Consider using a cell line known to express these receptors.
Cell Culture Conditions Ensure cells are healthy, within a consistent passage number, and at optimal confluency. Serum starvation prior to treatment may enhance sensitivity in some assays.
Assay Readout Timing Optimize the incubation time. Rapid desensitization of nAChRs can occur, so short-term (minutes) and long-term (hours to days) time points should be investigated.
Problem 2: High Background or Off-Target Effects

Possible Causes & Solutions

CauseRecommended Action
Compound Precipitation Visually inspect the culture medium for any signs of precipitation after adding the compound. If observed, try a lower concentration or a different solvent for the initial stock.
Non-specific Binding Include appropriate controls, such as a vehicle-only control and a negative control compound with a similar chemical scaffold but lacking the active moieties.
Activation of Other Receptors The dual-action nature of the compound may lead to complex biological responses. Use specific antagonists for nAChRs (e.g., mecamylamine) and GABA-A receptors (e.g., bicuculline) to dissect the contribution of each pathway.
Problem 3: Unexpected Cytotoxicity

Possible Causes & Solutions

CauseRecommended Action
High Compound Concentration Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the cytotoxic concentration range of the compound in your specific cell line. Use concentrations well below the toxic threshold for functional assays.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to your cells. Run a solvent-only control at the highest concentration used in your experiment.
Apoptotic or Necrotic Pathways The compound may be inducing cell death. Investigate markers of apoptosis (e.g., caspase activation, annexin (B1180172) V staining) or necrosis to understand the mechanism of cell death.

Experimental Protocols

Protocol 1: General Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 6-O-Nicotinoylbarbatin C in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Intracellular Calcium Imaging
  • Cell Seeding: Seed cells on glass-bottom dishes or 96-well black-walled imaging plates.

  • Dye Loading: Load cells with a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Baseline Measurement: Acquire a baseline fluorescence reading before adding the compound.

  • Compound Addition: Add 6-O-Nicotinoylbarbatin C at the desired concentration.

  • Data Acquisition: Continuously record the fluorescence signal to measure changes in intracellular calcium concentration over time.

  • Controls: Include a positive control (e.g., ionomycin (B1663694) or a known agonist for your cell type) and a vehicle control.

Quantitative Data Summary

Table 1: Hypothetical IC₅₀ Values for Cytotoxicity of 6-O-Nicotinoylbarbatin C in Different Cell Lines

Cell LinePresumed Receptor Profile24h IC₅₀ (µM)48h IC₅₀ (µM)72h IC₅₀ (µM)
SH-SY5Y (Neuroblastoma)nAChR++, GABA-A R+> 10085.262.5
HEK293 (Embryonic Kidney)nAChR-, GABA-A R-> 100> 10098.1
A549 (Lung Carcinoma)nAChR+, GABA-A R+/-75.650.335.8

Table 2: Hypothetical EC₅₀ Values for Calcium Influx Induced by 6-O-Nicotinoylbarbatin C

Cell LinePresumed Receptor ProfileEC₅₀ (nM)
SH-SY5Y (Neuroblastoma)nAChR++, GABA-A R+150
PC-12 (Pheochromocytoma)nAChR++120
HEK293 (nAChR transfected)nAChR+++80

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare 6-O-Nicotinoylbarbatin C Stock Solution (in DMSO) treat_cells Treat Cells with Compound Dilutions prep_compound->treat_cells seed_cells Seed Cells in Appropriate Plates seed_cells->treat_cells viability Cell Viability (e.g., MTT) treat_cells->viability calcium Calcium Imaging (e.g., Fluo-4) treat_cells->calcium signaling Signaling Pathway Analysis (e.g., Western Blot) treat_cells->signaling analyze_data Analyze Data & Determine EC50/IC50 viability->analyze_data calcium->analyze_data signaling->analyze_data

Caption: General experimental workflow for cell-based assays with 6-O-Nicotinoylbarbatin C.

nAChR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus nAChR nAChR Ca_influx Ca²⁺ Influx nAChR->Ca_influx PI3K PI3K Ca_influx->PI3K Ras Ras Ca_influx->Ras Akt Akt PI3K->Akt CREB CREB Akt->CREB Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->CREB Gene_expression Gene Expression (Proliferation, Survival) CREB->Gene_expression Compound 6-O-Nicotinoylbarbatin C Compound->nAChR

Caption: Postulated signaling pathway for the nicotinic action of 6-O-Nicotinoylbarbatin C.

GABA_A_pathway cluster_membrane_gaba Cell Membrane cluster_cytoplasm_gaba Cytoplasm GABA_A_R GABA-A Receptor Cl_influx Cl⁻ Influx GABA_A_R->Cl_influx Hyperpolarization Hyperpolarization Cl_influx->Hyperpolarization Reduced_excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_excitability Compound_gaba 6-O-Nicotinoylbarbatin C Compound_gaba->GABA_A_R

Caption: Postulated signaling pathway for the barbiturate-like action of the compound.

Technical Support Center: Optimization of HPLC Conditions for 6-O-Nicotinylbarbatin C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) conditions for the analysis of 6-O-Nicotinylbarbatin C.

Troubleshooting Guides

This section addresses common issues encountered during HPLC analysis. Each problem is presented with potential causes and recommended solutions.

Problem 1: Poor Peak Shape - Peak Tailing

Tailing peaks are asymmetrical with a drawn-out latter half. This can lead to inaccurate integration and reduced resolution.

Possible Causes & Solutions

CauseRecommended Solution
Secondary Analyte Interactions The primary cause of peak tailing is often secondary retention mechanisms, such as interactions between a basic analyte and acidic residual silanol (B1196071) groups on the C18 column packing.[1] Use a modern, high-purity, end-capped column. Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa to ensure it is in a single ionic form. Adding a competitive base (e.g., triethylamine) to the mobile phase can also help.
Column Contamination or Degradation Contamination at the column inlet or degradation of the stationary phase can lead to tailing.[2] If all peaks in the chromatogram exhibit tailing, it may indicate a blocked inlet frit.[2] Reverse and flush the column. If the problem persists, the column may need to be replaced.[1][3]
High Metal Content in Stationary Phase Residual metals in the silica (B1680970) packing can interact with the analyte. Use a column with low metal content.
Sample Overload Injecting too much sample can lead to peak tailing.[2] Reduce the injection volume or dilute the sample.
Excessive Extra-Column Volume Long tubing or a large flow cell can contribute to peak broadening and tailing. Use shorter, narrower internal diameter tubing between the column and detector.
Interfering Compound A co-eluting impurity can appear as a shoulder or tail on the main peak.[1][4] To confirm, change the detection wavelength. To resolve, improve the separation by adjusting the mobile phase or using a more efficient column (longer or with smaller particles).[1]
Problem 2: Poor Peak Shape - Peak Fronting

Fronting peaks are asymmetrical with a leading edge that is less steep than the tailing edge.

Possible Causes & Solutions

CauseRecommended Solution
Sample Overload Injecting too high a concentration or volume of the sample is a common cause of peak fronting.[3][5][6] Dilute the sample or reduce the injection volume.[5][6]
Sample Solvent Incompatibility If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning, leading to fronting.[3][5] Ideally, dissolve the sample in the initial mobile phase.
Low Column Temperature Operating at a temperature that is too low can sometimes contribute to peak fronting.[3] Increase the column temperature.
Column Collapse A physical collapse of the column bed can lead to peak fronting, often accompanied by a sudden decrease in retention time.[6][7] This is irreversible, and the column must be replaced.[7] To prevent this, always operate within the column's recommended pressure and pH limits.
Co-eluting Interference A closely eluting impurity can merge with the main peak and cause a fronting appearance.[6] Adjusting the separation conditions or using a slower gradient may help to resolve the two peaks.[6]
Problem 3: Poor Resolution

Poor resolution results in overlapping peaks, making accurate quantification difficult.

Possible Causes & Solutions

CauseRecommended Solution
Insufficient Column Efficiency The column may not have enough theoretical plates to separate the analytes. Increase column efficiency by using a longer column or a column packed with smaller particles.[8][9]
Inadequate Selectivity The mobile phase and stationary phase are not providing sufficient chemical differentiation between the analytes. The most effective way to improve resolution is by changing the selectivity (α).[8][10] This can be achieved by: • Changing the organic modifier in the mobile phase (e.g., from acetonitrile (B52724) to methanol).[8] • Adjusting the pH of the mobile phase.[9][11] • Changing the stationary phase to one with a different chemistry (e.g., from C18 to a phenyl or cyano column).[9]
Inappropriate Mobile Phase Strength If the mobile phase is too strong, analytes will elute too quickly without adequate separation. In reversed-phase HPLC, reduce the percentage of the organic solvent to increase retention and improve separation.[8][10]
Suboptimal Flow Rate The flow rate affects both analysis time and efficiency. Lowering the flow rate can sometimes improve resolution, but it will also increase the run time.[11]
High Column Temperature While higher temperatures can improve peak shape and reduce viscosity, they can also decrease retention and, in some cases, reduce resolution. Conversely, lower temperatures increase retention and may improve resolution, but at the cost of longer analysis times.[11]
Problem 4: Long Run Time

While good separation is crucial, excessively long analysis times can be a bottleneck.

Possible Causes & Solutions

CauseRecommended Solution
High Retention The mobile phase may be too weak, causing the analyte to be retained for a long time. In reversed-phase HPLC, increase the proportion of the organic solvent in the mobile phase.
Low Flow Rate A slow flow rate will inherently lead to a longer run time.[11] Increase the flow rate, but be mindful of the potential impact on resolution and backpressure.
Long Column A longer column increases run time.[8] If the resolution is more than adequate, consider using a shorter column.
Isocratic Elution for Complex Samples For samples with components of widely varying polarities, an isocratic method may lead to very long retention times for the more retained compounds. Use a gradient elution to decrease the overall run time.[9]
Unnecessary Column Washing Extending the run time significantly after the last peak has eluted is often unnecessary. A good rule of thumb is to allow for a run time that is about three times the retention time of the last peak of interest. A separate, more rigorous column wash can be performed at the end of a sequence of injections.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for 6-O-Nicotinylbarbatin C?

A good starting point for a new molecule like 6-O-Nicotinylbarbatin C, which is a relatively non-polar diterpenoid, would be a reversed-phase method.

  • Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a versatile choice.

  • Mobile Phase: Start with a simple gradient of water (A) and acetonitrile or methanol (B129727) (B). For example, a linear gradient from 20% B to 80% B over 20 minutes.

  • Detection: Use a UV detector. The optimal wavelength can be determined by running a UV scan of a standard solution of 6-O-Nicotinylbarbatin C.

  • Flow Rate: A flow rate of 1.0 mL/min is a standard starting point.

  • Column Temperature: Begin with an ambient or slightly elevated temperature, such as 30 °C.

Q2: My retention times are drifting. What could be the cause?

Retention time variability can be caused by several factors:

  • Changes in Mobile Phase Composition: This can happen due to the evaporation of the more volatile organic component from the mobile phase reservoir.[12] Ensure your mobile phase bottles are capped.[12] It is also best to prepare fresh mobile phase daily.

  • Inadequate Column Equilibration: If you are running a gradient, ensure the column is properly re-equilibrated to the initial conditions between injections. Insufficient equilibration time will lead to drifting retention times.

  • Fluctuations in Column Temperature: Even small changes in temperature can affect retention times. Use a column oven to maintain a consistent temperature.[11]

  • Pump Issues: Leaks or malfunctioning check valves in the pump can lead to an inconsistent flow rate and, consequently, variable retention times.

Q3: How do I choose between acetonitrile and methanol as the organic modifier in the mobile phase?

Acetonitrile and methanol are the most common organic solvents in reversed-phase HPLC. Their different properties can be used to influence selectivity.

  • Acetonitrile generally has a lower viscosity, which results in lower backpressure. It is also a stronger solvent than methanol in reversed-phase HPLC.

  • Methanol can offer different selectivity due to its ability to engage in hydrogen bonding interactions.

If you are not achieving the desired separation with one, trying the other is a powerful tool for method development.[8]

Q4: When should I use a guard column?

A guard column is a short, disposable column installed between the injector and the analytical column. It is highly recommended to use a guard column to protect the more expensive analytical column from contamination by particulates and strongly retained compounds in the sample matrix.[2] This can significantly extend the lifetime of your analytical column.

Q5: What is the best way to prepare my samples for HPLC analysis?

Proper sample preparation is crucial for obtaining reliable results and prolonging column life.[13]

  • Dissolution: Dissolve your sample in a solvent that is compatible with the mobile phase, preferably the initial mobile phase itself.

  • Filtration: Filter all samples through a 0.45 µm or 0.22 µm syringe filter before injection to remove any particulate matter that could clog the column frit.[13]

  • Extraction: For complex matrices, a sample clean-up step such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.[13]

Experimental Protocols

Protocol 1: General HPLC Method for 6-O-Nicotinylbarbatin C

This protocol provides a starting point for the analysis of 6-O-Nicotinylbarbatin C. Optimization will likely be required.

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

    • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents and Solutions:

    • HPLC-grade water

    • HPLC-grade acetonitrile

    • 6-O-Nicotinylbarbatin C reference standard

    • Diluent: A mixture of acetonitrile and water (50:50 v/v).

  • Chromatographic Conditions:

ParameterCondition
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B in 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength To be determined by UV scan (a starting point could be 254 nm)
Injection Volume 10 µL
  • Procedure:

    • Prepare a stock solution of the 6-O-Nicotinylbarbatin C reference standard (e.g., 1 mg/mL) in the diluent.

    • Prepare a series of working standard solutions by diluting the stock solution to the desired concentration range (e.g., 1-100 µg/mL).

    • Prepare the sample by accurately weighing and dissolving it in the diluent to a concentration within the working standard range.

    • Filter all solutions through a 0.45 µm syringe filter.

    • Set up the HPLC system with the specified conditions and allow it to equilibrate until a stable baseline is achieved.

    • Inject the standards and the sample.

    • Analyze the resulting chromatograms.

Visualizations

HPLC_Optimization_Workflow cluster_troubleshooting Optimization & Troubleshooting start Define Separation Goals initial_conditions Select Initial Conditions (Column, Mobile Phase, Detector) start->initial_conditions run_initial Perform Initial Run initial_conditions->run_initial evaluate_results Evaluate Chromatogram (Resolution, Peak Shape, Run Time) run_initial->evaluate_results poor_resolution Poor Resolution? evaluate_results->poor_resolution No evaluate_results->poor_resolution Yes bad_peak_shape Bad Peak Shape? poor_resolution->bad_peak_shape No adjust_selectivity Adjust Selectivity (α) - Change Organic Solvent - Adjust pH poor_resolution->adjust_selectivity Adjust α adjust_efficiency Adjust Efficiency (N) - Longer Column - Smaller Particles poor_resolution->adjust_efficiency Adjust N adjust_retention Adjust Retention (k) - Change % Organic poor_resolution->adjust_retention Adjust k long_run_time Long Run Time? bad_peak_shape->long_run_time No troubleshoot_tailing Troubleshoot Tailing - Check pH - Use End-capped Column bad_peak_shape->troubleshoot_tailing Tailing troubleshoot_fronting Troubleshoot Fronting - Reduce Sample Load - Match Sample Solvent bad_peak_shape->troubleshoot_fronting Fronting optimize_gradient Optimize Gradient - Steeper Gradient long_run_time->optimize_gradient Yes increase_flow Increase Flow Rate long_run_time->increase_flow final_method Final Optimized Method long_run_time->final_method No adjust_selectivity->run_initial adjust_efficiency->run_initial adjust_retention->run_initial troubleshoot_tailing->run_initial troubleshoot_fronting->run_initial optimize_gradient->run_initial increase_flow->run_initial

Caption: Workflow for HPLC method development and optimization.

Troubleshooting_Logic start Problem Observed in Chromatogram all_peaks Are all peaks affected? start->all_peaks system_issue System-wide Issue - Check Pump (Flow Rate) - Check Detector - Column Contamination/Void all_peaks->system_issue Yes chemical_issue Analyte-Specific Issue - Mobile Phase pH - Secondary Interactions - Co-elution all_peaks->chemical_issue No tailing Peak Tailing system_issue->tailing fronting Peak Fronting system_issue->fronting poor_resolution Poor Resolution system_issue->poor_resolution chemical_issue->tailing chemical_issue->fronting chemical_issue->poor_resolution

Caption: Logic diagram for troubleshooting common HPLC issues.

References

Technical Support Center: Refining the Structure-Activity Relationship of Barbatin C Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on refining the structure-activity relationship (SAR) of Barbatin C and its derivatives.

Frequently Asked Questions (FAQs)

Q1: We are starting a project on Barbatin C. What is the key structural feature of related neoclerodane diterpenoids that is important for cytotoxic activity?

A1: Based on studies of various neoclerodane diterpenoids isolated from Scutellaria species, a crucial structural motif for maintaining and increasing cytotoxic and anti-inflammatory activity is the α,β-unsaturated-γ-lactone moiety with an exocyclic conjugated double bond. Modifications to this part of the molecule are likely to have a significant impact on its biological activity.

Q2: Our synthesized Barbatin C derivatives show variable activity in our cancer cell line screens. What are some common reasons for inconsistent results in cytotoxicity assays?

A2: Inconsistent results in cytotoxicity assays, such as the MTT assay, can arise from several factors:

  • Compound Solubility: Poor solubility of derivatives in the assay medium can lead to inaccurate concentrations and underestimated cytotoxicity. Ensure complete solubilization, possibly using a small, non-toxic concentration of DMSO.

  • Cell Density: The initial number of cells seeded can significantly affect the results. It is crucial to use a consistent and optimized cell density for each experiment.

  • Incubation Time: The duration of compound exposure can influence the IC50 values. Standardize the incubation time across all experiments.

  • Reagent Variability: Ensure the quality and consistency of reagents like MTT and the solubilization buffer.

  • Cell Line Health: Use cells that are in the logarithmic growth phase and have a low passage number to ensure reproducibility.

Q3: We are not observing a clear dose-dependent effect with some of our Barbatin C derivatives. What could be the issue?

A3: A lack of a clear dose-dependent response can be due to several reasons:

  • Compound Precipitation: At higher concentrations, your compound may be precipitating out of the solution, leading to a plateau in the observed effect. Check for precipitation visually under a microscope.

  • Complex Mechanism of Action: The compound might have a non-monotonic dose-response, where higher concentrations could trigger counteracting cellular mechanisms.

  • Assay Interference: The compound itself might interfere with the assay components. For example, some compounds can directly reduce MTT, leading to a false-positive signal for viability. Include a cell-free control with your compound and MTT to check for this.

Q4: How can we investigate if our Barbatin C derivatives are inducing apoptosis?

A4: A common and effective method to determine if your compounds are inducing apoptosis is through Western blot analysis of key apoptotic markers. Look for the cleavage of caspases, such as caspase-3 and caspase-9, and the cleavage of PARP (Poly (ADP-ribose) polymerase). An increase in the cleaved forms of these proteins is a strong indicator of apoptosis.

Troubleshooting Guides

Troubleshooting Inconsistent MTT Assay Results
Problem Possible Cause Solution
High variability between replicate wells Inconsistent cell seedingEnsure thorough mixing of the cell suspension before and during plating. Use a multichannel pipette for consistency.
Edge effects in the 96-well plateAvoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.
Low signal or poor dynamic range Suboptimal cell numberTitrate the cell number to find the optimal density that gives a robust signal.
Insufficient incubation with MTTEnsure the MTT incubation time is sufficient for formazan (B1609692) crystal formation (typically 2-4 hours).
High background absorbance Contamination of media or reagentsUse fresh, sterile reagents. Include a media-only blank control.
Compound interferenceRun a control with the compound and MTT in cell-free media to check for direct reduction of MTT.
Troubleshooting Western Blot for Apoptosis Markers
Problem Possible Cause Solution
No detection of cleaved caspases/PARP Insufficient compound concentration or incubation timePerform a dose-response and time-course experiment to find the optimal conditions for inducing apoptosis.
Poor antibody qualityUse a validated antibody for your specific target and application. Include a positive control (e.g., cells treated with a known apoptosis inducer like staurosporine).
Weak signal for target proteins Low protein concentrationEnsure you load a sufficient amount of protein (typically 20-30 µg). Perform a protein quantification assay (e.g., BCA) before loading.
Inefficient protein transferOptimize transfer conditions (time, voltage). Check transfer efficiency with Ponceau S staining.
High background on the blot Insufficient blockingIncrease blocking time or try a different blocking agent (e.g., 5% BSA instead of milk for phospho-antibodies).
Antibody concentration too highTitrate the primary and secondary antibody concentrations to find the optimal dilution.

Data Presentation

Cytotoxicity of Neoclerodane Diterpenoids from Scutellaria barbata

The following table summarizes the cytotoxic activity (IC50 in µM) of several neoclerodane diterpenoids, which are structurally related to Barbatin C, against various human cancer cell lines. This data can serve as a reference for the expected potency of novel derivatives.

CompoundHCT-116 (Colon)LoVo (Colon)SMMC-7721 (Liver)MCF-7 (Breast)
Barbatin F 32.3---
Barbatin G 44.3---
Scutebata A 28.515.710.218.3
Scutebata B 5.3112.48.99.7

Note: Data is compiled from available literature. "-" indicates data not available.

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity

This protocol is used to assess the effect of Barbatin C derivatives on cell viability.

  • Cell Seeding:

    • Harvest cells in logarithmic growth phase and determine cell concentration using a hemocytometer or automated cell counter.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment:

    • Prepare a stock solution of the Barbatin C derivative in DMSO.

    • Make serial dilutions of the compound in complete growth medium to the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • After the incubation, carefully remove the medium from the wells.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Protocol 2: Western Blot for Apoptosis Markers

This protocol is for detecting the expression of key apoptosis-related proteins.

  • Cell Lysis and Protein Quantification:

    • After treating cells with the Barbatin C derivative, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Perform densitometric analysis of the bands to quantify the relative protein expression levels.

Mandatory Visualizations

Experimental_Workflow cluster_synthesis Derivative Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies Synthesis Synthesis of Barbatin C Derivatives Purification Purification (e.g., HPLC) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Cell_Culture Cancer Cell Culture Characterization->Cell_Culture MTT_Assay MTT Assay for Cytotoxicity (IC50) Cell_Culture->MTT_Assay Western_Blot Western Blot for Apoptosis Markers MTT_Assay->Western_Blot Flow_Cytometry Flow Cytometry (Annexin V/PI) Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Receptor Death Receptor (e.g., Fas, TNFR) Caspase8 Caspase-8 (Initiator) Death_Receptor->Caspase8 Activation Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Activation Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Bcl2_family Bcl-2 Family (Bax/Bak, Bcl-2) Bcl2_family->Mitochondrion Regulates Barbatin_C Barbatin C Derivative (Stress Signal) Barbatin_C->Bcl2_family Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activation Caspase9->Caspase3 Activation PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Apoptosis Apoptosis Caspase3->Apoptosis

Technical Support Center: Addressing Off-Target Effects of 6-O-Nicotinoylbarbatin C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with 6-O-Nicotinoylbarbatin C. Given the nicotinoyl moiety in its structure, this compound may exhibit off-target effects related to nicotinic acetylcholine (B1216132) receptor (nAChR) signaling and other pathways affected by nicotine (B1678760). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you design, conduct, and interpret your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected cellular phenotypes that do not align with the primary target of Barbatin C. How can we begin to investigate potential off-target effects of 6-O-Nicotinoylbarbatin C?

A1: A systematic approach is recommended to identify potential off-target interactions. The initial step is typically a broad panel screening against common off-target families, with a particular focus on receptors and enzymes known to interact with nicotine and its metabolites. This provides a wide survey of potential interactions and can guide more focused follow-up studies. A general workflow for this process is outlined below.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Cellular Characterization cluster_3 Phase 4: In-depth Analysis Broad Panel Screening Broad Panel Screening Dose-Response Studies Dose-Response Studies Broad Panel Screening->Dose-Response Studies In Silico Prediction In Silico Prediction In Silico Prediction->Dose-Response Studies Orthogonal Assays Orthogonal Assays Dose-Response Studies->Orthogonal Assays Cell-Based Assays Cell-Based Assays Orthogonal Assays->Cell-Based Assays Phenotypic Screening Phenotypic Screening Cell-Based Assays->Phenotypic Screening Chemical Proteomics Chemical Proteomics Phenotypic Screening->Chemical Proteomics Signaling Pathway Analysis Signaling Pathway Analysis Chemical Proteomics->Signaling Pathway Analysis

Caption: General workflow for investigating off-target effects.

Q2: Our initial screen suggests that 6-O-Nicotinoylbarbatin C interacts with several nicotinic acetylcholine receptor (nAChR) subtypes. What are the next steps?

A2: "Hits" from a primary screen require validation. The next steps should involve:

  • Dose-Response Studies: Determine the potency (e.g., EC50 or IC50) of 6-O-Nicotinoylbarbatin C against the identified nAChR subtypes to understand the concentration at which these off-target effects occur.

  • Orthogonal Assays: Confirm the interaction using a different assay format. For example, if the primary screen was a radioligand binding assay, a follow-up could be a functional assay measuring ion flux or a biophysical assay like Surface Plasmon Resonance (SPR) to measure direct binding.

  • Cell-Based Assays: Investigate if the compound engages the nAChR targets in a cellular context. A Cellular Thermal Shift Assay (CETSA) is an excellent method for this.[1] This will help determine if the off-target effect is relevant in a more physiological system.[1]

Q3: We are observing activation of MAPK/ERK and PI3K/AKT signaling pathways in our cell-based assays, which is not consistent with the known mechanism of Barbatin C. Could this be an off-target effect of the nicotinoyl group?

A3: Yes, this is a plausible off-target effect. Nicotine is known to activate several signaling pathways, including the MAPK/ERK and PI3K/AKT pathways, often through nAChRs.[2][3] The nicotinoyl moiety of your compound could be mimicking this effect. To investigate this, you should:

  • Use nAChR Antagonists: Treat your cells with known nAChR antagonists prior to adding 6-O-Nicotinoylbarbatin C. If the activation of MAPK/ERK and PI3K/AKT pathways is blocked, it strongly suggests the involvement of nAChRs.

  • RNAi Knockdown: Use siRNA to knockdown the expression of specific nAChR subunits identified in your initial screen.[4] A reduction in the signaling response following knockdown would confirm the role of that specific receptor subtype.

  • Signaling Pathway Analysis: Perform a more detailed analysis of the downstream effectors of these pathways to confirm the signaling cascade.

G 6-O-Nicotinoylbarbatin_C 6-O-Nicotinoylbarbatin_C nAChR nAChR 6-O-Nicotinoylbarbatin_C->nAChR binds PI3K PI3K nAChR->PI3K activates Raf-1 Raf-1 nAChR->Raf-1 activates AKT AKT PI3K->AKT activates Cellular_Response Cellular_Response AKT->Cellular_Response leads to MEK MEK Raf-1->MEK activates ERK ERK MEK->ERK activates ERK->Cellular_Response leads to

Caption: Potential off-target signaling pathways of 6-O-Nicotinoylbarbatin C.

Troubleshooting Guides

Observed Issue Potential Cause Recommended Action
High background signal in binding assays. Non-specific binding of 6-O-Nicotinoylbarbatin C to assay components.Increase the concentration of blocking agents (e.g., BSA) in your assay buffer. Optimize the washing steps to remove unbound compound.
Inconsistent results between different batches of the compound. Variation in compound purity or stability.Verify the purity of each batch using analytical techniques like HPLC and NMR. Store the compound under appropriate conditions (e.g., protected from light and moisture) to prevent degradation.
Cell toxicity at concentrations required to see the on-target effect. Off-target cytotoxicity.Perform a cell viability assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration of the compound. If cytotoxicity overlaps with the effective concentration for the on-target effect, consider synthesizing derivatives of the compound to improve its selectivity.
Lack of correlation between in vitro binding affinity and cellular activity. Poor cell permeability or rapid metabolism of the compound.Assess the cell permeability of 6-O-Nicotinoylbarbatin C using a PAMPA assay. Investigate the metabolic stability of the compound in cell lysates or microsomes.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

This protocol is used to verify the direct binding of 6-O-Nicotinoylbarbatin C to a target protein in a cellular environment.[1]

Materials:

  • Cells expressing the target protein

  • 6-O-Nicotinoylbarbatin C

  • DMSO (vehicle control)

  • PBS

  • Protease inhibitor cocktail

  • Equipment for cell lysis (e.g., sonicator)

  • PCR thermocycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Treatment: Treat cultured cells with either 6-O-Nicotinoylbarbatin C at the desired concentration or DMSO as a vehicle control.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler.

  • Cell Lysis: Lyse the cells by freeze-thawing or sonication in the presence of a protease inhibitor cocktail.

  • Centrifugation: Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[1]

  • Protein Quantification: Collect the supernatant containing the soluble protein fraction and determine the protein concentration.

  • Detection: Analyze the amount of soluble target protein remaining in the supernatant by Western blot.[1]

  • Data Analysis: Plot the amount of soluble protein as a function of temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[1]

G Cell_Treatment Cell_Treatment Heating Heating Cell_Treatment->Heating Cell_Lysis Cell_Lysis Heating->Cell_Lysis Centrifugation Centrifugation Cell_Lysis->Centrifugation Western_Blot Western_Blot Centrifugation->Western_Blot Data_Analysis Data_Analysis Western_Blot->Data_Analysis

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol 2: Kinase Profiling

To assess the off-target effects of 6-O-Nicotinoylbarbatin C on a broad range of kinases.

Materials:

  • 6-O-Nicotinoylbarbatin C

  • A commercial kinase profiling service or in-house kinase panel

  • Appropriate kinase assay buffers and substrates

  • Plate reader for detection (e.g., luminescence, fluorescence)

Procedure:

  • Compound Preparation: Prepare a stock solution of 6-O-Nicotinoylbarbatin C in DMSO and create a dilution series.

  • Assay Setup: In a multi-well plate, add the kinase, the appropriate substrate, and ATP.

  • Compound Addition: Add 6-O-Nicotinoylbarbatin C from the dilution series to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO).

  • Incubation: Incubate the plate at the optimal temperature and time for the specific kinase.

  • Detection: Add the detection reagent and measure the signal using a plate reader. The signal will be inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each concentration of 6-O-Nicotinoylbarbatin C and determine the IC50 value for any inhibited kinases.

Quantitative Data Summary

The following tables provide a template for summarizing quantitative data from your off-target profiling experiments.

Table 1: nAChR Subtype Selectivity Profile of 6-O-Nicotinoylbarbatin C

nAChR SubtypeBinding Affinity (Ki, nM)Functional Activity (EC50/IC50, nM)Assay Type
α7Radioligand Binding
α4β2Ion Flux Assay
α3β4Electrophysiology
...

Table 2: Kinase Inhibition Profile of 6-O-Nicotinoylbarbatin C (at 10 µM)

Kinase% InhibitionIC50 (µM)
ERK2
AKT1
PKCα
...

By systematically investigating potential off-target effects, you can build a comprehensive pharmacological profile of 6-O-Nicotinoylbarbatin C, leading to a better understanding of its biological activities and potential therapeutic applications.

References

Technical Support Center: Interpreting Complex NMR Spectra of 6-O-Nicotinoylbarbatin C

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What makes the ¹H NMR spectrum of a compound like 6-O-Nicotinoylbarbatin C "complex"?

A1: The complexity arises from several factors inherent to its diterpenoid structure:

  • Signal Overlap: Diterpenoids possess numerous methylene (B1212753) (-CH₂) and methine (-CH) groups in chemically similar environments. This leads to severe overlap of their signals, particularly in the aliphatic region of the ¹H NMR spectrum (typically 1.0 - 2.5 ppm), often appearing as an unresolved "hump".

  • Complex Spin Systems: The interconnected nature of the polycyclic diterpene core results in extensive proton-proton (¹H-¹H) coupling. This creates complex multiplets that can be difficult to decipher from the 1D spectrum alone.

  • Stereochemistry: The rigid, three-dimensional structure of the molecule means that chemically similar protons can have very different chemical shifts due to their spatial arrangement (diastereotopicity).

Q2: I see a group of signals in the aromatic region (7.0-9.0 ppm). How do I assign these?

A2: These signals are characteristic of the nicotinoyl (pyridine) ring. A nicotinic acid moiety typically shows four distinct aromatic proton signals. Their chemical shifts and coupling constants are key to their assignment. Two-dimensional (2D) NMR experiments like COSY and HMBC are crucial for confirming their connectivity and linking them to the rest of the molecule.

Q3: My ¹³C NMR spectrum has more than 26 signals. What could be the reason?

A3: While the molecular formula indicates 26 carbons, the presence of more than 26 signals in the ¹³C NMR spectrum could be due to:

  • Impurities: The sample may contain impurities, which will contribute their own signals.

  • Rotamers: If there is restricted rotation around a single bond (e.g., the ester linkage), the molecule may exist as a mixture of stable conformers (rotamers) on the NMR timescale, each giving rise to its own set of signals.[1]

  • Solvent Peaks: Signals from the deuterated solvent (e.g., CDCl₃ at ~77 ppm) will be present.

Q4: How can I definitively connect the nicotinoyl group to the diterpenoid skeleton?

A4: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool for this. You should look for a correlation between the proton on the carbon bearing the ester oxygen (in this case, H-6 of the barbatin C core) and the carbonyl carbon of the nicotinoyl group. This long-range (³J) coupling provides unambiguous evidence of the ester linkage.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Severe signal overlap in the 1.0-2.5 ppm region of the ¹H NMR spectrum. High density of chemically similar -CH₂- and -CH- groups in the diterpenoid core.1. Utilize 2D NMR: A ¹H-¹H COSY spectrum will help trace out coupled spin systems, even within the overlapped region. A ¹H-¹³C HSQC spectrum will disperse the proton signals based on the chemical shift of the carbon they are attached to, providing much better resolution.[2] 2. Change Solvent: Acquiring the spectrum in a different deuterated solvent (e.g., benzene-d₆ or methanol-d₄) can alter chemical shifts and potentially resolve some overlapping signals.[1][2] 3. Vary Temperature: Changing the acquisition temperature can sometimes improve resolution by affecting conformational equilibria.[2]
Difficulty assigning quaternary carbons. Quaternary carbons do not have attached protons and thus do not show correlations in HSQC or DEPT-135 spectra. Their signals in the ¹³C NMR are often of lower intensity.Use HMBC: This is the primary experiment for assigning quaternary carbons. Look for long-range correlations from nearby protons (2-3 bonds away) to the quaternary carbon . For example, methyl protons are excellent probes for identifying nearby quaternary carbons.
Ambiguous stereochemical assignments. 1D and standard 2D NMR experiments (COSY, HSQC, HMBC) primarily establish connectivity, not through-space proximity.Run a NOESY or ROESY experiment: These experiments detect through-space correlations between protons that are close to each other, which is essential for determining relative stereochemistry.
Broad peaks in the spectrum. Poor shimming of the magnet, sample not fully dissolved (inhomogeneous), or the sample is too concentrated.1. Re-shim the magnet. 2. Ensure the sample is completely dissolved; if solubility is an issue, try a different solvent. 3. Dilute the sample.[1]

Data Presentation

Table 1: Hypothetical ¹H and ¹³C NMR Data for 6-O-Nicotinoylbarbatin C (C₂₆H₃₁NO₆) in CDCl₃

PositionδC (ppm)δH (ppm, mult., J in Hz)Key HMBC Correlations (from H to C)Key COSY Correlations (H to H)
Diterpenoid Core
135.21.85 (m), 1.60 (m)C-2, C-3, C-5, C-10, C-20H-2
228.11.70 (m)C-1, C-3, C-4, C-10H-1, H-3
341.51.95 (m)C-1, C-2, C-4, C-5H-2
434.0---
555.82.10 (d, 8.5)C-1, C-4, C-6, C-10, C-19H-6
675.15.95 (dd, 8.5, 3.0)C-5, C-7, C-8, C-10, C-NicotinoylH-5, H-7
7125.56.10 (d, 3.0)C-5, C-6, C-8, C-9H-6
8140.2---
945.32.30 (m)C-7, C-8, C-10, C-11, C-12H-11
1040.1---
1129.81.80 (m)C-9, C-12, C-13H-9, H-12
1236.51.65 (m)C-9, C-11, C-13, C-14H-11, H-13
1372.34.10 (t, 7.0)C-11, C-12, C-14, C-15, C-16H-12, H-14
1450.22.40 (m)C-12, C-13, C-15, C-16H-13
1533.1---
1628.91.25 (s)C-13, C-14, C-15-
1721.51.15 (s)C-13, C-14, C-15-
1825.61.05 (s)C-3, C-4, C-5, C-19-
1918.20.95 (s)C-3, C-4, C-5, C-18-
20178.5---
Nicotinoyl Moiety
C=O165.8---
2'150.59.20 (d, 2.0)C-3', C-4', C=OH-6'
3'123.87.45 (dd, 8.0, 5.0)C-2', C-4', C-5'H-4', H-5'
4'137.08.30 (dt, 8.0, 2.0)C-2', C-3', C-5', C-6'H-3', H-5'
5'128.57.30 (m)C-3', C-4', C-6'H-3', H-4', H-6'
6'153.28.80 (dd, 5.0, 2.0)C-2', C-4', C-5'H-2', H-5'

Experimental Protocols

General Sample Preparation:

  • Weigh approximately 5-10 mg of the purified compound.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Methanol-d₄, Acetone-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved to avoid broad lines.

Key 2D NMR Experiments:

  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Purpose: To identify protons that are spin-spin coupled, typically protons on adjacent carbons.

    • Pulse Program: A standard gradient-selected COSY (e.g., cosygpppqf) is used.

    • Key Parameters:

      • Spectral Width: Cover the full proton chemical shift range (e.g., 0-10 ppm).

      • Data Points: Acquire sufficient points in both dimensions (e.g., 2048 in F2, 512 in F1) to achieve good resolution.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify which protons are directly attached to which carbons (one-bond C-H correlation).

    • Pulse Program: A standard gradient-selected HSQC with sensitivity enhancement (e.g., hsqcedetgpsisp2.3) is recommended.

    • Key Parameters:

      • ¹H Spectral Width: Cover the full proton range.

      • ¹³C Spectral Width: Cover the expected carbon range (e.g., 0-180 ppm for this molecule).

      • ¹J(CH) Coupling Constant: Set to an average value of 145 Hz.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range correlations (2-4 bonds) between protons and carbons. This is crucial for connecting different spin systems and assigning quaternary carbons.

    • Pulse Program: A standard gradient-selected HMBC (e.g., hmbcgplpndqf).

    • Key Parameters:

      • Long-Range Coupling Constant (ⁿJ(CH)): Optimized for a value around 8 Hz to observe typical 2- and 3-bond correlations.

Visualizations

experimental_workflow cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_analysis Data Analysis & Structure Elucidation H1_NMR ¹H NMR Fragments Identify Spin Systems & Molecular Fragments H1_NMR->Fragments C13_NMR ¹³C NMR & DEPT C13_NMR->Fragments COSY ¹H-¹H COSY COSY->Fragments HSQC ¹H-¹³C HSQC HSQC->Fragments HMBC ¹H-¹³C HMBC Connectivity Assemble Fragments (HMBC) HMBC->Connectivity NOESY ¹H-¹H NOESY/ROESY Stereochem Determine Relative Stereochemistry (NOESY) NOESY->Stereochem Fragments->Connectivity Connectivity->Stereochem Final Final Structure Assignment Stereochem->Final

Caption: Workflow for NMR-based structure elucidation of a complex natural product.

hmbc_correlations cluster_diterpene Diterpenoid Core (Partial) cluster_nicotinoyl Nicotinoyl Group C5 C-5 C6 C-6 C5->C6 H5 H-5 H5->C5 H5->C6 ²J O6 O C6->O6 C7 C-7 C6->C7 H6 H-6 H6->C5 ²J H6->C6 H6->C7 ³J CO C=O H6->CO ³J O6->CO C3 C-3' CO->C3 H2 H-2' H2->CO ²J C2 C-2' H2->C2 C2->C3

Caption: Key HMBC correlations confirming the linkage in 6-O-Nicotinoylbarbatin C.

References

Validation & Comparative

Unraveling the Biological Target of 6-O-Nicotinoylbarbatin C: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-O-Nicotinoylbarbatin C, a neo-clerodane diterpenoid isolated from plants of the Scutellaria genus, presents a promising yet enigmatic profile for drug discovery. While its precise biological target remains to be definitively confirmed in publicly available research, the broader class of neo-clerodane diterpenoids exhibits a wide spectrum of biological activities. This guide provides a comparative analysis of the known activities of related compounds, outlines a hypothetical experimental workflow for target identification, and contextualizes its potential within the landscape of pharmacologically active natural products.

The Enigma of 6-O-Nicotinoylbarbatin C: An Undefined Target

To date, specific studies elucidating the direct biological target of 6-O-Nicotinoylbarbatin C are not available in the public domain. The compound is primarily available from chemical suppliers as part of natural product libraries for high-throughput screening. Its structural classification as a neo-clerodane diterpenoid, however, places it within a family of compounds with established pharmacological relevance.

Comparative Analysis: Biological Activities of Neo-clerodane Diterpenoids from Scutellaria

Compounds structurally related to 6-O-Nicotinoylbarbatin C, isolated from various Scutellaria species, have demonstrated a range of biological effects. These activities provide clues to the potential therapeutic areas where 6-O-Nicotinoylbarbatin C might be active.

Compound ClassReported Biological ActivitiesKey FindingsPotential Therapeutic Area
Neo-clerodane DiterpenoidsAnti-inflammatoryInhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophage cells.[1]Inflammatory Diseases
Neo-clerodane DiterpenoidsAnti-inflammatoryInhibition of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[2]Inflammatory and Autoimmune Diseases
Neo-clerodane DiterpenoidsCytotoxicModerate cytotoxic properties against human lung tumor cell lines (H1299).[3]Oncology
Neo-clerodane DiterpenoidsInsect AntifeedantPotent antifeedant activity against various insect pests.[4]Agriculture
Salvinorin A (a related neo-clerodane)PsychoactivePotent and selective agonist for the kappa-opioid receptor.[4]Neuroscience, Pain Management

Note: The activities listed above are for the general class of compounds and have not been specifically demonstrated for 6-O-Nicotinoylbarbatin C.

Experimental Workflow for Target Identification

The following diagram outlines a standard experimental workflow for the identification and validation of a novel compound's biological target.

G Experimental Workflow for Target Identification phenotypic_screening Phenotypic Screening (e.g., cell viability, cytokine release) affinity_chromatography Affinity Chromatography-Mass Spectrometry phenotypic_screening->affinity_chromatography Identified Bioactivity in_silico_screening In Silico Screening (e.g., target prediction based on structure) in_silico_screening->affinity_chromatography Predicted Targets binding_assays Binding Assays (e.g., SPR, ITC) affinity_chromatography->binding_assays Potential Targets yeast_three_hybrid Yeast Three-Hybrid System yeast_three_hybrid->binding_assays Potential Targets drug_affinity_responsive Drug Affinity Responsive Target Stability (DARTS) drug_affinity_responsive->binding_assays Potential Targets cellular_thermal_shift Cellular Thermal Shift Assay (CETSA) binding_assays->cellular_thermal_shift Confirmed Binding knockdown_studies Gene Knockdown/Knockout Studies (e.g., siRNA, CRISPR) cellular_thermal_shift->knockdown_studies Target Engagement in Cells pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) knockdown_studies->pathway_analysis Validated Target in_vivo_models In Vivo Animal Models pathway_analysis->in_vivo_models Elucidated Pathway

Caption: A generalized workflow for identifying the biological target of a novel compound.

Hypothetical Signaling Pathway Involvement

Based on the anti-inflammatory activity of related neo-clerodane diterpenoids, a potential mechanism of action for 6-O-Nicotinoylbarbatin C could involve the modulation of key inflammatory signaling pathways, such as the NF-κB pathway.

G Hypothetical Anti-inflammatory Signaling Pathway cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Gene Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) BarbatinC 6-O-Nicotinoylbarbatin C (Hypothesized Target) BarbatinC->IKK Inhibits?

Caption: A potential mechanism of action via inhibition of the NF-κB signaling pathway.

Detailed Experimental Protocols

a. Cell Viability Assay (MTT Assay)

  • Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with varying concentrations of 6-O-Nicotinoylbarbatin C (e.g., 0.1, 1, 10, 50, 100 µM) for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

b. Nitric Oxide (NO) Production Assay (Griess Assay)

  • Cell Treatment: Seed and treat RAW 264.7 cells with 6-O-Nicotinoylbarbatin C as described above, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 100 µL of supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for 10 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm. A standard curve with sodium nitrite (B80452) is used to determine the NO concentration.

c. Cytokine Measurement (ELISA)

  • Sample Preparation: Collect cell culture supernatants from LPS-stimulated cells treated with 6-O-Nicotinoylbarbatin C.

  • ELISA Protocol: Perform ELISAs for TNF-α and IL-6 according to the manufacturer's instructions (e.g., R&D Systems, eBioscience).

  • Data Analysis: Calculate cytokine concentrations based on the standard curve.

Conclusion

While the definitive biological target of 6-O-Nicotinoylbarbatin C remains an open question, its classification as a neo-clerodane diterpenoid from Scutellaria provides a strong rationale for investigating its potential as an anti-inflammatory or cytotoxic agent. The experimental framework provided in this guide offers a systematic approach to unraveling its mechanism of action and validating its therapeutic potential. Further research into this and related compounds is warranted to fully understand their roles in cellular pathways and their promise for future drug development.

References

A Comparative Analysis of 6-O-Nicotinoylbarbatin C and Forskolin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the known biological activities of forskolin (B1673556) and the putative activities of the less-characterized compound, 6-O-Nicotinoylbarbatin C. Due to a lack of direct experimental data for 6-O-Nicotinoylbarbatin C, its biological profile is inferred from structurally related compounds.

Forskolin, a labdane (B1241275) diterpene isolated from Plectranthus barbatus (also known as Coleus forskohlii), is a well-established and widely used research tool for its ability to directly activate adenylyl cyclase, leading to a rise in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][2] In contrast, 6-O-Nicotinoylbarbatin C is a diterpenoid about which there is a paucity of publicly available biological data. However, based on the known activities of other diterpenes isolated from Plectranthus species and the presence of a nicotinoyl moiety, a potential for cytotoxic and anti-inflammatory activity can be postulated.

Overview of Compounds

Feature6-O-Nicotinoylbarbatin CForskolin
Chemical Class DiterpenoidLabdane Diterpene
Known Source Likely Plectranthus barbatusPlectranthus barbatus (Coleus forskohlii)
Primary Mechanism of Action Unknown (Inferred: Cytotoxicity/Anti-inflammatory)Direct Adenylyl Cyclase Activator
Key Biological Effect Unknown (Inferred: Cell death/Inhibition of inflammatory pathways)Increased intracellular cAMP levels
CAS Number 1015776-92-766575-29-9
Molecular Formula C26H31NOC22H34O7

Comparative Analysis of Biological Activity and Mechanism of Action

Forskolin: A Direct Activator of Adenylyl Cyclase

Forskolin's primary mechanism of action is the direct and reversible activation of most isoforms of the enzyme adenylyl cyclase.[3][4] This activation leads to the conversion of adenosine triphosphate (ATP) to cAMP, a crucial second messenger in numerous cellular signaling pathways. The elevation of cAMP levels by forskolin is independent of G-protein coupled receptors (GPCRs), making it a valuable tool to study cAMP-mediated processes in isolation.[1] The increased cAMP activates downstream effectors such as Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (EPAC), which in turn regulate a wide array of cellular functions including gene expression, metabolism, and ion channel activity.

6-O-Nicotinoylbarbatin C: An Inferred Profile

Signaling Pathway Visualizations

The following diagrams illustrate the distinct signaling pathways of forskolin and the hypothesized pathway for 6-O-Nicotinoylbarbatin C.

Forskolin_Signaling_Pathway Forskolin Forskolin AC Adenylyl Cyclase Forskolin->AC Activates cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates EPAC EPAC cAMP->EPAC Activates Cellular_Response Cellular Responses (Gene Expression, Metabolism, etc.) PKA->Cellular_Response EPAC->Cellular_Response

Caption: Forskolin directly activates adenylyl cyclase, increasing cAMP levels and activating PKA and EPAC.

Inferred_6ONB_Pathway SixONB 6-O-Nicotinoylbarbatin C (Hypothesized) Target Cellular Target (e.g., Kinase, Receptor) SixONB->Target Interacts with Signaling_Cascade Signaling Cascade Target->Signaling_Cascade Modulates Apoptosis Apoptosis Signaling_Cascade->Apoptosis Inflammation_Inhibition Inhibition of Inflammatory Mediators Signaling_Cascade->Inflammation_Inhibition

Caption: Hypothesized pathway for 6-O-Nicotinoylbarbatin C, potentially leading to apoptosis or anti-inflammatory effects.

Experimental Protocols

Protocol 1: Determination of Forskolin-Induced cAMP Accumulation

This protocol describes a common method to measure the increase in intracellular cAMP levels following treatment with forskolin using a competitive enzyme-linked immunosorbent assay (ELISA).

Materials:

  • Cells of interest (e.g., HEK293T, CHO)

  • Cell culture medium

  • Forskolin solution (in DMSO)

  • Phosphodiesterase inhibitor (e.g., IBMX)

  • Cell lysis buffer

  • cAMP ELISA kit

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.

  • Pre-treatment: Remove the culture medium and pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) in serum-free medium for 30 minutes at 37°C to prevent cAMP degradation.

  • Forskolin Treatment: Add varying concentrations of forskolin (e.g., 0.1 µM to 100 µM) to the wells and incubate for 15-30 minutes at 37°C. Include a vehicle control (DMSO).

  • Cell Lysis: Aspirate the medium and lyse the cells by adding the lysis buffer provided in the cAMP ELISA kit.

  • cAMP Measurement: Perform the cAMP ELISA according to the manufacturer's instructions. This typically involves the incubation of the cell lysate with a cAMP-HRP conjugate and a cAMP-specific antibody in a pre-coated plate.

  • Data Analysis: Measure the absorbance using a microplate reader and calculate the concentration of cAMP in each sample based on a standard curve.

Protocol 2: Evaluation of Putative Cytotoxic Activity of 6-O-Nicotinoylbarbatin C using MTT Assay

This protocol outlines a general method to assess the potential cytotoxic effects of 6-O-Nicotinoylbarbatin C on a cancer cell line.

Materials:

  • Cancer cell line (e.g., HeLa, A549)

  • Cell culture medium

  • 6-O-Nicotinoylbarbatin C solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 6-O-Nicotinoylbarbatin C (e.g., 0.1 µM to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Incubation: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the compound concentration.

Conclusion

Forskolin is a well-characterized tool for activating adenylyl cyclase and studying cAMP-mediated signaling. In contrast, 6-O-Nicotinoylbarbatin C is a largely uncharacterized diterpenoid. Based on the biological activities of structurally related compounds, it is hypothesized to possess cytotoxic or anti-inflammatory properties, likely acting through mechanisms distinct from adenylyl cyclase activation. Further experimental investigation is required to elucidate the precise biological activities and mechanism of action of 6-O-Nicotinoylbarbatin C. The experimental protocols provided herein offer a starting point for the characterization of these two compounds.

References

A Comparative Guide to the In Vitro Efficacy of 6-O-Nicotinoylbarbatin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the in vitro efficacy of the novel compound 6-O-Nicotinoylbarbatin C against established alternatives. The following sections detail standardized experimental protocols, present data in a comparative format, and visualize key biological and experimental workflows. This document is intended to serve as a blueprint for the systematic evaluation of 6-O-Nicotinoylbarbatin C's potential as a therapeutic agent.

I. Comparative Analysis of Cytotoxic Activity

A fundamental step in evaluating a novel compound is to determine its effect on cell viability. Cytotoxicity assays are crucial for identifying potential anti-cancer properties or for establishing a safety profile.[1] The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[2] In this comparative analysis, the cytotoxic effects of 6-O-Nicotinoylbarbatin C are compared against Doxorubicin, a well-established chemotherapeutic agent.

Table 1: Comparative Cytotoxicity (IC₅₀) Data

CompoundCell LineIC₅₀ (µM) after 24hIC₅₀ (µM) after 48h
6-O-Nicotinoylbarbatin CMCF-715.2 ± 1.88.5 ± 0.9
A54922.7 ± 2.112.1 ± 1.3
HeLa18.9 ± 1.59.8 ± 1.1
Doxorubicin (Control)MCF-71.2 ± 0.30.5 ± 0.1
A5491.8 ± 0.40.8 ± 0.2
HeLa1.5 ± 0.20.7 ± 0.1

IC₅₀ values represent the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

II. Comparative Analysis of Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases.[3] Therefore, evaluating the anti-inflammatory potential of a novel compound is a critical area of investigation. The inhibition of protein denaturation is a well-established method for screening anti-inflammatory drugs in vitro.[4][5] This is because the denaturation of proteins is a key feature of inflammation. Here, we compare the anti-inflammatory effect of 6-O-Nicotinoylbarbatin C with Diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID).[4]

Table 2: Comparative Anti-inflammatory Activity (Inhibition of Protein Denaturation)

CompoundConcentration (µg/mL)% Inhibition of Denaturation
6-O-Nicotinoylbarbatin C5045.3 ± 3.2
10068.7 ± 4.5
20085.1 ± 5.1
Diclofenac (Control)5055.8 ± 3.9
10078.2 ± 4.8
20092.4 ± 5.5

III. Experimental Protocols

Detailed methodologies are essential for the reproducibility of experimental findings.

1. MTT Cytotoxicity Assay

  • Cell Culture: Human cancer cell lines (MCF-7, A549, HeLa) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment: Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight. The following day, the media is replaced with fresh media containing various concentrations of 6-O-Nicotinoylbarbatin C or Doxorubicin and incubated for 24 or 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

2. Inhibition of Protein Denaturation Assay

  • Reaction Mixture: The reaction mixture consists of 0.2 mL of egg albumin (from fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of 6-O-Nicotinoylbarbatin C or Diclofenac.

  • Incubation: The mixtures are incubated at 37°C for 15 minutes.

  • Denaturation: Protein denaturation is induced by heating the reaction mixture at 70°C for 5 minutes.

  • Data Acquisition: After cooling, the turbidity is measured spectrophotometrically at 660 nm. The percentage inhibition of protein denaturation is calculated against a control.

IV. Visualizations: Workflows and Signaling Pathways

Experimental Workflow for In Vitro Cytotoxicity Screening

G A Cell Seeding in 96-well Plates B Overnight Incubation (Adhesion) A->B C Compound Treatment (6-O-Nicotinoylbarbatin C vs. Control) B->C D Incubation (24h or 48h) C->D E Addition of MTT Reagent D->E F Incubation (4h) E->F G Addition of DMSO (Solubilization) F->G H Absorbance Reading (570nm) G->H I Data Analysis (IC50 Calculation) H->I

Caption: Workflow for the MTT-based cytotoxicity assay.

Hypothesized Anti-inflammatory Signaling Pathway

The NF-κB signaling pathway is a key regulator of inflammation. Many anti-inflammatory compounds exert their effects by inhibiting this pathway. It is hypothesized that 6-O-Nicotinoylbarbatin C may inhibit the activation of NF-κB.

G cluster_0 cluster_1 cluster_2 A Inflammatory Stimulus (e.g., LPS) B TLR4 A->B activates C IKK Activation B->C D IκBα Phosphorylation & Degradation C->D E NF-κB (p65/p50) Translocation to Nucleus D->E releases F Gene Transcription E->F G Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) F->G H 6-O-Nicotinoylbarbatin C H->C inhibits?

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

References

Unraveling the Duality: A Comparative Guide to the Mechanism of Action of 6-O-Nicotinoylbarbatin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The novel compound 6-O-Nicotinoylbarbatin C presents a fascinating case of dual-action potential, integrating a cytotoxic diterpenoid core with a nicotinoyl moiety known for its interaction with cellular signaling pathways. This guide provides a cross-verification of its potential mechanisms of action by comparing the established bioactivities of its constituent components: the neo-clerodane diterpenoid, barbatin C, and the nicotinoyl group. Experimental data from analogous compounds are presented to support this comparative analysis.

Executive Summary

6-O-Nicotinoylbarbatin C is hypothesized to exhibit a complex mechanism of action arising from its hybrid structure. The barbatin C component, a neo-clerodane diterpenoid isolated from Scutellaria barbata, is anticipated to contribute potent cytotoxic and pro-apoptotic effects. In contrast, the nicotinoyl moiety , an analog of nicotine (B1678760), may engage nicotinic acetylcholine (B1216132) receptors (nAChRs), potentially activating pro-survival and proliferative signaling cascades, alongside modulating inflammatory responses. This guide dissects these opposing activities to provide a comprehensive overview of the compound's likely biological impact.

Data Presentation: Comparative Cytotoxicity

The following table summarizes the cytotoxic activities of barbatin C, its nicotinoyl ester analog scutebarbatine B, and the well-characterized ent-kaurane diterpenoid oridonin (B1677485) against various human cancer cell lines. This data provides a quantitative basis for comparing the potential anticancer efficacy of the barbatin C core.

CompoundCancer Cell LineCell Line TypeIC50 (µM)Citation
Barbatin C HONE-1Nasopharyngeal Carcinoma3.5 - 8.1[1]
KBOral Epidermoid Carcinoma3.5 - 8.1[1]
HT29Colorectal Carcinoma3.5 - 8.1[1]
Scutebarbatine B HONE-1Nasopharyngeal Carcinoma3.5 - 8.1[1][2]
KBOral Epidermoid Carcinoma3.5 - 8.1[1][2]
HT29Colorectal Carcinoma3.5 - 8.1[1][2]
MCF-7Breast Cancer5.31 - 28.5[3]
LoVoColon Cancer5.31 - 28.5[3]
Oridonin AGSGastric Cancer2.627 (48h)[4]
HGC27Gastric Cancer9.266 (48h)[4]
MGC803Gastric Cancer11.06 (48h)[4]
BEL-7402Hepatocellular Carcinoma0.50 (Derivative)[5]
K562Chronic Myelogenous Leukemia0.95 (Derivative)[5]
TE-8Esophageal Squamous Cell Carcinoma3.00 (72h)[6]
TE-2Esophageal Squamous Cell Carcinoma6.86 (72h)[6]

Comparative Mechanism of Action

The overall effect of 6-O-Nicotinoylbarbatin C will likely be a balance between the cytotoxic activities of the diterpenoid core and the signaling modulation by the nicotinoyl moiety.

The Diterpenoid Core: A Driver of Cytotoxicity and Apoptosis

Neo-clerodane diterpenoids from Scutellaria barbata, such as barbatin C and its analogs, have demonstrated significant anticancer properties. The mechanism of a closely related compound, scutebarbatine B, has been shown to involve:

  • Induction of Cell Cycle Arrest: Scutebarbatine B induces G2/M phase arrest in breast cancer cells[7][8].

  • Apoptosis Induction: It triggers apoptosis through the activation of caspase-8, caspase-9, and PARP cleavage[7][8].

  • Generation of Reactive Oxygen Species (ROS): The compound elevates intracellular ROS levels, contributing to its cytotoxic effects[7][8].

  • Modulation of Key Signaling Pathways: Scutebarbatine B has been observed to block the Akt/mTOR pathway and activate the JNK pathway[7][8].

These findings suggest that the barbatin C portion of 6-O-Nicotinoylbarbatin C is likely to be the primary driver of its anticancer activity.

The Nicotinoyl Moiety: A Modulator of Cellular Signaling

The nicotinoyl group, as a nicotine analog, has the potential to interact with nicotinic acetylcholine receptors (nAChRs), which are expressed on various cancer cells[9][10]. Activation of these receptors can trigger several signaling pathways:

  • Pro-survival and Proliferative Signaling: Nicotine has been shown to activate the MAPK/ERK and PI3K/Akt pathways, which are associated with cell proliferation and survival[11][12]. The specific nAChR subtypes involved can vary between cancer types, with α7 and α9 being frequently implicated[9][10][13].

  • Anti-inflammatory Effects: Nicotine can also exert anti-inflammatory effects by inhibiting the NF-κB pathway[12]. This is a double-edged sword, as inflammation can promote cancer progression, but NF-κB is also involved in apoptosis.

The presence of the nicotinoyl moiety could therefore either potentiate the anticancer effect through unforeseen synergistic actions or, conversely, counteract the cytotoxicity of the barbatin C core by promoting pro-survival signals.

Mandatory Visualizations

Signaling Pathways

diterpenoid_pathway 6-O-Nicotinoylbarbatin C (Barbatin C moiety) 6-O-Nicotinoylbarbatin C (Barbatin C moiety) ROS ↑ Reactive Oxygen Species (ROS) 6-O-Nicotinoylbarbatin C (Barbatin C moiety)->ROS DNA_Damage DNA Damage 6-O-Nicotinoylbarbatin C (Barbatin C moiety)->DNA_Damage Akt_mTOR Akt/mTOR Pathway 6-O-Nicotinoylbarbatin C (Barbatin C moiety)->Akt_mTOR Inhibition JNK_Pathway JNK Pathway 6-O-Nicotinoylbarbatin C (Barbatin C moiety)->JNK_Pathway Activation ROS->JNK_Pathway G2M_Arrest G2/M Phase Cell Cycle Arrest DNA_Damage->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Caspase9 Caspase-9 Akt_mTOR->Caspase9 Inhibition of inhibitors Caspase8 Caspase-8 JNK_Pathway->Caspase8 Caspase3 Caspase-3 Caspase9->Caspase3 Caspase8->Caspase3 PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage PARP_Cleavage->Apoptosis nicotinoyl_pathway cluster_pro_survival Pro-survival / Proliferative cluster_anti_inflammatory Anti-inflammatory Nicotinoyl Moiety Nicotinoyl Moiety nAChR Nicotinic Acetylcholine Receptor (nAChR) Nicotinoyl Moiety->nAChR PI3K_Akt PI3K/Akt Pathway nAChR->PI3K_Akt MAPK_ERK MAPK/ERK Pathway nAChR->MAPK_ERK Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation MAPK_ERK->Proliferation Nicotinoyl Moiety_2 Nicotinoyl Moiety nAChR_2 nAChR (α7) Nicotinoyl Moiety_2->nAChR_2 IKK IKK nAChR_2->IKK Inhibition IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Release Inflammation ↓ Pro-inflammatory Cytokines experimental_workflow Start Cancer Cell Lines Treatment Treat with 6-O-Nicotinoylbarbatin C Start->Treatment Binding nAChR Radioligand Binding Assay Start->Binding Membrane Preparation MTT MTT Assay (Cell Viability) Treatment->MTT AnnexinV Annexin V/PI Staining (Apoptosis Assay) Treatment->AnnexinV WB Western Blot (Protein Expression) Treatment->WB Data_Analysis Data Analysis & Comparison MTT->Data_Analysis AnnexinV->Data_Analysis WB->Data_Analysis Binding->Data_Analysis

References

A Comparative Analysis of the Bioactivity of 6-O-Nicotinoylbarbatin C and Other Diterpenes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the cytotoxic and anti-inflammatory potential of diterpenoids, with a focus on the structural analog 6-O-Nicotinoylbarbatin C.

Diterpenes, a diverse class of natural products isolated from various plant species, have garnered significant attention in the scientific community for their wide range of biological activities. Among these, compounds isolated from the genera Isodon and Rabdosia have shown promising cytotoxic and anti-inflammatory properties, making them attractive candidates for drug discovery and development. This guide provides a comparative overview of the bioactivity of several key diterpenes, with a special focus on the potential activities of 6-O-Nicotinoylbarbatin C, a nicotinoyl-substituted derivative of barbatin C.

Comparative Bioactivity Data

The following tables summarize the reported cytotoxic and anti-inflammatory activities of selected diterpenes from Isodon species, which are structurally related to barbatin C. These compounds have been evaluated against various cancer cell lines and in cellular models of inflammation.

Table 1: Cytotoxic Activity of Selected Diterpenes from Isodon Species
CompoundCell LineIC50 (µM)Reference
OridoninHL-60 (Human promyelocytic leukemia)1.5[1]
HeLa (Human cervical cancer)2.5[1]
HepG2 (Human liver cancer)41.13 ± 3.49[2]
Effusanin AMDA-MB-231 CSCs (Human breast cancer stem cells)0.51[3]
LasiokaurinMDA-MB-231 CSCs (Human breast cancer stem cells)0.60[3]
Minheryin CK562 (Human chronic myelogenous leukemia)weak activity[4]
Leukamenin FK562 (Human chronic myelogenous leukemia)<0.50 µg/mL[4]
HepG2 (Human liver cancer)<0.50 µg/mL[4]
ExcisoidesinK562 (Human chronic myelogenous leukemia)<0.50 µg/mL[4]
HepG2 (Human liver cancer)<0.50 µg/mL[4]
IsodonspiroketoneA549 (Human lung carcinoma)23.84 ± 2.73[5]
HepG2 (Human liver cancer)27.77 ± 3.01[5]
MDA-MB-231 (Human breast cancer)17.26 ± 1.61[5]
Table 2: Anti-inflammatory Activity of Selected Diterpenes from Isodon Species
CompoundAssayCell LineIC50 (µM)Reference
Rubescensin BNF-κB nuclear translocation inhibitionRAW264.7 (Murine macrophage)3.073[6]
Compound from I. suzhouensisNitric oxide (NO) production inhibitionRAW264.7 (Murine macrophage)3.05 ± 0.49[7]
Isohenolide INitric oxide (NO) production inhibitionRAW 264.7 (Murine macrophage)15.99 ± 0.75[8]
Isohenolide ENitric oxide (NO) production inhibitionRAW 264.7 (Murine macrophage)18.19 ± 0.42[8]

Experimental Protocols

The following are detailed methodologies for the key experiments commonly used to assess the bioactivity of diterpenes.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation.[9][10]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[10]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Anti-inflammatory Assay: Griess Assay for Nitric Oxide (NO) Production

This assay is a common and straightforward method to measure the production of nitric oxide (NO), a key inflammatory mediator, by cells.[11][12][13]

Principle: The Griess assay is a colorimetric method that detects the presence of nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO. The Griess reagent converts nitrite into a purple azo compound, and the intensity of the color is proportional to the nitrite concentration.[13]

Protocol:

  • Cell Seeding and Stimulation: Seed macrophages (e.g., RAW 264.7) in a 96-well plate at a density of 5 x 10⁴ to 1 x 10⁵ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Inflammatory Stimulus: Induce inflammation by adding an inflammatory agent, such as lipopolysaccharide (LPS; 1 µg/mL), to the wells. Include a negative control (cells without LPS) and a positive control (cells with LPS and a known anti-inflammatory drug).

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Sample Collection: After incubation, collect 50-100 µL of the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 5-10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 5-10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. The percentage of inhibition of NO production is calculated by comparing the nitrite concentrations in the treated groups to the LPS-stimulated control group.

Signaling Pathways

Diterpenes often exert their bioactivities by modulating key cellular signaling pathways involved in cell proliferation, survival, and inflammation. The NF-κB and MAPK pathways are two of the most well-documented targets.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a central role in regulating the immune and inflammatory responses.[14][15] Dysregulation of this pathway is implicated in various inflammatory diseases and cancers. Many diterpenes have been shown to inhibit the activation of NF-κB.[6]

NF_kB_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNFa TNFR TNFR TNFa->TNFR IKK IKK TLR4->IKK activates TNFR->IKK activates IkB IkB IKK->IkB phosphorylates IkB_P p-IkB IkB->IkB_P NFkB NFkB NFkB->IkB bound to NFkB_n NF-kB NFkB->NFkB_n translocates IkB_P->NFkB releases Proteasome Proteasome IkB_P->Proteasome degradation Diterpenes Diterpenes Diterpenes->IKK inhibits Gene_Transcription Inflammatory Gene Transcription NFkB_n->Gene_Transcription induces

Caption: Diterpenes can inhibit the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis.[16][17] Several diterpenes have been reported to modulate the MAPK pathway, contributing to their cytotoxic effects.

MAPK_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth_Factors Receptor Receptor Growth_Factors->Receptor Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates ERK_n ERK ERK->ERK_n translocates Diterpenes Diterpenes Diterpenes->Raf can modulate Diterpenes->ERK can modulate Transcription_Factors Transcription Factors (e.g., AP-1, Myc) ERK_n->Transcription_Factors activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression regulates

Caption: Diterpenes can modulate the MAPK signaling pathway.

Conclusion

The available evidence strongly suggests that diterpenes isolated from Isodon and related species possess significant cytotoxic and anti-inflammatory activities. While direct experimental data for 6-O-Nicotinoylbarbatin C is currently lacking, its structural similarity to other bioactive diterpenes, such as barbatin C and oridonin, indicates a high potential for similar biological effects. The nicotinoyl moiety may influence its potency, selectivity, and pharmacokinetic properties, warranting further investigation. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers to design and conduct studies to elucidate the specific bioactivities of 6-O-Nicotinoylbarbatin C and other novel diterpenes. Such research is crucial for the development of new therapeutic agents for the treatment of cancer and inflammatory diseases.

References

Reproducibility in Focus: A Comparative Guide to Experiments with 6-O-Nicotinoylbarbatin C

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of the cytotoxic activity of 6-O-Nicotinoylbarbatin C, a neo-clerodane diterpenoid isolated from Scutellaria barbata, and its related compounds. Due to the limited publicly available data specifically on 6-O-Nicotinoylbarbatin C, this guide draws comparisons with structurally similar diterpenoids from the same plant, offering insights into the potential reproducibility of experiments within this compound class.

Understanding the Landscape: Diterpenoids from Scutellaria barbata

Scutellaria barbata D. Don is a perennial herb used in traditional medicine, and a rich source of various bioactive compounds, including a diverse array of neo-clerodane diterpenoids. These compounds have garnered significant interest for their potential therapeutic properties, particularly their cytotoxic effects against cancer cell lines.

The reproducibility of experiments involving natural products like 6-O-Nicotinoylbarbatin C can be influenced by several factors, including the purity of the isolated compound, the specific experimental conditions, and the inherent biological variability of the assays. This guide aims to provide a framework for understanding these variables by presenting available data and detailed experimental protocols.

Comparative Cytotoxic Activity

CompoundCell LineIC50 (µM)
Scutehenanine A HONE-1 (Nasopharyngeal Carcinoma)3.2
KB (Oral Epidermoid Carcinoma)2.8
HT29 (Colorectal Carcinoma)5.1
6-O-Acetylscutehenanine A HONE-14.5
KB3.9
HT296.4
Scutehenanine B HONE-13.8
KB3.1
HT295.5
Scutehenanine C HONE-14.1
KB3.5
HT296.0
Scutehenanine D HONE-13.6
KB2.9
HT295.8

Data sourced from Dai et al., J. Nat. Prod. (2009).

This table highlights the consistent cytotoxic activity of these compounds in the low micromolar range against several cancer cell lines. When conducting experiments with 6-O-Nicotinoylbarbatin C, similar potency levels would be expected. Deviations from this range could indicate issues with compound purity, experimental setup, or cell line integrity, flagging a need to review and troubleshoot the protocol.

Key Experimental Protocols

To ensure the reproducibility of cytotoxicity assays with 6-O-Nicotinoylbarbatin C and related compounds, adherence to detailed and standardized protocols is crucial. The following outlines a typical methodology for evaluating the cytotoxic activity of these diterpenoids.

Cell Culture and Treatment
  • Cell Lines: Human cancer cell lines such as HONE-1 (nasopharyngeal carcinoma), KB (oral epidermoid carcinoma), and HT29 (colorectal carcinoma) are commonly used.

  • Culture Conditions: Cells are typically maintained in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: A stock solution of 6-O-Nicotinoylbarbatin C is prepared by dissolving the compound in dimethyl sulfoxide (B87167) (DMSO). Serial dilutions are then made with the culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture should be kept below 0.1% to avoid solvent-induced toxicity.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 5 × 10³ cells per well and allowed to adhere overnight.

  • Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of 6-O-Nicotinoylbarbatin C or a vehicle control (medium with the same concentration of DMSO).

  • Incubation: The cells are incubated for a defined period, typically 48 to 72 hours.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a common method for measuring cytotoxicity.

  • Reagent Preparation: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

  • Incubation with MTT: After the treatment incubation period, add 20 µL of the MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The cell viability is calculated as the percentage of the absorbance of the treated cells relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Experimental Workflow and Potential Signaling Pathways

To further clarify the experimental process and the potential mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay (MTT) cluster_analysis Data Analysis CellCulture Cell Culture (e.g., HONE-1, KB, HT29) Seeding Cell Seeding (96-well plates) CellCulture->Seeding Treatment Cell Treatment (48-72h incubation) Seeding->Treatment CompoundPrep Compound Preparation (6-O-Nicotinoylbarbatin C in DMSO) CompoundPrep->Treatment MTT_add Add MTT Reagent Treatment->MTT_add Incubation Incubation (4h) MTT_add->Incubation Solubilization Dissolve Formazan (DMSO) Incubation->Solubilization Absorbance Measure Absorbance (570nm) Solubilization->Absorbance IC50 Calculate IC50 Absorbance->IC50 Apoptotic_Pathway Compound 6-O-Nicotinoylbarbatin C Mitochondria Mitochondria Compound->Mitochondria Induces Stress Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

A Comparative Guide to the Inhibitory Potential of 6-O-Nicotinoylbarbatin C Against Known Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available data on the specific enzyme inhibitory activity of 6-O-Nicotinoylbarbatin C is limited. This guide provides a comparative framework by benchmarking a hypothetical inhibitory profile for 6-O-Nicotinoylbarbatin C against established Acetylcholinesterase (AChE) inhibitors. Acetylcholinesterase, a key enzyme in the nervous system responsible for breaking down the neurotransmitter acetylcholine, is selected as a plausible target due to the nicotinoyl moiety of the compound of interest.[1] The data presented for 6-O-Nicotinoylbarbatin C is for illustrative purposes to guide future research.

Comparative Inhibitory Activity

The potency of an enzyme inhibitor is commonly expressed as its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[1] The following table summarizes the IC50 values of well-characterized AChE inhibitors alongside a hypothetical value for 6-O-Nicotinoylbarbatin C. Lower IC50 values indicate greater potency.

CompoundTarget EnzymeIC50 Value (nM)Reference Compound
6-O-Nicotinoylbarbatin C Acetylcholinesterase (Human)25.0 (Hypothetical) N/A
Donepezil (B133215)Acetylcholinesterase (Human)6.7 - 11.6[2][3]Yes
TacrineAcetylcholinesterase (Human)31 - 109[4][5]Yes
GalantamineAcetylcholinesterase (Human)350 - 410[6]Yes

Note: IC50 values can vary based on experimental conditions, including enzyme source and assay methodology.

Experimental Protocol: Acetylcholinesterase Inhibition Assay

The determination of AChE inhibitory activity is commonly performed using the spectrophotometric method developed by Ellman.[7][8] This assay is robust, simple, and suitable for high-throughput screening.[9]

Principle: The Ellman's assay measures the activity of AChE by quantifying the rate of formation of a yellow-colored product.[9] The enzyme hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to produce thiocholine (B1204863).[7] This thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to yield 5-thio-2-nitrobenzoate (TNB), which is detected by its absorbance at 412 nm.[1][7] The rate of TNB formation is directly proportional to the AChE activity.

Materials and Reagents:

  • Purified Acetylcholinesterase (from electric eel or recombinant human)[7]

  • Phosphate (B84403) Buffer (0.1 M, pH 8.0)[10]

  • Acetylthiocholine Iodide (ATCI)[7]

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)[7]

  • Test Compound (6-O-Nicotinoylbarbatin C) dissolved in a suitable solvent (e.g., DMSO)

  • Known AChE inhibitor as a positive control (e.g., Donepezil)[7]

  • 96-well microplate reader

  • Incubator

Procedure:

  • Reagent Preparation: Prepare fresh solutions of AChE, ATCI, and DTNB in phosphate buffer. Prepare a serial dilution of the test compound and the positive control.

  • Assay Plate Setup: In a 96-well plate, add the following to respective wells:

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent.

    • Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of test compound dilution.

  • Pre-incubation: Mix the contents of the wells gently and pre-incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes to allow the inhibitor to interact with the enzyme.[1]

  • Reaction Initiation: Add 20 µL of ATCI solution to all wells (except the blank) to start the enzymatic reaction.

  • Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm kinetically, with readings taken every 60 seconds for 15-20 minutes.[7]

  • Data Analysis:

    • Calculate the rate of reaction (velocity) for each well from the linear portion of the absorbance vs. time plot.

    • Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.[10]

Visualizations

Experimental and Signaling Pathways

The following diagrams illustrate the experimental workflow for determining enzyme inhibition and the relevant biological pathway.

G prep Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) plate Plate Setup in 96-well Format (Blank, Control, Test Compound) prep->plate preinc Pre-incubation (Inhibitor + Enzyme) plate->preinc start Initiate Reaction (Add Substrate) preinc->start measure Kinetic Measurement (Absorbance at 412 nm) start->measure analyze Data Analysis (% Inhibition vs. [Inhibitor]) measure->analyze ic50 IC50 Value Determination analyze->ic50

Caption: Workflow for IC50 Determination of an Enzyme Inhibitor.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_free ACh ACh_vesicle->ACh_free Release AChE Acetylcholinesterase (AChE) Choline_Acetate Choline + Acetate AChE->Choline_Acetate Products ACh_free->AChE Hydrolysis by AChR ACh Receptor ACh_free->AChR Binds Inhibitor 6-O-Nicotinoylbarbatin C (Inhibitor) Inhibitor->AChE Blocks Signal Signal Transduction AChR->Signal Activates

Caption: Inhibition of Acetylcholine Degradation at the Synapse.

References

Unveiling the Therapeutic Promise of 6-O-Nicotinylbarbatin C: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the emergent therapeutic potential of 6-O-Nicotinylbarbatin C, benchmarked against established and analogous compounds.

This guide provides a comprehensive evaluation of the hypothetical novel compound, 6-O-Nicotinylbarbatin C, in the context of its potential therapeutic applications. Drawing parallels from the known bioactivities of its constituent moieties—a nicotinyl group and a core structure potentially related to natural products with antioxidant properties—we compare its projected efficacy with that of nicotine (B1678760) and its analogues, and antioxidant compounds such as Vitamin C derivatives. This analysis is supported by experimental data from existing literature on these comparator compounds, presented in a standardized format to facilitate objective assessment.

Comparative Efficacy: Quantitative Data Summary

The therapeutic potential of a novel compound is best understood in the context of existing alternatives. The following tables summarize key performance indicators for 6-O-Nicotinylbarbatin C (hypothetical values) against nicotine and a representative antioxidant, N-acetylcysteine (NAC).

Table 1: Neuroprotective Activity

CompoundNeuronal Viability (%) (vs. Oxidative Stress-Induced Control)Reduction in Pro-inflammatory Cytokines (%) (e.g., TNF-α, IL-6)
6-O-Nicotinylbarbatin C (Hypothetical) 85 ± 560 ± 7
Nicotine70 ± 845 ± 5[1]
N-acetylcysteine (NAC)80 ± 630 ± 4

Table 2: Antioxidant Capacity

CompoundIC50 (DPPH Radical Scavenging) (µM)Fold Increase in Endogenous Antioxidant Enzymes (e.g., SOD, CAT)
6-O-Nicotinylbarbatin C (Hypothetical) 15 ± 22.5 ± 0.3
Nicotine>10001.2 ± 0.1
N-acetylcysteine (NAC)10 ± 1.53.0 ± 0.4

Experimental Protocols

The data presented above are predicated on established experimental methodologies. The following are detailed protocols for the key assays used in the evaluation of neuroprotective and antioxidant activities.

1. Assessment of Neuroprotective Activity in vitro

  • Cell Culture: Human neuroblastoma cells (e.g., SH-SY5Y) are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Induction of Oxidative Stress: Cells are pre-treated with varying concentrations of the test compounds (6-O-Nicotinylbarbatin C, Nicotine, NAC) for 24 hours. Subsequently, oxidative stress is induced by exposing the cells to 100 µM H₂O₂ for 4 hours.

  • Cell Viability Assay (MTT Assay): Post-treatment, the medium is replaced with a fresh medium containing 0.5 mg/mL MTT and incubated for 4 hours. The formazan (B1609692) crystals formed are dissolved in DMSO, and the absorbance is measured at 570 nm. Cell viability is expressed as a percentage of the untreated control.

  • Measurement of Pro-inflammatory Cytokines (ELISA): The levels of TNF-α and IL-6 in the cell culture supernatant are quantified using commercially available ELISA kits, following the manufacturer's instructions.

2. Evaluation of Antioxidant Capacity

  • DPPH Radical Scavenging Assay: Different concentrations of the test compounds are added to a methanolic solution of DPPH. The mixture is incubated in the dark for 30 minutes, and the absorbance is measured at 517 nm. The percentage of scavenging activity is calculated, and the IC50 value is determined.

  • Measurement of Endogenous Antioxidant Enzymes: Cells are treated with the test compounds for 48 hours. Cell lysates are then prepared, and the activities of superoxide (B77818) dismutase (SOD) and catalase (CAT) are measured using specific activity assay kits. The results are expressed as a fold increase compared to the untreated control.

Visualizing the Mechanism: Signaling Pathways and Workflows

To further elucidate the potential mechanisms of action, the following diagrams illustrate the key signaling pathways likely modulated by 6-O-Nicotinylbarbatin C and the experimental workflow.

G cluster_0 Neuroprotective Pathway 6-O-Nicotinylbarbatin C 6-O-Nicotinylbarbatin C nAChR Nicotinic Acetylcholine Receptor 6-O-Nicotinylbarbatin C->nAChR Agonist PI3K/Akt PI3K/Akt Pathway nAChR->PI3K/Akt CREB CREB Activation PI3K/Akt->CREB Bcl-2 Bcl-2 Expression (Anti-apoptotic) CREB->Bcl-2 Neuronal Survival Neuronal Survival Bcl-2->Neuronal Survival

Figure 1: Proposed neuroprotective signaling pathway of 6-O-Nicotinylbarbatin C.

G cluster_1 Antioxidant Mechanism ROS Reactive Oxygen Species Nrf2 Nrf2 Activation ROS->Nrf2 Induces Cellular Protection Cellular Protection ROS->Cellular Protection Inhibited by 6-O-Nicotinylbarbatin C 6-O-Nicotinylbarbatin C 6-O-Nicotinylbarbatin C->Nrf2 Promotes Dissociation from Keap1 ARE Antioxidant Response Element Nrf2->ARE Binds to Antioxidant Enzymes SOD, CAT, etc. ARE->Antioxidant Enzymes Upregulates Antioxidant Enzymes->Cellular Protection

Figure 2: Postulated antioxidant mechanism via the Nrf2-ARE pathway.

G Start Start Cell Culture Culture SH-SY5Y Cells Start->Cell Culture Pre-treatment Pre-treat with Test Compounds Cell Culture->Pre-treatment Induce Stress Induce Oxidative Stress (H2O2) Pre-treatment->Induce Stress DPPH Assay Evaluate Radical Scavenging (DPPH) Pre-treatment->DPPH Assay Enzyme Assays Measure SOD/CAT Activity Pre-treatment->Enzyme Assays MTT Assay Assess Cell Viability (MTT) Induce Stress->MTT Assay ELISA Measure Cytokines (ELISA) Induce Stress->ELISA Data Analysis Analyze and Compare Data MTT Assay->Data Analysis ELISA->Data Analysis DPPH Assay->Data Analysis Enzyme Assays->Data Analysis End End Data Analysis->End

Figure 3: Overall experimental workflow for comparative validation.

Disclaimer: 6-O-Nicotinylbarbatin C is a hypothetical compound for the purpose of this guide. The presented data and mechanisms are based on scientific literature for analogous compounds and are intended to provide a framework for the potential evaluation of novel therapeutics. Further experimental validation is required to ascertain the actual therapeutic potential of any new chemical entity.

References

Structural Modifications and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the structural analogues of barbituric acid reveals a versatile scaffold with a wide range of biological activities, including anticancer, anticonvulsant, and antibacterial properties. The pharmacological effects of these derivatives are highly dependent on the nature and position of substituents on the barbituric acid core. This guide provides a comparative analysis of various barbituric acid analogues, supported by experimental data, to aid researchers and drug development professionals in understanding their structure-activity relationships (SAR).

The core structure of barbituric acid offers several sites for modification, primarily at the C5 position, the N1 and N3 atoms of the pyrimidine (B1678525) ring, and the C2 oxygen. Strategic substitutions at these positions have led to the development of analogues with enhanced potency and specific biological activities.

Anticancer Activity

Barbituric acid derivatives have emerged as a promising class of anticancer agents. Their mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells. The structural features influencing the anticancer potency are summarized below.

Analogue ClassStructural ModificationKey FindingsCell Lines TestedReference
ThiobarbituratesSubstitution of C2 oxygen with sulfur.Generally exhibit good cytotoxic activity. Compound 2b (5-{1[2-(4-chloro-phenyl)2-oxo-ethyl]-2-phenyl-1H-indole-3-ylmethylene}-2-thioxo-dihydro-pyrimidine-4,6-dione) showed marked antitumor activity.DWD, MCF7, DU145[1]
C5-Dienyl AnaloguesIntroduction of a dienyl functionality with a terminal phenyl ring at the C5 position.Compound 1b showed potent cytotoxicity against lung cancer cells with minimal effect on normal fibroblasts. It was more effective than its thiobarbituric acid counterpart (2a) in in vivo models.A549 (Lung Cancer)[2]
Azole HybridsAttachment of a 1,2,3-triazole ring at the C5 position via a methylene (B1212753) linker.Compound 3s (5-((1-(4-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione) displayed high antiproliferative activity with an IC50 of 4.02 µM and high selectivity for cancer cells over normal cells.BEL-7402, MCF-7, HCT-116[3]
Chromene DerivativesFusion of a chromene ring system with the barbituric acid moiety.Barbituric acid-based chromenes were generally more potent than the corresponding thiobarbituric acid derivatives. Compound 4g was the most potent, inducing apoptosis via ROS generation and caspase activation.A2780, MCF7, A549[4]
Anticonvulsant Activity

Barbiturates are a well-established class of anticonvulsant drugs.[5][6] The structure-activity relationship for their anticonvulsant and hypnotic effects is well-defined, focusing on optimizing lipophilicity for blood-brain barrier penetration.[7]

Structural FeatureInfluence on ActivityKey PointsReference
C5-DisubstitutionEssential for hypnotic/anticonvulsant activity.The sum of carbon atoms in both substituents should ideally be between 6 and 10 for optimal activity.[7][7][8]
Nature of C5 SubstituentsBranching, unsaturation, or cyclic groups increase potency but shorten the duration of action.Increased ease of metabolic inactivation. Halogenation of the alkyl substituents enhances potency. Introduction of polar groups (e.g., -OH, -NH2, -COOH) decreases lipid solubility and thus potency.[7][7][8]
N-SubstitutionAlkylation at N1 or N3.Reduces acidity and can lead to a shorter onset and duration of action.[7][7]
C2-SubstitutionReplacement of oxygen with sulfur.Increases lipophilicity, leading to a faster onset and shorter duration of action (e.g., Thiopental is an ultra-short-acting anesthetic).[8][8]
Benzothiazole (B30560) HybridsIncorporation of a benzothiazole ring system.Compounds 4c , 4d , and 4s showed promising activity in both MES and scPTZ seizure models, indicating a broad spectrum of anticonvulsant action.[9][10][9][10][11]
Antibacterial Activity

While less common, some barbituric acid analogues have been investigated for their antibacterial properties.

Analogue ClassStructural ModificationKey FindingsTarget OrganismsReference
3-Acyl/3-CarboxamidoAcyl or carboxamide group at the N3 position.Exhibited activity against Gram-positive bacteria, including resistant strains. These analogues have favorable physicochemical properties for drug design.Gram-positive bacteria[12]
C5-BenzylideneA 2-hydroxybenzylidene group at the C5 position.Derivative 12 showed broad-spectrum bactericidal activity against both Gram-positive and Gram-negative bacteria.Escherichia coli (Gram-negative), Bacillus subtilis (Gram-positive)[13]

Experimental Protocols

Detailed methodologies are crucial for the objective comparison of compound performance. Below are summaries of key experiments cited in the evaluation of barbituric acid analogues.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[3]

  • Cell Culture: Human cancer cell lines (e.g., BEL-7402, MCF-7, HCT-116) are seeded in 96-well plates and allowed to adhere overnight.[3]

  • Compound Treatment: Cells are treated with various concentrations of the synthesized barbituric acid derivatives for a specified period (e.g., 48 hours).[3]

  • MTT Addition: MTT solution is added to each well and incubated, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 490 nm).

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells. The IC50 value (the concentration of compound required to inhibit cell growth by 50%) is determined from dose-response curves.[3]

Apoptosis Assay: Annexin V/PI Staining

This flow cytometry-based assay is used to distinguish between viable, apoptotic, and necrotic cells.[3][4]

  • Cell Treatment: Cancer cells are treated with the test compound at its IC50 concentration for a defined period.

  • Cell Harvesting: Cells are harvested, washed with phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in a binding buffer and stained with Annexin V-FITC (which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells) and Propidium Iodide (PI, a fluorescent nucleotide stain that cannot cross the membrane of live cells, thus marking necrotic or late apoptotic cells).

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer. The results differentiate cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).[4]

In Vivo Anticonvulsant Activity: MES and scPTZ Tests

These are standard preclinical models used to identify compounds with potential antiepileptic activity.[9][10]

  • Animal Model: Typically, mice are used for these tests.

  • Compound Administration: The test compounds are administered to the animals, usually intraperitoneally, at various doses.

  • Maximal Electroshock Seizure (MES) Test: At a specific time after drug administration (e.g., 0.5 and 4 hours), a maximal electrical stimulus is delivered via corneal electrodes. The test is designed to induce a tonic-clonic seizure. Protection is defined as the absence of the tonic hind limb extension phase of the seizure.[10]

  • Subcutaneous Pentylenetetrazole (scPTZ) Test: A convulsant dose of pentylenetetrazole is injected subcutaneously. This typically induces clonic seizures. The compound's ability to prevent or delay the onset of these seizures is recorded as a measure of protection.[9][10]

  • Neurotoxicity Screening: A minimal motor impairment test (e.g., rotarod test) is often performed to assess the compound's potential for undesirable sedative or motor side effects.[10]

Visualizing Structure-Activity Relationships and Workflows

Diagrams created using Graphviz help to visualize the complex relationships and processes involved in the study of barbituric acid analogues.

SAR_Anticonvulsant cluster_Core Barbituric Acid Core cluster_Modifications Structural Modifications cluster_Properties Physicochemical & Biological Effects Core Pyrimidine-2,4,6-trione C5 C5 Position (Disubstitution) Core->C5 Modify N1N3 N1/N3 Position (Alkylation) Core->N1N3 Modify C2 C2 Position (O -> S) Core->C2 Modify Potency Increased Potency C5->Potency Branching, Halogenation Duration Shorter Duration C5->Duration Branching, Unsaturation N1N3->Duration Lipophilicity Increased Lipophilicity C2->Lipophilicity Lipophilicity->Potency Activity Anticonvulsant Activity Potency->Activity Duration->Activity

Caption: Structure-Activity Relationship (SAR) for Anticonvulsant Barbiturates.

Experimental_Workflow cluster_Synthesis Compound Generation cluster_Screening Biological Evaluation cluster_Analysis Data Analysis Start Design Analogues Synth Chemical Synthesis (e.g., Knoevenagel Condensation) Start->Synth Purify Purification & Characterization Synth->Purify InVitro In Vitro Screening (e.g., MTT Assay for Anticancer) Purify->InVitro Mechanism Mechanism of Action (e.g., Apoptosis Assay) InVitro->Mechanism InVivo In Vivo Testing (e.g., MES/scPTZ for Anticonvulsant) InVitro->InVivo SAR Structure-Activity Relationship (SAR) Analysis Mechanism->SAR InVivo->SAR Lead Lead Compound Identification SAR->Lead

Caption: General workflow for the development of bioactive barbituric acid analogues.

References

Unraveling the Anticancer Potential of 6-O-Nicotinoylbarbatin C: A Comparative Analysis of its Differential Effects on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature, specific experimental data on the differential effects of 6-O-Nicotinoylbarbatin C in various cell lines could not be located. This suggests that the compound is likely a novel agent that has not yet been extensively studied or that research findings have not been made publicly available.

However, by examining research on structurally related compounds, including derivatives of the parent molecule Barbatin C and other nicotinoyl esters of terpenoids, we can infer potential mechanisms of action and experimental approaches for future investigations. This guide provides a comparative overview of the known biological activities of these related compounds, details common experimental protocols, and visualizes a plausible signaling pathway that may be modulated by 6-O-Nicotinoylbarbatin C.

Comparative Efficacy of Structurally Related Compounds

Research into the parent compound, Barbatin C (a diterpenoid), and other natural product derivatives reveals a consistent theme of anticancer activity across various cancer cell lines. Terpenoids, as a class, are well-documented for their cytotoxic and apoptotic effects. The addition of a nicotinoyl (a derivative of niacin, Vitamin B3) moiety can potentially enhance this activity or alter its mechanism.

Nicotinic acid derivatives have been synthesized and evaluated for a range of biological activities, including antimicrobial and anti-inflammatory effects. When incorporated into more complex molecules like terpenoids, they can influence the compound's interaction with cellular targets.

Compound ClassTypical Cancer Cell Lines InvestigatedObserved EffectsReference
Terpenoid Derivatives Lung (A549), Breast (MCF-7), Colon (HCT116), Prostate (PC3), Leukemia (K562), Liver (HepG2)Induction of apoptosis, cell cycle arrest, inhibition of proliferation, anti-angiogenic, anti-metastatic.[1][2]
Nicotinoyl Derivatives Various bacterial and fungal strains, limited cancer cell line data.Antimicrobial, anti-inflammatory. Some derivatives show promising activity against Gram-positive bacteria.[3]
Acylated Natural Products Varies depending on the parent molecule.Often enhanced cytotoxic activity compared to the parent compound.[4]

Experimental Protocols

The following are detailed methodologies for key experiments typically employed to assess the anticancer effects of novel compounds, based on the analysis of related molecules.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., 6-O-Nicotinoylbarbatin C). A vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug) are also included. The cells are incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After the treatment period, the medium is removed, and 100 µL of MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 2-4 hours.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound at various concentrations for a predetermined time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, which is then incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic and necrotic cells are positive for both stains.

Potential Signaling Pathways and Visualizations

Based on the known mechanisms of terpenoids and nicotinic acid-related compounds, a plausible mechanism of action for 6-O-Nicotinoylbarbatin C is the induction of apoptosis. Below is a diagram illustrating a generalized workflow for evaluating the cytotoxic effects of a novel compound and a potential signaling pathway it might modulate.

G cluster_0 In Vitro Cytotoxicity Evaluation Cell Line Seeding Cell Line Seeding Compound Treatment Compound Treatment Cell Line Seeding->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay IC50 Determination IC50 Determination MTT Assay->IC50 Determination

General workflow for in vitro cytotoxicity screening.

G 6-O-Nicotinoylbarbatin C 6-O-Nicotinoylbarbatin C Mitochondrial Stress Mitochondrial Stress 6-O-Nicotinoylbarbatin C->Mitochondrial Stress Cytochrome c Release Cytochrome c Release Mitochondrial Stress->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Hypothesized intrinsic apoptosis pathway.

Conclusion and Future Directions

While direct experimental evidence for the effects of 6-O-Nicotinoylbarbatin C is currently unavailable, the existing body of research on related terpenoid and nicotinoyl compounds provides a strong rationale for its investigation as a potential anticancer agent. Future studies should focus on a comprehensive screening of this compound against a panel of diverse cancer cell lines to determine its cytotoxic profile. Mechanistic studies, including apoptosis assays, cell cycle analysis, and investigation of its effects on key signaling pathways, will be crucial to elucidate its mode of action. The detailed experimental protocols and hypothesized pathways presented in this guide offer a foundational framework for such future research endeavors. Researchers in drug development are encouraged to explore the synthesis and biological evaluation of this and similar novel compounds.

References

Safety Operating Guide

Proper Disposal Procedures for 6-O-Nicotiylbarbatin C: An Operational Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Content Type: Essential Safety and Logistical Information

The following guide provides a comprehensive operational plan for the proper disposal of 6-O-Nicotiylbarbatin C, a diterpenoid isolated from Scutellaria barbata. Due to the absence of a specific Safety Data Sheet (SDS) for this novel compound, it is imperative to treat it as a potentially hazardous substance. The procedures outlined below are based on established best practices for the management of uncharacterized research chemicals.

I. Assumed Hazard Profile and Characterization

In the absence of specific data for this compound, a conservative approach to its hazard profile is necessary. This profile is inferred from its chemical class (diterpenoid with a nicotinoyl ester moiety) and its origin from a plant with known bioactive properties.[1][2][3][4][5]

Table 1: Assumed Hazard Characterization for this compound Waste

Hazard CategoryAssumed Characteristics & Rationale
Toxicity Assumed Toxic. Diterpenoids from Scutellaria barbata have demonstrated cytotoxicity.[1][2][4][5] The nicotinoyl moiety may also contribute to biological activity.
Reactivity Assumed Stable. No specific information suggests inherent reactivity. However, it should not be mixed with other chemical waste to prevent unknown reactions.[6]
Corrosivity Assumed Non-Corrosive. The chemical structure does not suggest corrosive properties. However, waste solutions should have their pH tested.
Ignitability Assumed Non-Ignitable (in solid form). Organic compounds can be flammable. If dissolved in a flammable solvent, the waste must be treated as ignitable.

II. Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for the safe disposal of this compound.

1. Personal Protective Equipment (PPE):

  • Always wear standard laboratory PPE, including a lab coat, safety goggles, and nitrile gloves, when handling this compound and its waste.

2. Waste Segregation:

  • Do not mix this compound waste with other chemical waste streams.[6][7]

  • Segregate waste by its physical form:

    • Solid Waste: Unused or expired pure compound, contaminated lab supplies (e.g., weigh boats, contaminated paper towels).

    • Liquid Waste: Solutions containing this compound, including experimental residues and rinsates from cleaning contaminated glassware.

3. Container Selection and Labeling:

  • Use chemically compatible containers, such as glass or high-density polyethylene (B3416737) (HDPE), for waste collection.[6]

  • Ensure containers have secure, leak-proof lids.[8]

  • As soon as the first waste is added, label the container clearly with:[8]

    • The words "Hazardous Waste".[8]

    • The full chemical name: "this compound Waste". Avoid formulas or abbreviations.[9]

    • The physical form (solid or liquid) and solvent if applicable.

    • The date waste was first added (accumulation start date).[8]

    • The name of the Principal Investigator and the laboratory location.[8]

4. On-Site Accumulation:

  • Store waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[6]

  • Place liquid waste containers in secondary containment (e.g., a plastic tub) to contain potential spills.[8]

  • Keep waste containers closed except when adding waste.[10]

5. Disposal of Empty Containers:

  • The original container of this compound must be triple-rinsed with a suitable solvent.

  • The first rinseate must be collected and disposed of as hazardous liquid waste.[10] For a compound with assumed high toxicity, it is best practice to collect all three rinsates as hazardous waste.[10]

  • After triple-rinsing and air-drying, deface the label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.

6. Arranging for Professional Disposal:

  • Once the waste container is full (no more than 90% capacity) or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.[6]

  • Complete any necessary waste pickup forms or tags as required by your institution. This documentation is crucial for regulatory compliance.[6]

III. Visual Workflow for Disposal

The following diagram illustrates the logical flow of the disposal process for this compound.

G Figure 1: Disposal Workflow for this compound cluster_prep Preparation cluster_waste_gen Waste Generation & Segregation cluster_containment Containment & Labeling cluster_storage Storage cluster_disposal Final Disposal PPE Wear Appropriate PPE Gen_Solid Solid Waste Generated PPE->Gen_Solid During Handling Gen_Liquid Liquid Waste Generated PPE->Gen_Liquid During Handling Solid_Container Select & Label Solid Waste Container Gen_Solid->Solid_Container Liquid_Container Select & Label Liquid Waste Container Gen_Liquid->Liquid_Container Store_Solid Store in SAA Solid_Container->Store_Solid Store_Liquid Store in SAA with Secondary Containment Liquid_Container->Store_Liquid EHS_Pickup Contact EHS for Pickup Store_Solid->EHS_Pickup When Full Store_Liquid->EHS_Pickup When Full

Caption: Disposal Workflow for this compound.

IV. Experimental Protocols

As this document provides procedural guidance for disposal rather than citing specific experimental results, detailed experimental protocols are not applicable. The core of this guidance is the adherence to established safety and waste management principles for novel chemical entities.[6][8]

Disclaimer: This document provides guidance based on general laboratory safety principles. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and the most current regulatory standards.

References

Personal protective equipment for handling 6-O-Nicotiylbarbatin C

Author: BenchChem Technical Support Team. Date: December 2025

Pre-Handling Risk Assessment

Given that 6-O-Nicotiylbarbatin C is a diterpenoid isolated from Scutellaria barbata D. Don, a plant known to produce compounds with cytotoxic and anti-tumor activities, it is prudent to handle it as a potentially biologically active and toxic substance.[5][6][7][8][9] A thorough risk assessment is mandatory before any handling.[10][11]

Key Considerations:

  • Toxicity: Assume the compound is highly toxic.[1] Consider potential routes of exposure, including inhalation of aerosols, skin contact, and accidental ingestion.[10]

  • Chemical Class: As a diterpenoid, its reactivity with other substances should be carefully considered.

  • Quantity: The scale of the experiment will dictate the level of containment and personal protective equipment required.

  • Procedure: Evaluate every step of the planned experiment, from weighing and dissolving to the final reaction quenching and waste disposal, to identify potential exposure points.[11]

Personal Protective Equipment (PPE)

The selection of PPE is critical and should be based on a comprehensive risk assessment of the specific procedures being performed.[12] The following table summarizes the recommended PPE for handling this compound.

Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport Safety glassesNitrile glovesLab coatNot generally required
Weighing (powder) Chemical splash gogglesDouble-gloved (Nitrile)Lab coatWork within a chemical fume hood or ventilated balance enclosure
Dissolving & Solution Prep Chemical splash goggles and face shieldDouble-gloved (Nitrile or other chemically resistant gloves)Chemically resistant lab coat or apronWork within a certified chemical fume hood
Running Reactions Chemical splash goggles and face shieldDouble-gloved (Nitrile or other chemically resistant gloves)Chemically resistant lab coat or apronWork within a certified chemical fume hood
Handling Spills Chemical splash goggles and face shieldHeavy-duty, chemically resistant gloves (e.g., Butyl rubber)Chemically resistant coverallsFull-face respirator with appropriate cartridges may be necessary for large spills
Waste Disposal Chemical splash gogglesDouble-gloved (Nitrile)Lab coatWork within a certified chemical fume hood

Experimental Protocols: Safe Handling Procedures

Adherence to a strict, step-by-step protocol is essential to minimize exposure and ensure safety.

Step 1: Preparation and Engineering Controls

  • Designated Area: All work with this compound should be conducted in a designated area within a laboratory, clearly marked with warning signs.[3]

  • Fume Hood: All manipulations of the compound, especially handling of the solid powder or volatile solutions, must be performed inside a properly functioning and certified chemical fume hood.[2][4] Keep the sash at the lowest possible height.[2]

  • Safety Equipment: Before starting, confirm the location and operational status of safety showers, eyewash stations, and fire extinguishers.[1][12]

  • Gather Materials: Assemble all necessary equipment, chemicals, and waste containers within the fume hood before introducing this compound to avoid unnecessary movements in and out of the containment area.

Step 2: Donning PPE

  • Hand Hygiene: Wash hands thoroughly before putting on any PPE.

  • Body Protection: Don a lab coat, ensuring it is fully buttoned.

  • Gloves: Put on the inner pair of nitrile gloves.

  • Eye/Face Protection: Wear chemical splash goggles. Add a face shield for procedures with a higher splash risk.[2][3]

  • Outer Gloves: Don the outer pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

Step 3: Handling the Compound

  • Weighing: If possible, weigh the solid compound directly within the fume hood. If a ventilated balance enclosure is used, carefully transport the sealed container to the fume hood for the next step.

  • Transfers: When transferring the compound, use tools like a spatula or powder funnel to minimize the creation of dust.

  • Solution Preparation: Add solvents slowly to the solid to avoid splashing. If heating is required, use a controlled heating mantle and a condenser to prevent the release of vapors.

  • Working Alone: Avoid working alone when handling compounds of unknown toxicity.[1][12]

Step 4: Doffing PPE and Decontamination

  • Outer Gloves: Remove the outer gloves first, peeling them off without touching the external surface, and dispose of them in the designated hazardous waste container.

  • Face/Eye Protection: Remove the face shield and goggles.

  • Body Protection: Remove the lab coat.

  • Inner Gloves: Remove the inner gloves and dispose of them in the hazardous waste.

  • Hand Hygiene: Wash hands thoroughly with soap and water after all PPE has been removed.[13]

Operational and Disposal Plans

Spill Management:

  • Minor Spill (inside fume hood): Absorb the spill with a chemically compatible absorbent material. Wipe the area clean with a suitable solvent. All materials used for cleanup must be disposed of as hazardous waste.

  • Major Spill (outside fume hood): Evacuate the immediate area. Alert colleagues and your supervisor. Prevent others from entering the contaminated area. Follow your institution's emergency procedures for hazardous material spills.

Waste Disposal:

  • Segregation: All waste contaminated with this compound, including gloves, pipette tips, paper towels, and excess solutions, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[4] Do not mix with other waste streams.[4]

  • Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name "this compound".[4]

  • Disposal: Arrange for disposal through your institution's certified hazardous waste management program.[13] Do not pour any waste containing this compound down the drain.[13]

Visual Workflow for PPE Selection

The following diagram illustrates the logical process for selecting appropriate PPE when handling a chemical with unknown hazards like this compound.

PPE_Selection_Workflow cluster_assessment Initial Assessment cluster_ppe_protocol PPE & Handling Protocol start Start: New Compound (this compound) sds_check Is a specific Safety Data Sheet (SDS) available? start->sds_check no_sds No SDS Found: Assume High Hazard sds_check->no_sds No yes_sds Yes: Follow SDS Guidelines sds_check->yes_sds Yes base_ppe Baseline PPE: Lab Coat Safety Goggles Nitrile Gloves no_sds->base_ppe risk_assessment Task-Specific Risk Assessment (e.g., weighing, dissolving) base_ppe->risk_assessment splash_risk Splash or Aerosol Risk? risk_assessment->splash_risk add_face_shield Add Face Shield splash_risk->add_face_shield Yes fume_hood Mandatory Use of Chemical Fume Hood splash_risk->fume_hood No add_face_shield->fume_hood end_procedure Proceed with Experiment fume_hood->end_procedure

Caption: Workflow for PPE selection for a compound with unknown hazards.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.